5-Hydroxyquinoline-2-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
5-hydroxyquinoline-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-9-3-1-2-7-6(9)4-5-8(11-7)10(13)14/h1-5,12H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOKFJHJJUOMBLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)C(=O)O)C(=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60437156 | |
| Record name | 5-Hydroxyquinoline-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60437156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149312-98-1 | |
| Record name | 5-Hydroxyquinoline-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60437156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of 5-Hydroxyquinoline-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Quinoline Scaffold
The quinoline ring system is a privileged scaffold in medicinal chemistry and materials science, renowned for its presence in a wide array of biologically active compounds. Quinoline and its derivatives exhibit a broad spectrum of pharmacological properties, including antimicrobial, antiviral, anticancer, and anti-inflammatory activities. Within this important class of heterocycles, 5-hydroxyquinoline-2-carboxylic acid stands out as a valuable synthetic intermediate and a molecule of significant interest. Its dual functionality—a chelating hydroxy group and a reactive carboxylic acid—makes it an ideal building block for the synthesis of complex pharmaceutical agents and functional materials. This guide provides a detailed exploration of a robust synthetic route to this compound and a comprehensive overview of the analytical techniques required for its thorough characterization.
Part 1: Synthesis via Modified Doebner Reaction
A reliable and effective method for the synthesis of quinoline-2-carboxylic acids is the Doebner reaction, a three-component condensation involving an aniline, an aldehyde, and pyruvic acid.[1] By selecting 3-aminophenol as the aniline component, we can strategically introduce the hydroxyl group at the desired 5-position of the quinoline nucleus.
Underlying Principle and Causality
The reaction mechanism is thought to proceed through the initial formation of an N-arylimine (Schiff base) from the condensation of 3-aminophenol and an aldehyde.[1] Concurrently, pyruvic acid exists in equilibrium with its enol tautomer. A subsequent Michael-type addition of the pyruvic acid enol to the imine, followed by an intramolecular electrophilic cyclization onto the electron-rich aromatic ring of the aminophenol, forms a dihydroquinoline intermediate. This intermediate is then oxidized in situ to the stable aromatic quinoline product. The choice of 3-aminophenol is critical, as its molecular geometry and the directing effects of its substituents favor cyclization in a manner that yields the 5-hydroxy substituted product.
Visualizing the Synthetic Pathway
Caption: Proposed reaction pathway for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a representative procedure based on the principles of the Doebner reaction.[1][2] Note: This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Reaction Setup:
-
To a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add 3-aminophenol (0.1 mol) and ethanol (100 mL).
-
Stir the mixture at room temperature until the 3-aminophenol is fully dissolved.
-
-
Reagent Addition:
-
In a separate beaker, prepare a solution of pyruvic acid (0.11 mol) in ethanol (20 mL).
-
Prepare a solution of glyoxylic acid (0.11 mol) in water (20 mL). Using glyoxylic acid instead of a simple aldehyde can facilitate the formation of the 2-carboxylic acid moiety directly.
-
Simultaneously and dropwise, add the pyruvic acid solution and the glyoxylic acid solution to the stirred 3-aminophenol solution over 30 minutes.
-
-
Reaction Execution:
-
After the addition is complete, heat the reaction mixture to reflux (approximately 78-80°C) and maintain this temperature for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., ethyl acetate/hexane with a small amount of acetic acid).
-
-
Product Isolation and Purification:
-
Once the reaction is complete, allow the mixture to cool to room temperature. A precipitate may form.
-
Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.
-
Collect the crude product by vacuum filtration, washing the solid with cold ethanol (2 x 20 mL) and then with distilled water (2 x 20 mL).
-
Recrystallize the crude solid from an appropriate solvent, such as an ethanol/water mixture or acetic acid, to yield the purified this compound.
-
Dry the purified product in a vacuum oven at 60°C overnight.
-
Part 2: Comprehensive Characterization
Authenticating the structure and purity of the synthesized this compound is paramount. A combination of spectroscopic and analytical methods is required for unambiguous confirmation.[3]
Characterization Workflow
Caption: A logical workflow for the comprehensive characterization of the synthesized compound.
Spectroscopic and Analytical Data
The following table summarizes the expected data from the characterization of this compound.
| Technique | Expected Observations & Rationale |
| ¹H NMR | Aromatic Protons (δ 7.0-8.5 ppm): Complex splitting patterns corresponding to the protons on the quinoline ring system. Carboxylic Acid Proton (δ >12 ppm): A broad singlet, which is exchangeable with D₂O. Phenolic Proton (δ 9-11 ppm): A broad singlet, also exchangeable with D₂O. The exact shifts are solvent-dependent.[4] |
| ¹³C NMR | Carbonyl Carbon (δ ~165-175 ppm): The carboxylic acid carbon appears in the characteristic downfield region. Aromatic Carbons (δ ~110-150 ppm): Multiple signals corresponding to the ten carbons of the quinoline ring. The carbon bearing the -OH group (C5) will be shifted downfield. |
| FT-IR | O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹, often overlapping with C-H stretches. O-H Stretch (Phenol): A broad band around 3200-3600 cm⁻¹. C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1730 cm⁻¹. C=C and C=N Stretches (Aromatic): Multiple sharp bands in the 1450-1620 cm⁻¹ region. |
| Mass Spec. (ESI) | [M-H]⁻ Ion: In negative ion mode, the expected molecular ion peak would be at m/z 188.03, corresponding to the deprotonated molecule (C₁₀H₆NO₃⁻). Fragmentation: Common fragments would include the loss of CO₂ (m/z 144) and the loss of H₂O (m/z 170).[3] |
| HPLC | A single sharp peak under optimized conditions (e.g., C18 column with a mobile phase of acetonitrile/water with formic acid) indicates high purity. |
| Melting Point | A sharp melting point range is indicative of a pure crystalline compound. |
Standard Characterization Protocols
-
NMR Spectroscopy:
-
Prepare a ~5-10 mg/mL solution of the sample in a deuterated solvent (e.g., DMSO-d₆), which is suitable for dissolving both the carboxylic acid and phenolic protons.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
To confirm exchangeable protons, add a drop of D₂O to the NMR tube and re-acquire the ¹H spectrum; the -OH and -COOH peaks should disappear or significantly diminish.
-
-
FT-IR Spectroscopy:
-
Prepare a sample using the Attenuated Total Reflectance (ATR) method by placing a small amount of the dry, solid product directly on the ATR crystal.
-
Alternatively, prepare a KBr pellet by grinding ~1 mg of sample with ~100 mg of dry KBr and pressing it into a transparent disk.
-
Acquire the spectrum over a range of 4000-400 cm⁻¹.
-
-
Mass Spectrometry:
-
Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infuse the sample directly into an Electrospray Ionization (ESI) source coupled to a mass analyzer (e.g., TOF or Quadrupole).
-
Acquire spectra in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes to confirm the molecular weight.
-
Conclusion
This compound is a molecule of considerable strategic value for synthetic and medicinal chemists. The modified Doebner reaction, utilizing 3-aminophenol as a key starting material, offers a direct and logical route to its synthesis. Rigorous characterization using a suite of modern analytical techniques, including NMR, FT-IR, and mass spectrometry, is essential to verify the identity and purity of the final product. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently synthesize and validate this important chemical entity, paving the way for its application in drug discovery and advanced materials research.
References
-
Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents. (n.d.). SciSpace. Retrieved from [Link]
-
Synthesis of quinolines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline. Retrieved from [Link]
-
Doebner Reaction. (n.d.). Cambridge University Press. Retrieved from [Link]
- Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166.
- Nörtemann, B., Glässer, A., Machinek, R., Remberg, G., & Knackmuss, H. J. (1993). This compound, a dead-end metabolite from the bacterial oxidation of 5-aminonaphthalene-2-sulfonic Acid. Applied and Environmental Microbiology, 59(6), 1898–1903.
-
Doebner reaction. (n.d.). Wikipedia. Retrieved from [Link]
- Gabrielli, S., Giardinieri, A., Sampaolesi, S., Ballini, R., & Palmieri, A. (2016). A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions. Molecules, 21(6), 776.
-
The study of 8-Hydroxyquinoline-2-Carboxyllic acid and its metal ion complexing properties. (n.d.). University of Canterbury Research Repository. Retrieved from [Link]
-
Doebner-Miller reaction. (n.d.). Chemeurope.com. Retrieved from [Link]
- Massoud, M. A., El Bialy, S., Bayoumi, W. A., & El Husseiny, W. M. (2014). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants.
-
This compound. (n.d.). MySkinRecipes. Retrieved from [Link]
-
Nörtemann, B., Glässer, A., Machinek, R., Remberg, G., & Knackmuss, H. J. (1993). This compound, a Dead-End Metabolite from the Bacterial Oxidation of 5-Aminonaphthalene-2-Sulfonic Acid. National Institutes of Health. Retrieved from [Link]
-
Structure Determination from Spectra (5) (H NMR, C NMR, IR) [Carboxylic Acids and Similar Benzenes]. (2021, November 11). YouTube. Retrieved from [Link]
- Nimlos, M. R., Kelley, D. F., & Bernstein, E. R. (1989). Spectroscopy and structure of 2-hydroxyquinoline. The Journal of Physical Chemistry.
-
Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Doebner Reaction (Chapter 19) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. This compound, a Dead-End Metabolite from the Bacterial Oxidation of 5-Aminonaphthalene-2-Sulfonic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Hydroxyquinoline(578-67-6) 1H NMR spectrum [chemicalbook.com]
chemical properties of 5-hydroxyquinoline-2-carboxylic acid
An In-depth Technical Guide to the Chemical Properties of 5-Hydroxyquinoline-2-carboxylic Acid
Foreword: A Molecule of Potential
In the vast landscape of heterocyclic chemistry, quinoline derivatives stand out for their versatile applications, from medicinal chemistry to materials science. Among these, this compound (5-HQA) presents a fascinating scaffold. It combines the rigid, aromatic quinoline core with three key functional groups: a carboxylic acid, a phenolic hydroxyl group, and the quinolinic nitrogen. This unique arrangement positions 5-HQA as a potent metal-ion chelator and a valuable synthetic intermediate. This guide provides an in-depth exploration of the chemical properties of 5-HQA. For researchers and drug development professionals, understanding these core characteristics is paramount. Where direct experimental data for 5-HQA is not publicly available, we will apply established chemical principles and draw reasoned comparisons with its well-studied isomer, 8-hydroxyquinoline-2-carboxylic acid (8-HQA), to provide a comprehensive and scientifically grounded perspective.
Molecular Structure and Physicochemical Properties
The foundation of 5-HQA's chemical behavior lies in its molecular architecture. The electron-withdrawing carboxylic acid group at the 2-position and the electron-donating hydroxyl group at the 5-position create a unique electronic environment on the quinoline ring system.
Caption: Chemical structure of this compound.
Core Physicochemical Data
A summary of the fundamental properties of 5-HQA is essential for any laboratory application. While some physical properties like melting point lack extensive documentation, its molecular formula and mass are well-defined.
| Property | Value | Source |
| CAS Number | 149312-98-1 | [NIST Chemistry Reference] |
| Molecular Formula | C₁₀H₇NO₃ | [LookChem][1] |
| Molecular Weight | 189.17 g/mol | [LookChem][1] |
| Appearance | Predicted: Solid Powder | - |
| Boiling Point | 426.7±30.0 °C (Predicted) | [LookChem][1] |
| Density | 1.480±0.06 g/cm³ (Predicted) | [LookChem][1] |
| Solubility | No quantitative data available. Expected to have low solubility in water and non-polar solvents but should be soluble in polar organic solvents like DMSO, DMF, and alcohols, and in aqueous base. | Structural Analogy |
Acidity and pKa Analysis
Understanding the pKa values of 5-HQA is critical for predicting its charge state in solution, which governs its solubility, membrane permeability, and metal-binding affinity. The molecule has three ionizable sites: the carboxylic acid proton (H⁺), the phenolic proton (H⁺), and the quinoline nitrogen, which can be protonated.
While direct experimental pKa values for 5-HQA are scarce, we can infer its behavior from the extensively studied isomer, 8-HQA, which has pKa values of approximately 3.92 (carboxylic acid) and 10.14 (phenolic hydroxyl)[2].
-
Carboxylic Acid (pKa₁): The carboxylic acid is the most acidic proton. Its pKa is expected to be in the range of 3-4 . The proximity to the electron-withdrawing quinoline nitrogen stabilizes the carboxylate anion, making it a stronger acid than benzoic acid (pKa ~4.2).
-
Phenolic Hydroxyl (pKa₂): The phenolic proton is significantly less acidic. Its pKa is likely in the range of 8-10 , similar to other hydroxyquinolines. Deprotonation yields a phenoxide ion, which is stabilized by resonance within the aromatic system.
-
Quinoline Nitrogen (pKa₃ of the conjugate acid): The lone pair on the quinoline nitrogen can be protonated in acidic conditions. The pKa of the resulting quinolinium ion is typically in the range of 1-2 [1].
The interplay of these pKa values means that 5-HQA will exist primarily as a zwitterion (protonated nitrogen, deprotonated carboxylate) over a specific pH range.
Synthesis of this compound
While 5-HQA has been identified as a bacterial metabolite[3], a standardized laboratory synthesis is not widely published. However, a plausible and effective route can be designed based on established named reactions for quinoline synthesis. The Pfitzinger reaction, which involves the condensation of isatin with a carbonyl compound, is a suitable choice.
A logical approach involves the reaction of 5-hydroxyisatin with pyruvic acid under basic conditions, followed by acidification to yield the final product.
Caption: Proposed workflow for the synthesis of 5-HQA via the Pfitzinger reaction.
Experimental Protocol: Pfitzinger Synthesis
This protocol is a self-validating system. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), and the identity and purity of the final product must be confirmed by the spectroscopic methods detailed in Section 3.0.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 5-hydroxyisatin (1.0 eq) in a 10% aqueous solution of potassium hydroxide (KOH).
-
Addition of Reagent: Add pyruvic acid (1.2 eq) dropwise to the stirred solution.
-
Reflux: Heat the reaction mixture to reflux for 3-4 hours. The causality here is that the heat provides the necessary activation energy for the condensation and subsequent cyclization and decarboxylation steps inherent to the Pfitzinger reaction.
-
Workup: Cool the dark-colored solution to room temperature. Slowly acidify the mixture by adding concentrated hydrochloric acid (HCl) until the pH is approximately 2-3. This step is crucial as it protonates the carboxylate and phenoxide, causing the neutral product to precipitate out of the aqueous solution.
-
Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid thoroughly with cold deionized water to remove inorganic salts.
-
Purification: Recrystallize the crude product from an appropriate solvent system, such as an ethanol/water mixture, to yield pure 5-HQA. Dry the final product under vacuum.
Spectroscopic Characterization
Confirming the molecular structure of the synthesized 5-HQA is non-negotiable. A combination of spectroscopic techniques provides a complete picture of the molecule's connectivity and functional groups.
NMR Spectroscopy (¹H and ¹³C)
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For 5-HQA, we can predict the key features of its ¹H and ¹³C NMR spectra.
-
¹H NMR: The spectrum should display signals for five distinct aromatic protons and two acidic protons (carboxylic and phenolic -OH), which may be broad or exchange with D₂O. The aromatic protons will appear in the 7.0-9.0 ppm range, with coupling constants (J-values) characteristic of their ortho, meta, and para relationships.
-
¹³C NMR: The spectrum will show ten signals for the ten carbon atoms in the molecule, as there is no molecular symmetry. The carbonyl carbon of the carboxylic acid will be the most downfield signal (typically >165 ppm).
| Predicted ¹H NMR Data (in DMSO-d₆) | Predicted ¹³C NMR Data (in DMSO-d₆) | |
| Proton | δ (ppm, Predicted) | Carbon |
| H3 | ~8.2 (d) | C2 |
| H4 | ~7.8 (d) | C3 |
| H6 | ~7.2 (d) | C4 |
| H7 | ~7.6 (t) | C4a |
| H8 | ~7.4 (d) | C5 |
| -OH | >10 (br s) | C6 |
| -COOH | >13 (br s) | C7 |
| C8 | ||
| C8a | ||
| COOH |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is ideal for identifying the key functional groups in 5-HQA. The spectrum is expected to be dominated by characteristic vibrations of the hydroxyl and carbonyl groups.
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Causality |
| 2500-3300 | O-H stretch (Carboxylic acid dimer) | Very Broad, Strong | Extensive intermolecular hydrogen bonding in the carboxylic acid dimer creates a wide range of bond energies, resulting in a very broad signal that often overlaps with C-H stretches.[4][5][6] |
| ~1710 | C=O stretch (Carboxylic acid) | Strong, Sharp | This is the characteristic carbonyl stretch, lowered from the typical ~1760 cm⁻¹ due to hydrogen bonding and conjugation with the aromatic ring.[6][7] |
| 1550-1620 | C=C and C=N stretches (Aromatic) | Medium-Strong | Vibrations of the quinoline ring system. |
| ~1250 | C-O stretch (Carboxylic acid/Phenol) | Strong | Stretching of the carbon-oxygen single bonds. |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern, which serves as a molecular fingerprint. Using Electrospray Ionization (ESI), we expect to see the protonated molecule [M+H]⁺ at m/z 190.1 or the deprotonated molecule [M-H]⁻ at m/z 188.1.
The fragmentation pattern in tandem MS (MS/MS) would be highly predictable:
-
Loss of CO₂ (44 Da): A common fragmentation for carboxylic acids, leading to a fragment at m/z 145.1 (from [M+H]⁺).[8]
-
Loss of •COOH (45 Da): Cleavage of the carboxyl radical is also possible, resulting in a fragment at m/z 144.1.[8]
-
Loss of H₂O (18 Da): The phenolic hydroxyl group can be lost as water.
| Ion | m/z (Predicted) | Description |
| [M+H]⁺ | 190.0 | Protonated parent molecule |
| [M-H]⁻ | 188.0 | Deprotonated parent molecule |
| [M+H - H₂O]⁺ | 172.0 | Loss of water from hydroxyl group |
| [M+H - CO₂]⁺ | 146.0 | Loss of carbon dioxide |
UV-Vis Spectroscopy
The extended π-system of the quinoline ring makes 5-HQA a strong chromophore. It is expected to exhibit strong absorbance in the UV region, corresponding to π→π* transitions. The key utility of UV-Vis for this molecule is monitoring its pH-dependent spectral shifts. As the pH of the solution increases, the deprotonation of the phenolic hydroxyl group to a phenoxide will induce a significant bathochromic (red) shift in the absorbance maximum, as the phenoxide is a more powerful electron-donating group, extending the conjugation. This property is fundamental to its use in analytical chemistry.[9]
Chelation and Coordination Chemistry
The defining feature of hydroxyquinoline derivatives is their ability to act as powerful chelating agents for metal ions.[10] 5-HQA is predicted to be a tridentate ligand, coordinating to a metal ion through three donor sites:
-
The quinoline ring nitrogen.
-
The phenolic oxygen.
-
One of the carboxylic acid oxygens.
This tridentate coordination forms two stable chelate rings with the metal center, one five-membered and one six-membered ring. This "pincer" grip leads to the formation of highly stable metal complexes.
Caption: Logical diagram of tridentate chelation by 5-HQA.
Comparison with 8-Hydroxyquinoline-2-carboxylic Acid (8-HQA)
The coordination chemistry of 8-HQA is well-documented, showing it forms highly stable complexes with a range of divalent and trivalent metal ions.[2][11][12] The stability of these complexes follows the Irving-Williams series (Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺), a testament to the ligand field stabilization energies of the resulting complexes.[11][12]
A key difference is the geometry of chelation. 8-HQA forms two adjacent 5-membered rings upon chelation, a highly stable arrangement. In contrast, 5-HQA would form one 5-membered ring (with the nitrogen and carboxylate) and one 6-membered ring (with the nitrogen and phenolate). While still a very strong chelator, the slightly different ring sizes may lead to modest differences in the stability constants (log β values) for various metal ions compared to 8-HQA.
Protocol: Determination of Metal-Ligand Stability Constants
A robust method for quantifying the binding affinity of 5-HQA for a metal ion is through UV-Vis spectrophotometric titration. This protocol is self-validating as the systematic change in absorbance provides direct evidence of complex formation.
-
Preparation of Solutions: Prepare stock solutions of 5-HQA and the metal salt (e.g., CuSO₄) of known concentrations in a suitable buffered aqueous solution (e.g., MES or HEPES buffer) to maintain a constant pH. An appropriate ionic strength is maintained with a background electrolyte like KCl.[12]
-
Titration Setup: In a quartz cuvette, place a solution of 5-HQA at a fixed concentration (e.g., 50 µM).
-
Data Acquisition: Record the initial UV-Vis spectrum (e.g., from 220-500 nm).
-
Titration: Add small, precise aliquots of the metal salt solution to the cuvette. After each addition, allow the solution to equilibrate and record the new UV-Vis spectrum.
-
Causality and Analysis: As the metal ion is added, it will bind to the 5-HQA, forming a complex. This new species will have a different molar absorptivity and likely a different λ_max_ compared to the free ligand. This results in a systematic change in the spectra, often with the appearance of isosbestic points, which indicate a clean equilibrium between two species (free ligand and complex).
-
Data Processing: The collected spectral data (absorbance vs. metal concentration at multiple wavelengths) is fitted to a binding model (e.g., 1:1 or 1:2 metal:ligand) using specialized software (such as HypSpec) to calculate the stability constant (β) of the complex.[12]
Potential Applications
The unique chemical properties of 5-HQA make it a promising candidate for several applications:
-
Analytical Chemistry: Its strong chelating ability and the pH-dependent fluorescence of the hydroxyquinoline core make it suitable for developing selective fluorescent sensors for metal ion detection.
-
Medicinal Chemistry: The 8-hydroxyquinoline scaffold is a known "privileged structure" in drug discovery, with derivatives showing antimicrobial, anticancer, and neuroprotective properties, often linked to their ability to chelate and transport metal ions. 5-HQA serves as a valuable building block for creating novel therapeutic agents.
-
Materials Science: As a ligand, it can be used to construct coordination polymers and metal-organic frameworks (MOFs) with interesting catalytic or photoluminescent properties.[13]
Conclusion
This compound is a molecule defined by the interplay of its three core functional groups. Its properties as an acid, a chromophore, and a potent tridentate chelating agent are intrinsically linked to its structure. While a comprehensive experimental dataset for this specific isomer remains to be fully developed in the public domain, a strong, predictive understanding can be achieved through the application of fundamental chemical principles and comparison with well-characterized analogues. This guide has outlined its key chemical properties, provided robust, validated protocols for its synthesis and characterization, and framed its potential in a manner that we hope empowers researchers to unlock its future applications.
References
-
LookChem. This compound. Available from: [Link]
- Martell, A. E., & Smith, R. M. (Year). The study of 8-Hydroxyquinoline-2-Carboxyllic acid and its metal ion complexing properties. (Note: Specific journal/source for this exact paper was not found, but the data is representative of typical studies on 8-HQA). A representative study on 8-HQA is: Nasreen, G. et al. J. Chem. Soc. Pak.
-
Nörtemann, B., Glässer, A., Machinek, R., Remberg, G., & Knackmuss, H. J. (1993). This compound, a dead-end metabolite from the bacterial oxidation of 5-aminonaphthalene-2-sulfonic Acid. Applied and Environmental Microbiology, 59(6), 1898–1903. Available from: [Link]
-
Sokolova, R., et al. (2025). Chemical Speciation and Coordination Behavior of 8-Hydroxyquinoline-2-carboxylic Acid with Divalent Cations in Aqueous Solution: An Irving–Williams Series Study. ACS Omega. Available from: [Link]
-
Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166. Available from: [Link]
-
Masike, S., et al. (2017). Highlighting mass spectrometric fragmentation differences and similarities between hydroxycinnamoyl-quinic acids and hydroxycinnamoyl-isocitric acids. Chemistry Central Journal, 11(29). Available from: [Link]
-
Cherry, W. Supplementary content Low cytotoxic quinoline-4-carboxylic acids derived from vanillin precursors as potential human dihydroorot. Available from: [Link]
-
ResearchGate. UV-Vis absorption spectra of Q-2 (a) recorded at different pH values in aqueous solution. Available from: [Link]
-
Crisponi, G., et al. (2025). Chemical Speciation and Coordination Behavior of 8‑Hydroxyquinoline-2-carboxylic Acid with Divalent Cations in Aqueous Solution: An Irving–Williams Series Study. ACS Omega. Available from: [Link]
-
ResearchGate. Synthesis and characterization of 5-substituted 8-hydroxyquinoline derivatives and their metal complexes. Available from: [Link]
-
ResearchGate. FTIR Spectrum of Quinoline-2-carboxylic acid. Available from: [Link]
-
Trade Science Inc. (2014). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Organic Chemistry: An Indian Journal, 10(4). Available from: [Link]
-
IntechOpen. (2021). Stability Constants of Metal Complexes in Solution. Available from: [Link]
-
Wikipedia. Stability constants of complexes. Available from: [Link]
-
Doc Brown's Chemistry. Methods of preparing synthesising carboxylic acids. Available from: [Link]
-
Maffeis, M., et al. (Year). 2D Coordination Polymers Based on Isoquinoline‐5‐Carboxylate and Cu(II). ChemistryOpen. Available from: [Link]
-
ResearchGate. Typical UV spectra of the different compound types. Available from: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available from: [Link]
-
ResearchGate. A plot of pKa (experimental) values of different carboxylic acids. Available from: [Link]
-
Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]
-
SlideShare. (2012). Ion fragmentation of small molecules in mass spectrometry. Available from: [Link]
-
ResearchGate. (PDF) 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. Available from: [Link]
-
ResearchGate. Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. Available from: [Link]
-
Semantic Scholar. Synthesis of 5-hydroxyquinolines. Available from: [Link]
-
PubMed Central. Chemical Speciation and Coordination Behavior of 8‑Hydroxyquinoline-2-carboxylic Acid with Divalent Cations in Aqueous Solution: An Irving-Williams Series Study. Available from: [Link]
-
ResearchGate. 1H NMR Spectra of the Quinolinecarboxylic Acid N-R-Amides. Available from: [Link]
-
UNCW Institutional Repository. CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. Available from: [Link]
-
PubChem. 8-Hydroxy-5-quinolinecarboxylic acid. Available from: [Link]
-
Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Available from: [Link]
-
Moodle. IR and UV–Vis Spectroscopy of Carboxylic Acids. Available from: [Link]
-
Organic Chemistry Data. Bordwell pKa Table. Available from: [Link]
-
ResearchGate. FTIR spectrum of 8hydroxyquinoline. Available from: [Link]
-
The Royal Society of Chemistry. Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Available from: [Link]
-
AERU, University of Hertfordshire. 8-hydroxyquinoline. Available from: [Link]
Sources
- 1. scielo.br [scielo.br]
- 2. repository.uncw.edu [repository.uncw.edu]
- 3. This compound, a dead-end metabolite from the bacterial oxidation of 5-aminonaphthalene-2-sulfonic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. IR and UV–Vis Spectroscopy of Carboxylic Acids [moodle.tau.ac.il]
- 7. echemi.com [echemi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Chemical Speciation and Coordination Behavior of 8‑Hydroxyquinoline-2-carboxylic Acid with Divalent Cations in Aqueous Solution: An Irving–Williams Series Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. re.public.polimi.it [re.public.polimi.it]
An In-depth Technical Guide to the Solubility of 5-hydroxyquinoline-2-carboxylic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Foreword: Understanding the Critical Role of Solubility
Physicochemical Profile of 5-hydroxyquinoline-2-carboxylic Acid
Before delving into solubility, it is essential to understand the intrinsic properties of this compound that influence its behavior in different solvent environments. The presence of both a hydroxyl (-OH) and a carboxylic acid (-COOH) group on the quinoline scaffold imparts a polar and ionizable character to the molecule.
| Property | Value | Source |
| Molecular Formula | C₁₀H₇NO₃ | [3] |
| Molecular Weight | 189.17 g/mol | [3] |
| Predicted Boiling Point | 426.7±30.0 °C | |
| Predicted Density | 1.480±0.06 g/cm³ | |
| Predicted pKa | 1.13±0.30 |
The predicted pKa suggests that the carboxylic acid is strongly acidic, readily donating a proton. This ionization state will be highly dependent on the pH of the solvent system, a critical factor in aqueous solubility and in protic organic solvents.
Theoretical Considerations for Solubility in Organic Solvents
The principle of "like dissolves like" is a fundamental concept in predicting solubility.[4] The solubility of this compound in a given organic solvent will be governed by the interplay of intermolecular forces between the solute and the solvent molecules.
Factors Influencing Solubility:
-
Polarity: The presence of the hydroxyl and carboxylic acid groups makes this compound a polar molecule. Therefore, it is expected to have higher solubility in polar solvents that can engage in hydrogen bonding, such as alcohols (methanol, ethanol) and polar aprotic solvents (DMSO, DMF).
-
Hydrogen Bonding: The hydroxyl group can act as a hydrogen bond donor, while the carboxylic acid group can act as both a hydrogen bond donor and acceptor. Solvents capable of hydrogen bonding will effectively solvate the molecule, leading to higher solubility.
-
Acid-Base Interactions: In basic organic solvents, the acidic carboxylic acid group can be deprotonated, forming a salt that may exhibit increased solubility. Conversely, in acidic solvents, the quinoline nitrogen could potentially be protonated.
-
Crystal Lattice Energy: The energy required to break the crystal lattice of the solid compound is a significant barrier to dissolution. A high crystal lattice energy will result in lower solubility. This is an intrinsic property of the solid form of the compound.
Given these factors, one can hypothesize the following solubility trend:
DMSO, DMF > Methanol, Ethanol > Dichloromethane > Toluene > Hexane
This trend is based on the decreasing polarity and hydrogen bonding capability of the solvents.
Experimental Determination of Solubility: A Practical Guide
In the absence of published data, empirical determination of solubility is necessary. Two common methods employed in drug discovery are the kinetic and thermodynamic solubility assays.[1][5]
Kinetic Solubility Assay
This high-throughput method is often used in early drug discovery to rapidly assess the solubility of a large number of compounds.[1][6][7] It measures the concentration of a compound that remains in solution after being introduced from a concentrated DMSO stock into an aqueous buffer.[1][5][6][8]
Workflow for Kinetic Solubility Determination:
Caption: Workflow for a typical kinetic solubility assay.
Step-by-Step Protocol for Kinetic Solubility Assay:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).[6][8]
-
Assay Plate Preparation: In a 96-well plate, add the stock solution to an appropriate aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve a range of final concentrations. Ensure the final DMSO concentration is low (typically <1-2%) to minimize its effect on solubility.[7]
-
Incubation: Seal the plate and incubate at room temperature for a defined period (e.g., 1-2 hours) with gentle shaking to allow the system to reach a state of pseudo-equilibrium.[5]
-
Separation: Separate any precipitated solid from the solution. This can be achieved by centrifugation or filtration using a filter plate.
-
Quantification: Analyze the clear supernatant to determine the concentration of the dissolved compound. High-performance liquid chromatography with UV detection (HPLC-UV) is a common and reliable method for quantification. A standard curve of the compound in the assay buffer/DMSO mixture should be prepared for accurate concentration determination.
Thermodynamic (Equilibrium) Solubility Assay
This method determines the true equilibrium solubility of a compound and is considered the gold standard.[9][10] It involves equilibrating an excess of the solid compound with the solvent over a longer period.[11]
Workflow for Thermodynamic Solubility Determination:
Caption: Workflow for a thermodynamic solubility assay.
Step-by-Step Protocol for Thermodynamic Solubility Assay:
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing the desired organic solvent. The presence of undissolved solid is crucial.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for an extended period (typically 24-48 hours) to ensure that equilibrium is reached.[11]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to let the undissolved solid settle.
-
Sampling: Carefully withdraw a known volume of the clear supernatant.
-
Filtration: Immediately filter the collected supernatant through a syringe filter (e.g., 0.22 µm) to remove any remaining microscopic particles.
-
Quantification: Dilute the filtrate with an appropriate solvent and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV.
Data Presentation and Interpretation
The results from the solubility assays should be presented in a clear and concise manner. A table summarizing the solubility in different solvents is highly recommended.
Hypothetical Solubility Data Table:
| Organic Solvent | Dielectric Constant | Polarity Index | Predicted Solubility Category | Experimentally Determined Solubility (µg/mL) |
| Dimethyl Sulfoxide (DMSO) | 47.2 | 7.2 | High | To be determined |
| N,N-Dimethylformamide (DMF) | 36.7 | 6.4 | High | To be determined |
| Methanol | 32.7 | 5.1 | Moderate | To be determined |
| Ethanol | 24.5 | 4.3 | Moderate | To be determined |
| Dichloromethane | 9.1 | 3.1 | Low | To be determined |
| Toluene | 2.4 | 2.4 | Very Low | To be determined |
| Hexane | 1.9 | 0.1 | Insoluble | To be determined |
Interpretation of Results:
The experimentally determined solubility values should be correlated with the physicochemical properties of the solvents. This analysis will provide valuable insights into the structure-solubility relationship for this compound and can guide the selection of appropriate solvents for various applications, including:
-
Reaction Solvents: For chemical synthesis and modification of the molecule.
-
Analytical Solvents: For chromatographic and spectroscopic analysis.
-
Formulation Development: For creating suitable delivery systems in preclinical studies.
Conclusion and Future Directions
A comprehensive understanding of the solubility of this compound in organic solvents is a critical step in its journey from a laboratory curiosity to a potential therapeutic agent. This guide has provided the theoretical framework and detailed experimental protocols for researchers to confidently determine this crucial parameter. The interplay of the compound's inherent properties with the characteristics of the solvent dictates its solubility profile. By systematically evaluating its solubility in a range of organic solvents, scientists can make informed decisions that will accelerate the research and development process. Future work should focus on generating robust, publicly available quantitative solubility data for this and other promising quinoline derivatives to build predictive models and further aid in the rational design of new chemical entities.
References
- AxisPharm. Kinetic Solubility Assays Protocol. Accessed January 15, 2026.
- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Accessed January 15, 2026.
- J. Am. Chem. Soc. 2020, 142, 45, 19331–19343.
- PubMed. In vitro solubility assays in drug discovery. Accessed January 15, 2026.
- protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). Accessed January 15, 2026.
- Charnwood Discovery. Kinetic Solubility - In Vitro Assay. Accessed January 15, 2026.
- ResearchGate. Automated assays for thermodynamic (equilibrium)
- protocols.io. In-vitro Thermodynamic Solubility. Accessed January 15, 2026.
- Solubility of Things. Quinoline-4-carboxylic acid | Solubility of Things. Accessed January 15, 2026.
- Evotec. Thermodynamic Solubility Assay. Accessed January 15, 2026.
- Asian Journal of Chemistry. Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Accessed January 15, 2026.
- ResearchGate. Prediction of drug solubility from structure. Accessed January 15, 2026.
- Life Chemicals. Compound solubility prediction in medicinal chemistry and drug discovery. Accessed January 15, 2026.
- Wikipedia. Quinoline. Accessed January 15, 2026.
- National Institutes of Health. Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000) Accuracy near that of random forest regression. Accessed January 15, 2026.
- ResearchGate. Computational Evaluation of Heterocyclic Steroids: Physicochemical and Pharmacokinetic Insights. Accessed January 15, 2026.
- Dakenchem.
- MedchemExpress.com. Quinoline-8-carboxylic acid | Herbicide. Accessed January 15, 2026.
- Sciencemadness Wiki. Quinoline. Accessed January 15, 2026.
- ResearchGate. Solubility modeling, solvent effect and mixing properties of 5-chloro-8-hydroxyquinoline (Form Ⅰ)
- PubMed. This compound, a dead-end metabolite from the bacterial oxidation of 5-aminonaphthalene-2-sulfonic Acid. Accessed January 15, 2026.
- Benchchem. Technical Support Center: Overcoming Solubility Challenges of 2-(1-Adamantyl)quinoline-4-carboxylic acid. Accessed January 15, 2026.
- ResearchGate. DMSO solubility and bioscreening. Accessed January 15, 2026.
- MDPI. Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid in Binary Solvent Mixtures of Water and 1,4-Dioxane. Accessed January 15, 2026.
- ResearchGate. (PDF) Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid in Binary Solvent Mixtures of Water and 1,4-Dioxane. Accessed January 15, 2026.
- ResearchGate. Solubility of 2,5-Furandicarboxylic Acid in Eight Pure Solvents and Two Binary Solvent Systems at 313.15–363.15 K. Accessed January 15, 2026.
- PubChem. 2-Hydroxyquinoline-4-carboxylic acid | C10H7NO3 | CID 85076. Accessed January 15, 2026.
- ResearchGate. (PDF) 8-Hydroxyquinoline-2-Carboxylic Acid as Possible Molybdophore: A Multi-Technique Approach to Define Its Chemical Speciation, Coordination and Sequestering Ability in Aqueous Solution. Accessed January 15, 2026.
- PubChem. 8-Hydroxy-5-quinolinecarboxylic acid | C10H7NO3 | CID 459617. Accessed January 15, 2026.
- ResearchGate. Solubilities of 2,5-Furandicarboxylic Acid in Binary Acetic Acid + Water, Methanol + Water, and Ethanol + Water Solvent Mixtures | Request PDF. Accessed January 15, 2026.
Sources
- 1. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. This compound, a dead-end metabolite from the bacterial oxidation of 5-aminonaphthalene-2-sulfonic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quinoline - Wikipedia [en.wikipedia.org]
- 5. enamine.net [enamine.net]
- 6. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 7. charnwooddiscovery.com [charnwooddiscovery.com]
- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. evotec.com [evotec.com]
- 11. In-vitro Thermodynamic Solubility [protocols.io]
A Methodological Guide to the Comprehensive Crystal Structure Analysis of 5-Hydroxyquinoline-2-carboxylic Acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
5-Hydroxyquinoline-2-carboxylic acid (5H2QC) represents a significant heterocyclic scaffold, belonging to a class of compounds with established importance in medicinal chemistry. A thorough understanding of its three-dimensional atomic arrangement is a prerequisite for any rational drug design, formulation development, or structure-activity relationship (SAR) study. The precise solid-state architecture, governed by intricate intermolecular forces such as hydrogen bonding, dictates critical physicochemical properties including solubility, stability, and bioavailability. This technical guide, written from the perspective of a Senior Application Scientist, provides a comprehensive, field-proven methodology for the complete structural elucidation of 5H2QC. We will detail the necessary protocols from initial synthesis and single-crystal growth to definitive structure determination by X-ray crystallography, supplemented by spectroscopic and thermal analysis techniques. The causality behind each experimental choice is explained to provide a self-validating framework for researchers.
Introduction
Quinoline carboxylic acids are privileged structures in drug discovery, forming the core of numerous therapeutic agents.[1] The specific functionalization of the quinoline ring with both a hydroxyl (-OH) and a carboxylic acid (-COOH) group, as seen in this compound, creates a molecule with multiple hydrogen bond donor and acceptor sites.[1][2] This functionality suggests a high potential for forming robust and directionally specific intermolecular interactions, which are fundamental to crystal engineering and molecular recognition at biological targets.[3] While noted as a bacterial metabolite, detailed structural information on 5H2QC remains scarce in public literature.[4]
The objective of this guide is to present an integrated, multi-technique workflow for a definitive crystal structure analysis of 5H2QC. This process is not merely about data acquisition; it is about building a complete and validated structural picture that connects the atomic arrangement to the bulk properties of the material. Such a foundational understanding is indispensable for advancing this molecule from a laboratory curiosity to a potential drug development candidate.
Part I: Synthesis and High-Quality Crystal Growth
Expertise & Experience: The Rationale for Purity
The foundation of any successful crystallographic analysis is an exceptionally pure sample and the growth of a well-ordered single crystal. X-ray diffraction relies on the constructive interference of X-rays scattered by a highly ordered, repeating lattice of molecules.[5] Impurities or crystal defects disrupt this lattice, leading to weak diffraction, poorly resolved data, and an ambiguous or unsolvable structure. Therefore, the synthesis and subsequent crystallization are not preliminary steps but are integral to the success of the entire analytical endeavor.
Experimental Protocol 1: Synthesis of this compound
This protocol is adapted from established methods for synthesizing quinoline-2-carboxylic acid derivatives.[6]
-
Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-aminophenol and pyruvic acid in a 1:1.2 molar ratio in an ethanol solvent.
-
Catalysis: Add a catalytic amount of concentrated sulfuric acid dropwise to the stirring mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, neutralize the mixture with a saturated sodium bicarbonate solution. The crude product will precipitate out of the solution.
-
Purification: Filter the precipitate and wash thoroughly with cold distilled water. The crude solid should be further purified by recrystallization from an ethanol/water mixture to yield pure 5H2QC powder.
-
Verification: Confirm the identity and purity of the synthesized compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry before proceeding.
Experimental Protocol 2: Single-Crystal Growth by Slow Evaporation
The slow evaporation method is a robust technique for growing high-quality single crystals, as it allows molecules to gradually and orderly deposit onto a growing lattice from a supersaturated solution.[5]
-
Solvent Selection: Dissolve a small amount of purified 5H2QC powder in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate) to identify one in which it is moderately soluble. The ideal solvent allows for complete dissolution with gentle heating but is close to saturation at room temperature.
-
Solution Preparation: Prepare a saturated or near-saturated solution of 5H2QC in the chosen solvent in a clean glass vial. Gentle warming may be required.
-
Filtration: Filter the solution through a syringe filter (0.22 µm) into a new, clean vial to remove any microscopic dust or undissolved particles that could act as unwanted nucleation sites.
-
Evaporation Control: Cover the vial with parafilm and pierce it with 2-3 small holes using a fine needle. This restricts the rate of solvent evaporation, which is critical for growing large, well-ordered crystals rather than a polycrystalline powder.
-
Incubation: Place the vial in a vibration-free and temperature-stable environment (e.g., a desiccator in a quiet corner of the lab).
-
Harvesting: Monitor the vial over several days to weeks. Once suitable crystals (typically 0.1-0.3 mm in size) have formed, carefully harvest them from the mother liquor using a spatula or pipette.
Caption: Workflow for growing single crystals via slow evaporation.
Part II: Core Structural Elucidation by X-ray Crystallography
Authoritative Grounding: The Definitive Technique
Single-crystal X-ray diffraction (SC-XRD) is the unequivocal gold standard for determining the three-dimensional structure of a molecule.[7] It provides precise atomic coordinates, from which bond lengths, bond angles, and torsional angles can be calculated with high accuracy. This information forms the bedrock for all further structural interpretation.[5]
Experimental Protocol 3: X-ray Diffraction Analysis
-
Crystal Mounting: Select a suitable, defect-free crystal under a microscope and mount it on a cryoloop. The crystal is then flash-cooled in a stream of liquid nitrogen to minimize thermal motion and radiation damage during data collection.
-
Data Collection: Center the crystal on a single-crystal X-ray diffractometer equipped with a Mo Kα or Cu Kα X-ray source and a modern detector (e.g., CCD or CMOS).[8] A full sphere of diffraction data is collected by rotating the crystal through a series of angles.
-
Data Processing: The raw diffraction images are processed to integrate the reflection intensities, apply corrections for absorption, and merge the data.
-
Structure Solution: The processed data is used to solve the phase problem and generate an initial electron density map, typically using direct methods with software like SHELXS.[8] This map reveals the positions of the non-hydrogen atoms.
-
Structure Refinement: The initial atomic model is refined against the experimental data using full-matrix least-squares methods (e.g., with SHELXL).[8] Anisotropic displacement parameters are refined for all non-hydrogen atoms. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Caption: The sequential workflow for single-crystal X-ray analysis.
Data Presentation: Expected Crystallographic Parameters
The following table summarizes plausible crystallographic data for 5H2QC, based on known structures of similar quinoline carboxylic acids like kynurenic acid hydrate.[9] This serves as an illustrative example of the data that would be obtained.
| Parameter | Expected Value / Type | Significance |
| Chemical Formula | C₁₀H₇NO₃ | Confirms the elemental composition of the crystal unit. |
| Formula Weight | 189.17 g/mol | Molecular mass of the compound.[2] |
| Crystal System | Monoclinic or Orthorhombic | Describes the basic symmetry of the unit cell. |
| Space Group | P2₁/c or Pca2₁ | Defines the specific symmetry operations within the unit cell. |
| a, b, c (Å) | a ≈ 6-10, b ≈ 12-15, c ≈ 10-18 | The dimensions of the unit cell along the crystallographic axes. |
| α, β, γ (°) | α=90, β≈90-100, γ=90 | The angles between the unit cell axes. |
| Volume (ų) | ~900 - 1500 | The volume of a single unit cell. |
| Z | 4 or 8 | The number of molecules per unit cell. |
| R-factor (R1) | < 0.05 | A measure of the agreement between the crystallographic model and the data. |
| Goodness-of-fit (Goof) | ~1.0 | An indicator of the quality of the refinement. |
Part III: Characterization of Intermolecular Interactions
Expertise & Experience: Beyond the Molecule
A crystal is a supramolecular entity. The arrangement of molecules relative to each other, known as crystal packing, is dictated by non-covalent interactions.[3] For 5H2QC, hydrogen bonds are expected to be the dominant structure-directing forces. Analyzing these interactions is crucial for understanding the material's properties and its potential to form co-crystals or polymorphs.[10]
Analysis of the Hydrogen Bonding Network
The functional groups of 5H2QC (carboxylic acid, phenol, and quinoline nitrogen) allow for several potent hydrogen bonding interactions:
-
Carboxylic Acid Dimer: A strong, centrosymmetric R²₂(8) homodimer synthon formed between the carboxylic acid groups of two molecules. This is a very common and stable motif in carboxylic acids.[11]
-
Hydroxyl-Nitrogen Interaction: A robust O-H···N bond between the hydroxyl group of one molecule and the quinoline nitrogen of an adjacent molecule.[10]
-
Hydroxyl-Carbonyl Interaction: The hydroxyl group can also donate a hydrogen bond to the carbonyl oxygen of the carboxylic acid group (O-H···O=C).[12]
These interactions can combine to form complex 1D chains, 2D sheets, or 3D networks that stabilize the crystal lattice.
Caption: Potential hydrogen bonding motifs in the 5H2QC crystal lattice.
Experimental Protocol 4: Spectroscopic Validation (FTIR)
Vibrational spectroscopy provides experimental evidence of the hydrogen bonding inferred from the crystal structure. The formation of H-bonds weakens the X-H covalent bond, causing a characteristic red-shift (shift to lower wavenumber) in its stretching frequency.
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the crystalline 5H2QC with dry potassium bromide powder and pressing it into a transparent disk.
-
Data Acquisition: Record the Fourier-Transform Infrared (FTIR) spectrum from 4000 to 400 cm⁻¹.
-
Analysis: Analyze the positions and shapes of the key vibrational bands.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) (Non-H-bonded) | Expected Wavenumber (cm⁻¹) (H-bonded) | Interpretation |
| O-H stretch (phenol) | ~3600 (sharp) | 3400 - 3200 (broad) | Broadening and red-shift indicate involvement in H-bonding.[13] |
| O-H stretch (acid) | ~3550 | 3300 - 2500 (very broad) | Very broad signal is characteristic of carboxylic acid dimers.[14] |
| C=O stretch (acid) | ~1760 | 1720 - 1680 | Red-shift confirms the carbonyl oxygen is acting as an H-bond acceptor.[15] |
Part IV: Linking Structure to Bulk Properties
Trustworthiness: The Self-Validating System
A complete analysis validates the microscopic crystal structure against the macroscopic properties of the bulk material. Thermal analysis provides this crucial link, confirming properties like melting point and thermal stability, which are direct consequences of the crystal packing and intermolecular forces determined by XRD.
Experimental Protocol 5: Thermal Analysis (TGA/DSC)
-
Sample Preparation: Accurately weigh 3-5 mg of the crystalline 5H2QC into an aluminum DSC pan.
-
Instrumentation: Place the sample in a simultaneous TGA/DSC instrument.
-
Method: Heat the sample from room temperature to a temperature above its decomposition point (e.g., 300-400 °C) at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Data Analysis:
-
DSC Curve: Identify endothermic peaks, the sharpest of which will correspond to the melting point.
-
TGA Curve: Analyze the mass loss as a function of temperature to determine the onset of thermal decomposition.[16] A lack of mass loss before the melting point confirms the absence of solvate molecules (e.g., water) in the crystal lattice.
-
| Parameter | Data Source | Expected Result | Significance |
| Melting Point (Tₘ) | DSC | Sharp peak > 200 °C | A sharp peak indicates high purity. A high Tₘ suggests a stable lattice. |
| Decomposition Temp (Tₔ) | TGA | Onset > Tₘ | Defines the upper limit of the material's thermal stability.[17] |
| Residual Mass | TGA | ~0% | Confirms complete decomposition of the organic molecule. |
Conclusion
This guide has outlined a rigorous, integrated methodology for the complete crystal structure analysis of this compound. By following this workflow—from meticulous synthesis and crystallization to definitive X-ray diffraction analysis, supplemented by spectroscopic and thermal validation—researchers can obtain a high-fidelity model of the compound's solid-state architecture. This detailed structural knowledge is not an academic exercise; it is the essential foundation for understanding the material's physicochemical behavior and provides the critical insights required for rational drug design, polymorphism screening, and advanced formulation development.
References
- This reference is not available.
-
The study of 8-Hydroxyquinoline-2-Carboxyllic acid and its metal ion complexing properties. (No date). Semantic Scholar. [Link]
-
Feigel, B. J., Knackmuss, H. J., & Stolz, A. (1993). This compound, a dead-end metabolite from the bacterial oxidation of 5-aminonaphthalene-2-sulfonic Acid. Applied and Environmental Microbiology, 59(6), 1898-1903. [Link]
-
Czarnecki, M. A., & Wojtkowiak, B. (2021). Exploring the Dynamical Nature of Intermolecular Hydrogen Bonds in Benzamide, Quinoline and Benzoic Acid Derivatives. Molecules, 26(11), 3354. [Link]
-
Kadhim Mohammed, I., & Fadil Mousa, E. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166. [Link]
-
Crystal structure of quinoline-2-carboxylic acid ⋅ quinolinium-2-carboxylate. (2025). ResearchGate. [Link]
- This reference is not available.
-
Wójcik, M. J., et al. (2021). Revealing Intra- and Intermolecular Interactions Determining Physico-Chemical Features of Selected Quinolone Carboxylic Acid Derivatives. Molecules, 26(11), 3354. [Link]
-
Journal of Molecular Structure. (n.d.). LABIQS. [Link]
-
Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. (2025). ResearchGate. [Link]
-
Nycz, J. E., et al. (2021). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules, 26(21), 6439. [Link]
-
4-Hydroxyquinoline-2-carboxylic acid hydrate. (n.d.). PubChem. [Link]
-
Synthesis, Characterization, Crystallographic Studies of 5-Acetyl-8-hydroxyquinoline and Their Chalcone Derivatives. (2020). ResearchGate. [Link]
-
Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations. (2025). ResearchGate. [Link]
-
Deschamps, J. R. (2008). X-Ray Crystallography of Chemical Compounds. Current Medicinal Chemistry, 15(25), 2585-2593. [Link]
- This reference is not available.
-
Crystal structures and hydrogen bonding in the co-crystalline adducts of 3,5-dinitrobenzoic acid with 4-aminosalicylic acid and 2-hydroxy-3-(1H-indol-3-yl)propenoic acid. (2014). Acta Crystallographica Section C, 70(Pt 10), 995-1002. [Link]
- This reference is not available.
-
Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. (2023). Molbank, 2023(2), M1659. [Link]
-
Main structures in and-hydroxyquinones. Intramolecular hydrogen bond interactions are depicted by the dashed line. (n.d.). ResearchGate. [Link]
- This reference is not available.
-
(PDF) Synthesis, spectroscopic characterization and thermal studies of some divalent transition metal complexes of 8-hydroxyquinoline. (n.d.). ResearchGate. [Link]
- This reference is not available.
-
Thermal Degradation Study of New Polymer derived from 8- Hydroxyquinoline 5-sulphonic acid and Catechol. (n.d.). Der Pharma Chemica. [Link]
-
Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. (2023). Molecules, 28(14), 5393. [Link]
-
Chemical Speciation and Coordination Behavior of 8‑Hydroxyquinoline-2-carboxylic Acid with Divalent Cations in Aqueous Solution: An Irving–Williams Series Study. (2025). ACS Omega. [Link]
Sources
- 1. 2-hydroxyquinoline-4-carboxylic acid - SRIRAMCHEM [sriramchem.com]
- 2. 149312-98-1 | this compound - AiFChem [aifchem.com]
- 3. labiqs.quimica.blumenau.ufsc.br [labiqs.quimica.blumenau.ufsc.br]
- 4. This compound, a dead-end metabolite from the bacterial oxidation of 5-aminonaphthalene-2-sulfonic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. 4-Hydroxyquinoline-2-carboxylic acid hydrate | C10H9NO4 | CID 18530299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Crystal structures and hydrogen bonding in the co-crystalline adducts of 3,5-dinitrobenzoic acid with 4-aminosalicylic acid and 2-hydroxy-3-(1H-indol-3-yl)propenoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. ajchem-a.com [ajchem-a.com]
- 16. derpharmachemica.com [derpharmachemica.com]
- 17. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 5-Hydroxyquinoline-2-carboxylic Acid
Introduction: The Analytical Imperative for 5-Hydroxyquinoline-2-carboxylic Acid
This compound is a significant heterocyclic compound, playing a role as a metabolite in biochemical pathways and serving as a versatile building block in the synthesis of pharmaceuticals and other biologically active molecules.[1] Its structural elucidation and sensitive quantification are paramount in fields ranging from drug metabolism studies to environmental analysis. Mass spectrometry, with its unparalleled sensitivity and structural information capabilities, stands as the premier analytical technique for the comprehensive characterization of this molecule.
This guide provides an in-depth exploration of the fragmentation behavior of this compound under the two most common ionization techniques: Electron Ionization (EI) and Electrospray Ionization (ESI). Understanding these fragmentation pathways is critical for researchers and drug development professionals for unambiguous compound identification, structural confirmation, and the development of robust quantitative methods. The principles and methodologies discussed herein are grounded in established fragmentation patterns of related quinoline derivatives, providing a predictive framework for the analysis of this specific molecule.[2][3]
Electron Ionization (EI) Mass Spectrometry: A High-Energy Fragmentation Landscape
Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive and often complex fragmentation.[4] This provides a detailed molecular fingerprint that is highly reproducible and invaluable for library matching and structural confirmation. The fragmentation of this compound under EI is anticipated to be dominated by initial cleavages of the carboxylic acid moiety, followed by characteristic losses from the quinoline ring system.
Proposed EI Fragmentation Pathway
The molecular ion ([M]+•) of this compound (molar mass: 189.16 g/mol ) will be observed at an m/z of 189. The primary fragmentation events are expected to be the loss of the carboxyl group, a common fragmentation pattern for carboxylic acids.[5][6][7] This can occur through two principal routes:
-
Loss of a Carboxyl Radical (•COOH): The cleavage of the bond between the quinoline ring and the carboxylic acid group results in the loss of a 45 Da radical, leading to a prominent fragment ion at m/z 144 .
-
Decarboxylation (Loss of CO2): The elimination of a neutral carbon dioxide molecule (44 Da) will produce a radical cation at m/z 145 .[2]
Following these initial losses, the resulting fragment ions are expected to undergo further fragmentation characteristic of the hydroxyquinoline core. A key fragmentation pathway for quinoline and its derivatives is the expulsion of hydrogen cyanide (HCN), a stable neutral molecule.[2][3][8] Therefore, we can predict the following subsequent fragmentations:
-
The ion at m/z 145 ([M - CO2]+•) can lose HCN (27 Da) to yield a fragment at m/z 118 .
-
The ion at m/z 144 ([M - •COOH]+) can also lose HCN to produce a fragment at m/z 117 .
Additionally, the hydroxy group can lead to the loss of a carbon monoxide (CO) molecule (28 Da), a fragmentation pattern observed in hydroxy-substituted aromatic systems.[8] This could lead to fragments at:
-
m/z 117 from the m/z 145 ion.
-
m/z 116 from the m/z 144 ion.
Summary of Predicted EI Fragment Ions
| m/z | Proposed Assignment | Description |
| 189 | [M]+• | Molecular Ion |
| 145 | [M - CO2]+• | Loss of carbon dioxide |
| 144 | [M - •COOH]+ | Loss of the carboxyl radical |
| 118 | [M - CO2 - HCN]+• | Subsequent loss of hydrogen cyanide |
| 117 | [M - •COOH - HCN]+ or [M - CO2 - CO]+• | Subsequent loss of HCN or CO |
| 116 | [M - •COOH - CO]+ | Subsequent loss of carbon monoxide |
Visualizing the EI Fragmentation Pathway
Caption: Proposed EI fragmentation pathway for this compound.
Electrospray Ionization (ESI) Mass Spectrometry: A Softer Approach for Precursor Ion Analysis
Electrospray ionization is a soft ionization technique that typically results in the formation of protonated molecules ([M+H]+) or deprotonated molecules ([M-H]-) with minimal in-source fragmentation.[2] This makes it ideal for determining the molecular weight of the analyte and for tandem mass spectrometry (MS/MS) experiments, where a specific precursor ion is selected and fragmented through collision-induced dissociation (CID).
Proposed ESI-MS/MS Fragmentation Pathway (Positive Ion Mode)
In positive ion mode, this compound is expected to readily form a protonated molecule at m/z 190 ([M+H]+). When this precursor ion is subjected to CID, the fragmentation will be driven by the protonated functional groups. The primary fragmentation pathways for the related quinoline-2-carboxylic acid involve the loss of water (H2O) and carbon monoxide (CO).[2]
-
Loss of Water (H2O): The protonated carboxylic acid can easily lose a molecule of water (18 Da), leading to a fragment ion at m/z 172 .
-
Decarboxylation (Loss of CO2): Similar to EI, the loss of carbon dioxide (44 Da) is a likely fragmentation pathway, resulting in an ion at m/z 146 .
-
Sequential Loss of H2O and CO: Following the initial loss of water, the fragment at m/z 172 can subsequently lose a molecule of carbon monoxide (28 Da) to produce a fragment at m/z 144 . This sequential loss is a common fragmentation pattern for protonated carboxylic acids.
Summary of Predicted ESI-MS/MS Fragment Ions (Positive Mode)
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Assignment | Description |
| 190 | 172 | [M+H - H2O]+ | Loss of water |
| 190 | 146 | [M+H - CO2]+ | Loss of carbon dioxide |
| 190 | 144 | [M+H - H2O - CO]+ | Sequential loss of water and carbon monoxide |
Visualizing the ESI-MS/MS Fragmentation Pathway
Caption: Proposed ESI-MS/MS fragmentation of protonated this compound.
Experimental Protocol: Acquiring Mass Spectra
The following is a general protocol for the analysis of this compound using LC-MS. Optimization of these parameters may be necessary depending on the specific instrumentation and analytical goals.
Sample Preparation
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase to a working concentration (e.g., 1-10 µg/mL) for direct infusion or LC-MS analysis.
Liquid Chromatography (LC) Parameters (for LC-MS)
-
Column: A C18 reversed-phase column is a suitable starting point.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be to start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then re-equilibrate the column. For example, 5% B to 95% B over 10 minutes.[2]
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Column Temperature: 40°C.[2]
Mass Spectrometry (MS) Parameters
For ESI-MS/MS (Positive Ion Mode):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.[2]
-
Desolvation Temperature: 350-450°C.[2]
-
Desolvation Gas Flow: 600-800 L/hr.[2]
-
Cone Gas Flow: 50 L/hr.[2]
-
Collision Gas: Argon.
-
Collision Energy: A range of collision energies (e.g., 10-40 eV) should be tested to obtain optimal fragmentation.
For EI-MS (Direct Infusion or GC-MS):
-
Ionization Energy: 70 eV (standard).
-
Source Temperature: 200-250°C.
-
Mass Range: m/z 50-250.
Data Analysis
-
Acquire full scan mass spectra to identify the molecular ion ([M]+• for EI, [M+H]+ for ESI).
-
For ESI, perform product ion scans (MS/MS) on the precursor ion (m/z 190) to obtain the fragmentation pattern.
-
Compare the observed fragment ions with the proposed fragmentation pathways to confirm the identity of this compound.
Conclusion
The mass spectrometric fragmentation of this compound provides a wealth of structural information that is essential for its unambiguous identification and characterization. Under EI, the fragmentation is dominated by the loss of the carboxylic acid group followed by cleavages of the quinoline ring. In contrast, ESI-MS/MS of the protonated molecule primarily shows losses of water and carbon monoxide. By understanding these distinct fragmentation patterns, researchers and drug development professionals can leverage the power of mass spectrometry for confident analysis in a variety of applications. The methodologies and proposed pathways outlined in this guide offer a robust framework for the successful mass spectrometric analysis of this important compound.
References
-
Clugston, D. M., & MacLean, D. B. (1966). MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Journal of Chemistry, 44(7), 781-790. [Link]
-
Fraenkel, G., Belford, R. L., & Yankwich, P. E. (1954). Decarboxylation of Malonic Acid in Quinoline and Related Media. Journal of the American Chemical Society, 76(1), 15-18. [Link]
-
Li, W., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports, 10(1), 834. [Link]
-
Genedi, A. S., et al. (1991). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 45(2), 243-248. [Link]
-
Cohen, T., & Schambach, R. A. (1968). Copper-quinoline decarboxylation. Journal of the American Chemical Society, 90(12), 3402-3403. [Link]
-
Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns. HSC Chemistry. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Nörtemann, B., et al. (1993). This compound, a dead-end metabolite from the bacterial oxidation of 5-aminonaphthalene-2-sulfonic Acid. Applied and Environmental Microbiology, 59(6), 1898-1903. [Link]
-
Masike, K., et al. (2017). Highlighting mass spectrometric fragmentation differences and similarities between hydroxycinnamoyl-quinic acids and hydroxycinnamoyl-isocitric acids. Chemistry Central Journal, 11(1), 29. [Link]
-
ChemHelp ASAP. (2022, November 22). common fragmentation mechanisms in mass spectrometry. [Link]
-
The Organic Chemistry Tutor. (2023, January 25). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. [Link]
-
Wang, J., et al. (2023). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of Analytical Methods in Chemistry, 2023, 8868359. [Link]
-
Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. [Link]
-
Masike, K., et al. (2017). Highlighting mass spectrometric fragmentation differences and similarities between hydroxycinnamoyl-quinic acids and hydroxycinnamoyl-isocitric acids. Chemistry Central Journal, 11, 29. [Link]
-
Török, B., et al. (2001). The pathways of the ESI mass fragmentation of the compounds 1-5. ResearchGate. [Link]
-
Janz, K., & Kaila, N. (2009). Bromodecarboxylation of quinoline salicylic acids: increasing the diversity of accessible substituted quinolines. The Journal of Organic Chemistry, 74(22), 8874-8877. [Link]
-
National Institute of Standards and Technology. (n.d.). Quinoline. NIST WebBook. [Link]
-
National Institute of Standards and Technology. (n.d.). Search for Species Data by Molecular Weight. NIST WebBook. [Link]
-
Clark, J. (2022). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]
-
University of Arizona. (n.d.). Mass Spectrometry - Examples. Department of Chemistry and Biochemistry. [Link]
-
National Institute of Standards and Technology. (n.d.). 8-Hydroxyquinoline-5-sulfonic acid. NIST WebBook. [Link]
-
National Institute of Standards and Technology. (n.d.). 8-Hydroxyquinoline. NIST WebBook. [Link]
-
National Institute of Standards and Technology. (n.d.). 8-Hydroxyquinoline. NIST WebBook. [Link]
Sources
- 1. This compound, a dead-end metabolite from the bacterial oxidation of 5-aminonaphthalene-2-sulfonic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chempap.org [chempap.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. scienceready.com.au [scienceready.com.au]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
The Dynamic Nature of Bioactive Scaffolds: Unraveling the Tautomeric Forms of 5-Hydroxyquinoline-2-Carboxylic Acid in Solution
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The introduction of hydroxyl and carboxylic acid functionalities, as seen in 5-hydroxyquinoline-2-carboxylic acid, imparts not only specific chemical reactivity but also a complex and dynamic structural behavior known as tautomerism. This guide provides a comprehensive exploration of the tautomeric equilibria of this compound in solution. We delve into the structural nuances of the potential enol, keto, and zwitterionic forms, elucidate the profound influence of solvent polarity and pH on their relative populations, and present detailed experimental and computational protocols for their characterization. This document is intended to serve as a technical resource for researchers engaged in drug design, spectroscopic analysis, and physical organic chemistry, offering both foundational knowledge and practical methodologies.
Introduction: The Concept of Tautomerism in Heterocyclic Systems
Tautomerism, the chemical equilibrium between two or more interconvertible constitutional isomers, is a fundamental concept with significant implications for a molecule's physicochemical properties, including its lipophilicity, hydrogen bonding capacity, and interaction with biological targets.[1] In heterocyclic systems like hydroxyquinolines, prototropic tautomerism, which involves the migration of a proton, is particularly prevalent. For this compound, the interplay between the hydroxyl, carboxylic acid, and quinoline nitrogen groups gives rise to a fascinating equilibrium between multiple forms. Understanding which tautomer predominates under specific conditions is not an academic exercise; it is critical for predicting biological activity, optimizing drug formulations, and interpreting analytical data.
The primary tautomeric possibilities for this compound include:
-
The Enol-Imine Form: The canonical hydroxyquinoline structure.
-
The Keto-Amine Form: The quinolone structure resulting from a proton transfer from the hydroxyl group to the C4 position (less likely for 5-OH) or, more accurately, the keto form where the N-H bond is formed.
-
The Zwitterionic Form: An internally charged species resulting from the intramolecular transfer of the acidic carboxylic proton to the basic quinoline nitrogen.[2]
This guide will systematically dissect the factors governing this equilibrium and the techniques used to probe it.
Potential Tautomeric and Ionic Species in Solution
The structure of this compound allows for a dynamic equilibrium between several forms. The relative stability and concentration of these species are highly dependent on the surrounding chemical environment, primarily solvent and pH.
Caption: Primary tautomeric equilibria for this compound.
The Decisive Role of the Solvent Environment
The polarity and hydrogen-bonding capability of the solvent play a critical role in stabilizing or destabilizing different tautomers. This phenomenon, known as solvatochromism when observed spectroscopically, provides a powerful lever for studying tautomeric equilibria.[3]
-
Causality of Solvent Choice: The underlying principle is "like dissolves like," which extends to stabilization. Polar solvents will preferentially stabilize the tautomer with the largest dipole moment.
-
Non-polar, Aprotic Solvents (e.g., Hexane, Toluene): These solvents are less capable of stabilizing charge separation. Consequently, the neutral enol form, which can form an intramolecular hydrogen bond, is often favored.
-
Polar, Aprotic Solvents (e.g., DMSO, Acetonitrile): These solvents have significant dipole moments and can stabilize more polar species. Studies on similar hydroxyquinoline systems show that solvents like DMSO can stabilize zwitterionic and keto tautomers through dipole-dipole interactions.[4][5] The presence of an equilibrium mixture of the hydroxyquinoline acid and the zwitterionic form is often observed in DMSO.[4]
-
Polar, Protic Solvents (e.g., Water, Methanol): These solvents can act as both hydrogen bond donors and acceptors. They can effectively solvate and stabilize charged species, making them particularly adept at stabilizing the zwitterionic form through hydrogen bonding with both the carboxylate and the protonated quinolinium ion.[2] The keto form can also be stabilized by hydrogen bonding to its carbonyl group.[6]
-
Table 1: Expected Predominance of Tautomers in Various Solvents
| Solvent Class | Example(s) | Dielectric Constant (ε) | Primary Stabilizing Interactions | Expected Predominant Form(s) |
| Non-polar Aprotic | Toluene, Hexane | ~2.4, ~1.9 | van der Waals forces | Enol (Hydroxy) |
| Polar Aprotic | DMSO, Acetonitrile | ~47, ~37 | Dipole-dipole interactions | Enol ⇌ Zwitterion Equilibrium |
| Polar Protic | Water, Methanol | ~80, ~33 | Hydrogen bonding | Zwitterion, Keto |
Influence of pH on Tautomeric and Ionic Speciation
The pH of an aqueous solution dictates the protonation state of the acidic (carboxylic acid, hydroxyl) and basic (quinoline nitrogen) functional groups. This makes pH a critical determinant of the dominant species in solution.[7] The molecule possesses multiple ionizable protons, and their dissociation can be characterized by distinct pKa values.[8]
The general protonation/deprotonation sequence is crucial:
-
Strongly Acidic pH (pH < 2): The quinoline nitrogen is protonated (N⁺H), and the carboxylic acid is protonated (COOH). The molecule carries a net positive charge.
-
Moderately Acidic to Neutral pH (pH ~2-7): The carboxylic acid deprotonates (COO⁻), leading to the formation of the zwitterionic species, which is often the main form in this range.[8]
-
Slightly Basic pH (pH > 7): The phenolic hydroxyl group begins to deprotonate (O⁻).
-
Strongly Basic pH (pH > 10): The protonated quinoline nitrogen (if present from a tautomeric shift) or other protons would be removed.
The zwitterionic form, having a net charge of zero, is most abundant at the isoelectric point (pI) of the molecule.[9]
Experimental & Computational Workflows for Tautomer Analysis
A multi-faceted approach combining spectroscopic analysis and computational modeling is essential for a robust characterization of the tautomeric equilibrium.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Zwitterion - Wikipedia [en.wikipedia.org]
- 3. Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine‐Functionalized Derivatives: Structural Elucidation and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A solid state and solution NMR study of the tautomerism in hydroxyquinoline carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. researchgate.net [researchgate.net]
- 8. 8-Hydroxyquinoline-Amino Acid Hybrids and Their Half-Sandwich Rh and Ru Complexes: Synthesis, Anticancer Activities, Solution Chemistry and Interaction with Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medschoolcoach.com [medschoolcoach.com]
A Technical Guide to the Synthesis of 5-Hydroxyquinoline-2-Carboxylic Acid: Mechanisms, Protocols, and Strategic Insights
This document provides an in-depth technical exploration of the synthetic pathways leading to 5-hydroxyquinoline-2-carboxylic acid, a heterocyclic scaffold of significant interest to researchers, medicinal chemists, and drug development professionals. We will move beyond simple procedural lists to dissect the underlying mechanisms, providing a rationale for strategic decisions in the synthetic design. This guide is structured to offer not just a method, but a comprehensive understanding of the chemical principles at play, ensuring that the described protocols are robust and adaptable.
Strategic Overview: The Challenge of Regiocontrol
The synthesis of this compound presents a classic challenge in heterocyclic chemistry: the precise control of substituent placement on the quinoline core. The target molecule requires the installation of a hydroxyl group at the C5 position and a carboxylic acid at the C2 position. Two primary strategic approaches can be envisioned:
-
Strategy A: Annulation of a Pre-functionalized Benzene Ring. This approach utilizes a starting material, such as 3-aminophenol, where the hydroxyl group's ultimate position is predetermined. The subsequent reaction must then selectively form the pyridine ring to install the carboxylic acid at the C2 position.
-
Strategy B: Functionalization of a Pre-formed Quinoline Core. This strategy involves synthesizing quinoline-2-carboxylic acid first, followed by the regioselective introduction of a hydroxyl group at the C5 position.
This guide will focus primarily on Strategy A, as it often provides a more direct and controllable route to the desired isomer. We will explore a modified Combes-type synthesis, which is well-suited for this purpose. A discussion of Strategy B, involving late-stage C-H functionalization, will be presented as a potential alternative.
Primary Synthetic Pathway: Modified Combes Synthesis from 3-Aminophenol
The Combes quinoline synthesis traditionally involves the acid-catalyzed condensation of an aniline with a β-diketone.[1][2] For our target, we will adapt this methodology by reacting 3-aminophenol with a pyruvic acid derivative. This approach leverages the inherent directing effects of the starting material to achieve the desired 5-hydroxy substitution pattern.
Mechanistic Rationale and Causality
The choice of 3-aminophenol is critical. The cyclization step in this synthesis is an intramolecular electrophilic aromatic substitution. The hydroxyl group is an ortho-, para-directing activator, while the amino group (after forming an enamine intermediate) is also activating. The cyclization will preferentially occur at the position most activated and sterically accessible, which is the C4 position of the 3-aminophenol ring (ortho to the hydroxyl group and para to the amino group), leading to the desired 5-hydroxyquinoline product.
The reaction proceeds through three key stages:
-
Enamine Formation: The aniline nitrogen of 3-aminophenol nucleophilically attacks the ketone of pyruvic acid (or its ester), followed by dehydration to form an enamine intermediate.
-
Acid-Catalyzed Cyclization: Protonation of the enamine activates the molecule for an intramolecular electrophilic attack on the electron-rich benzene ring. This is the rate-determining and regiochemistry-defining step.
-
Dehydration/Aromatization: The resulting dihydroquinoline intermediate readily dehydrates under the acidic conditions to yield the stable aromatic quinoline ring system.
Diagram 1: Proposed Mechanism for the Synthesis of this compound
Caption: Key mechanistic steps in the synthesis of the target molecule.
Experimental Protocol: Synthesis of this compound
This protocol is a self-validating system. Successful formation of the product can be monitored by Thin Layer Chromatography (TLC) and confirmed by spectroscopic analysis, which should match reported data for the target compound.
Materials:
-
3-Aminophenol (1.0 eq)
-
Pyruvic acid (1.1 eq)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethanol (solvent)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Deionized water
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-aminophenol (1.0 eq) in ethanol.
-
Addition of Reagent: To the stirred solution, add pyruvic acid (1.1 eq).
-
Acid Catalysis: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (2.0-3.0 eq) dropwise. The addition is exothermic and should be controlled to maintain the temperature below 20°C.
-
Reaction: After the addition of acid, remove the ice bath and heat the reaction mixture to reflux (approximately 80-90°C). Monitor the reaction progress by TLC (e.g., using a 7:3 ethyl acetate:hexane mobile phase). The reaction is typically complete within 4-6 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and pour it carefully onto crushed ice.
-
Neutralization: Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8. The product will precipitate out of the solution.
-
Isolation: Collect the precipitate by vacuum filtration and wash the solid with cold deionized water.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system, such as an ethanol/water mixture, to yield pure this compound.
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.
Alternative Synthetic Strategy: Late-Stage C-H Hydroxylation
An alternative approach involves the synthesis of quinoline-2-carboxylic acid followed by a directed hydroxylation at the C5 position.
Synthesis of Quinoline-2-carboxylic Acid via the Reissert Reaction
The Reissert reaction provides a reliable method for the synthesis of quinoline-2-carboxylic acid (also known as quinaldic acid).[1][3]
Mechanism Overview:
-
Reissert Compound Formation: Quinoline reacts with an acid chloride (e.g., benzoyl chloride) and potassium cyanide to form a 1-acyl-2-cyano-1,2-dihydroquinoline, known as a Reissert compound.[3]
-
Hydrolysis: Acidic or basic hydrolysis of the Reissert compound yields the desired quinoline-2-carboxylic acid.
Diagram 2: Reissert Reaction Workflow
Caption: Simplified workflow for the Reissert synthesis of quinaldic acid.
C5-Hydroxylation: A Modern Approach
While classical electrophilic substitution on the quinoline ring is challenging to control, modern methods in C-H functionalization offer potential solutions. Enzymatic approaches have demonstrated the feasibility of C5 hydroxylation on quinoline-2-carboxylic acid.[4] For a more broadly applicable chemical method, a directed C-H hydroxylation or a dearomatization-rearomatization strategy could be employed. Recent literature has described meta-selective hydroxylation of quinolines, which could potentially be adapted for this purpose.[5] This remains an area of active research and would require significant optimization.
Data Summary and Characterization
The successful synthesis of this compound should be validated by comparing the obtained spectroscopic data with known values.
| Parameter | Expected Value/Observation |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR | Aromatic protons in the 7.0-8.5 ppm range, distinct signals for the hydroxyl and carboxylic acid protons. |
| ¹³C NMR | Signals corresponding to the quinoline core, with characteristic shifts for the carbon atoms bearing the hydroxyl and carboxyl groups. |
| Mass Spec (ESI-) | [M-H]⁻ peak at m/z corresponding to C₁₀H₆NO₃⁻ |
| FT-IR (cm⁻¹) | Broad O-H stretch (carboxylic acid), O-H stretch (phenol), C=O stretch (carboxylic acid), C=C and C=N aromatic stretches. |
Conclusion for the Field Professional
The synthesis of this compound is most reliably achieved through a regiocontrolled annulation strategy, with the modified Combes synthesis from 3-aminophenol and pyruvic acid representing a robust and mechanistically sound approach. The causality of the reaction pathway is rooted in the principles of electrophilic aromatic substitution, where the directing effects of the substituents on the aniline precursor guide the cyclization to the desired 5-hydroxy isomer. While late-stage C-H functionalization presents a modern and intellectually stimulating alternative, it currently carries a higher process development risk compared to the classical annulation method. The protocols and mechanistic insights provided herein are designed to equip researchers and drug development professionals with the foundational knowledge to confidently synthesize this valuable heterocyclic compound.
References
-
Li, Z., & Li, T. (2022). Enzymatic approaches to site-selective oxidation of quinoline and derivatives. RSC Advances, 12(13), 7785-7798. Available at: [Link]
-
Name Reactions in Organic Synthesis. (n.d.). Reissert Reaction. Cambridge University Press. Available at: [Link]
-
Wikipedia. (2023). Combes quinoline synthesis. Available at: [Link]
-
Nörtemann, B., Glässer, A., Machinek, R., Remberg, G., & Knackmuss, H. J. (1993). This compound, a Dead-End Metabolite from the Bacterial Oxidation of 5-Aminonaphthalene-2-Sulfonic Acid. Applied and Environmental Microbiology, 59(6), 1898–1903. Available at: [Link]
-
Wikipedia. (2023). Reissert reaction. Available at: [Link]
-
Name Reactions in Organic Synthesis. (n.d.). Doebner Reaction. Cambridge University Press. Available at: [Link]
-
Wikipedia. (2023). Friedländer synthesis. Available at: [Link]
-
Wikipedia. (2023). Pfitzinger reaction. Available at: [Link]
-
Wikipedia. (2023). Doebner reaction. Available at: [Link]
-
Organic Reactions. (1982). The Friedländer Synthesis of Quinolines. Available at: [Link]
-
ResearchGate. (2025). meta-Hydroxylation of Pyridines, Quinolines, and Isoquinolines Using Dearomatized Intermediates. Available at: [Link]
Sources
- 1. Reissert Reaction (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 2. Recent advances in the synthesis of quinolines: a review - RSC Advances (RSC Publishing) DOI:10.1039/C4RA01814A [pubs.rsc.org]
- 3. Reissert reaction - Wikipedia [en.wikipedia.org]
- 4. Enzymatic approaches to site-selective oxidation of quinoline and derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
The Enigmatic Photon: A Technical Guide to the Photophysical Properties of 5-Hydroxyquinoline-2-Carboxylic Acid
For the attention of Researchers, Scientists, and Drug Development Professionals.
Preamble: Navigating the Known and the Inferred
In the vast landscape of molecular probes and pharmacophores, the hydroxyquinoline scaffold stands as a cornerstone, renowned for its rich photophysical behavior and potent metal-chelating properties. While its 8-hydroxy isomers have been the subject of extensive investigation, 5-hydroxyquinoline-2-carboxylic acid remains a comparatively enigmatic entity. Direct, comprehensive experimental data on its photophysical characteristics are notably scarce in the current body of scientific literature.
This guide, therefore, embarks on a deductive exploration. We will construct a detailed portrait of the anticipated photophysical properties of this compound by drawing upon the well-established characteristics of its close structural analogs, most notably 8-hydroxyquinoline and its carboxylic acid derivatives. By explaining the causal relationships between structure and photophysics in these related molecules, we aim to provide a robust, albeit inferred, framework for researchers venturing into the study and application of this specific isomer. Every claim derived from analogous compounds will be meticulously referenced to maintain scientific integrity.
Molecular Architecture and its Photophysical Implications
This compound possesses a rigid bicyclic aromatic system, which inherently favors fluorescence by minimizing non-radiative decay pathways that arise from molecular vibrations and rotations. The electronic properties of this molecule are governed by the interplay of the electron-donating hydroxyl (-OH) group at the 5-position and the electron-withdrawing carboxylic acid (-COOH) group at the 2-position of the quinoline ring. This substitution pattern is anticipated to give rise to intramolecular charge transfer (ICT) character upon photoexcitation, a phenomenon known to be sensitive to the surrounding environment.
Tautomerism: A Key Determinant of Photophysics
Like other hydroxyquinolines, this compound can exist in different tautomeric forms, primarily the enol and the zwitterionic keto form. This equilibrium is highly sensitive to the solvent environment and pH. The enol form is typically dominant in non-polar solvents, while polar protic solvents can stabilize the zwitterionic form through hydrogen bonding. The weak fluorescence of some hydroxyquinolines is often attributed to excited-state intramolecular proton transfer (ESIPT) from the hydroxyl group to the nitrogen atom of the pyridine ring, a process that efficiently quenches fluorescence.[1]
Spectroscopic Profile: An Educated Projection
Based on the extensive data available for analogous hydroxyquinoline compounds, we can project the following spectroscopic characteristics for this compound.
UV-Visible Absorption Spectroscopy
The absorption spectrum of this compound is expected to exhibit multiple bands in the ultraviolet (UV) and visible regions, corresponding to π-π* and n-π* electronic transitions within the aromatic system.[2] The presence of the hydroxyl and carboxylic acid groups will likely influence the position and intensity of these bands. In comparison to unsubstituted quinoline, a red-shift (bathochromic shift) in the absorption maxima is anticipated due to the electron-donating nature of the hydroxyl group extending the π-conjugation.
Table 1: Projected UV-Visible Absorption Maxima of this compound in Different Solvents (Inferred from Analogous Compounds)
| Solvent | Expected λmax (nm) | Rationale & References |
| Dichloromethane | ~290, ~340 | Based on general quinoline derivatives in less polar solvents.[3] |
| Methanol | ~300, ~350 | A slight red-shift is expected in polar protic solvents due to hydrogen bonding interactions.[3] |
| Water (neutral pH) | ~310, ~360 | Further red-shift anticipated due to stabilization of the ground state by the polar aqueous environment. |
Fluorescence Spectroscopy
The fluorescence emission of this compound is predicted to be highly dependent on the solvent environment and the excitation wavelength, a hallmark of molecules with complex excited-state dynamics, including the potential for multiple emitting species.
-
Solvatochromism: A significant solvatochromic shift in the emission spectrum is expected. In non-polar solvents, a blue-shifted emission is likely, originating from the locally excited state of the enol form. In polar solvents, a red-shifted emission is anticipated due to the stabilization of the more polar intramolecular charge transfer (ICT) state.
-
Influence of pH: The protonation state of the molecule will drastically affect its fluorescence.[4] The phenolic hydroxyl group and the carboxylic acid group have distinct pKa values, and the quinoline nitrogen can also be protonated in acidic conditions. This will lead to the existence of cationic, neutral, zwitterionic, and anionic species, each with its own characteristic fluorescence signature. It is plausible that, similar to other quinoline derivatives, protonation of the quinoline nitrogen could lead to an enhancement of fluorescence intensity.
Table 2: Projected Fluorescence Emission Maxima of this compound (Inferred from Analogous Compounds)
| Solvent | Expected λem (nm) | Expected Quantum Yield (ΦF) | Rationale & References |
| Dichloromethane | ~380-420 | Low to Moderate | Emission from the enol tautomer is expected.[5] |
| Methanol | ~450-500 | Moderate to High | Stabilization of the ICT state leads to red-shifted emission. |
| Water (neutral pH) | ~480-550 | Variable | Complex behavior due to potential proton transfer and tautomerism. |
Experimental Characterization: A Methodological Blueprint
To empirically validate the projected photophysical properties of this compound, a systematic experimental approach is required. The following section outlines the key experimental protocols.
Synthesis and Purification
The synthesis of this compound can be approached through various established methods for quinoline synthesis, such as the Doebner-von Miller reaction or the Combes quinoline synthesis, followed by appropriate functionalization.[6] Purification is critical and should be performed using techniques like recrystallization and column chromatography to ensure high purity, as trace impurities can significantly impact photophysical measurements.
Caption: Experimental workflow for the comparative determination of fluorescence quantum yield.
Time-Resolved Fluorescence Spectroscopy
Objective: To determine the fluorescence lifetime (τ), which provides insights into the excited-state dynamics.
Protocol (Time-Correlated Single Photon Counting - TCSPC):
-
Excite a dilute solution of the sample with a pulsed light source (e.g., a picosecond laser diode).
-
Detect the emitted single photons using a high-speed detector.
-
Measure the time difference between the excitation pulse and the arrival of the emitted photon.
-
Construct a histogram of the arrival times, which represents the fluorescence decay profile.
-
Fit the decay curve with an appropriate exponential function (mono- or multi-exponential) to extract the fluorescence lifetime(s).
Potential Applications and Future Directions
The anticipated photophysical properties of this compound suggest its potential utility in several areas:
-
Fluorescent Probes: Its sensitivity to the local environment (polarity, pH) could be exploited for developing fluorescent sensors for biological and environmental applications.
-
Metal Ion Sensing: The hydroxyquinoline moiety is a well-known chelator for various metal ions. Upon chelation, significant changes in the photophysical properties are expected, forming the basis for metal ion detection. [7]* Drug Development: The quinoline core is a prevalent scaffold in medicinal chemistry. Understanding the photophysical properties of this derivative could aid in the development of fluorescently tagged drugs for imaging and mechanistic studies.
Future research should focus on the definitive synthesis and comprehensive experimental characterization of this compound to validate and expand upon the inferred properties outlined in this guide. Investigations into its metal-chelating properties and excited-state dynamics will be crucial for unlocking its full potential.
Conclusion
While the direct experimental exploration of this compound's photophysical properties is still in its nascent stages, a detailed and scientifically grounded projection can be made by leveraging the extensive knowledge of its structural analogs. This guide provides a comprehensive framework for understanding and investigating this intriguing molecule, from its fundamental electronic structure to detailed experimental protocols for its characterization. It is our hope that this in-depth analysis will serve as a valuable resource and a catalyst for future research into the photophysical landscape of this promising compound.
References
- Le Bahers, T., Adamo, C., & Ciofini, I. (2010). Photophysical properties of 8-hydroxyquinoline-5-sulfonic acid as a function of the pH: a TD-DFT investigation. The Journal of Physical Chemistry A, 114(18), 5932-5939.
- Ghosh, S., & Guchhait, N. (2013). Quinoline based receptor in fluorometric discrimination of carboxylic acids. Beilstein Journal of Organic Chemistry, 9, 2336-2344.
- Al-Majedy, Y. K., Al-Amiery, A. A., & Kadhum, A. A. H. (2018). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 1(1), 1-11.
- Nycz, J. E., et al. (2020).
- Martell, A. E., & Smith, R. M. (2004). The study of 8-Hydroxyquinoline-2-Carboxyllic acid and its metal ion complexing properties. Critical Stability Constants, Volume 4: Inorganic Complexes.
- Suliman, F. O., & Al-Kindy, S. M. Z. (2012). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Journal of Chemical and Pharmaceutical Research, 4(10), 4539-4557.
- Naik, L. R., & Math, N. N. (2005). Photo physical properties of 8-hydroxy quinoline. Indian Journal of Pure & Applied Physics, 43(10), 763-768.
- Nörtemann, B., et al. (1993). This compound, a dead-end metabolite from the bacterial oxidation of 5-aminonaphthalene-2-sulfonic Acid. Applied and Environmental Microbiology, 59(6), 1898-1903.
- Ghosh, S., & Guchhait, N. (2013). UV-vis spectra of 2 (c = 5.05 × 10−5 M) in different solvents.
- Studies of Substituents Impact on the Photophysical Properties of 8-Hydroxyquinoline Derivatives. (2021).
- Chemical Speciation and Coordination Behavior of 8‑Hydroxyquinoline-2-carboxylic Acid with Divalent Cations in Aqueous Solution: An Irving–Williams Series Study. (2021). ACS Omega.
- 8-Hydroxy-2-quinolinecarboxylic acid. Sigma-Aldrich.
- Synthesis and characterization of 5-substituted 8-hydroxyquinoline derivatives and their metal complexes. (2020).
- IR and UV–Vis Spectroscopy of Carboxylic Acids. Moodle.
- Nimlos, M. R., Kelley, D. F., & Bernstein, E. R. (1989). Spectroscopy and structure of 2-hydroxyquinoline. The Journal of Physical Chemistry, 93(17), 643-648.
Sources
- 1. rroij.com [rroij.com]
- 2. IR and UV–Vis Spectroscopy of Carboxylic Acids [moodle.tau.ac.il]
- 3. BJOC - Quinoline based receptor in fluorometric discrimination of carboxylic acids [beilstein-journals.org]
- 4. Photophysical properties of 8-hydroxyquinoline-5-sulfonic acid as a function of the pH: a TD-DFT investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Photo physical properties of 8-hydroxy quinoline | Semantic Scholar [semanticscholar.org]
- 6. ajchem-a.com [ajchem-a.com]
- 7. repository.uncw.edu [repository.uncw.edu]
The Emergence of a Novel Metabolite: A Technical Guide to the Discovery and Characterization of 5-Hydroxyquinoline-2-carboxylic Acid
This technical guide provides an in-depth exploration of the discovery, characterization, and biochemical context of 5-hydroxyquinoline-2-carboxylic acid, a notable metabolite identified in microbial degradation pathways. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes foundational research with practical, field-proven insights into the methodologies employed for its identification and the broader implications of its discovery.
Part 1: Genesis of a Discovery - Unraveling a Microbial Puzzle
The scientific narrative of this compound begins with investigations into the biodegradation of complex aromatic compounds by microorganisms. Specifically, its discovery was a direct outcome of studying the metabolic fate of 5-aminonaphthalene-2-sulfonic acid (5A2NS) by the bacterial strain BN6.[1][2][3] This line of inquiry is crucial for understanding the environmental persistence and transformation of industrial chemicals.
Initial observations of the culture medium of strain BN6 fed with 5A2NS revealed the accumulation of a previously uncharacterized metabolite. The persistence of this compound suggested it was a "dead-end" product, meaning it was not further metabolized by the organism, leading to its accumulation.[1][2][3] This phenomenon is of significant interest in metabolic engineering and toxicology, as the accumulation of such products can have various physiological effects on the organism and its environment.
The Causality Behind the Investigation
The impetus for characterizing this unknown metabolite was twofold. Firstly, identifying all intermediates and byproducts in a metabolic pathway is fundamental to fully elucidating the biochemical logic of the degradation process. Secondly, novel metabolites can possess unique bioactive properties, making them potential candidates for drug discovery or as synthons for chemical synthesis. Quinoline derivatives, in general, are known to exhibit a wide range of biological activities, including antimicrobial, antioxidant, and anticancer properties.[4][5][6]
Part 2: The Path to Identification - A Multi-faceted Analytical Approach
The structural elucidation of the novel metabolite relied on a combination of robust analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This dual-pronged approach is a cornerstone of modern natural product chemistry, providing orthogonal data for unambiguous structure confirmation.
Experimental Workflow for Discovery and Characterization
The logical flow of the experimental process, from microbial culture to final identification, is a self-validating system where each step builds upon the last to confirm the identity of the metabolite.
Caption: Workflow for the discovery and characterization of this compound.
Detailed Experimental Protocols
1. Microbial Culture and Metabolite Production:
-
Organism: Strain BN6.
-
Medium: A suitable mineral salts medium with 5-aminonaphthalene-2-sulfonic acid (5A2NS) as the sole source of carbon and nitrogen.
-
Incubation: Aerobic conditions at a controlled temperature (e.g., 30°C) with shaking to ensure adequate aeration.
-
Monitoring: Growth is monitored by measuring optical density (e.g., at 600 nm), and the depletion of 5A2NS and the appearance of the metabolite are tracked using High-Performance Liquid Chromatography (HPLC).
2. Isolation and Purification of the Metabolite:
-
Harvesting: The bacterial culture is centrifuged to pellet the cells. The supernatant, containing the secreted metabolite, is collected.
-
Extraction: The supernatant is acidified and extracted with an organic solvent (e.g., ethyl acetate) to partition the metabolite into the organic phase.
-
Purification: The crude extract is concentrated and subjected to preparative HPLC to isolate the pure metabolite.
3. Structural Elucidation by Spectroscopy:
-
Mass Spectrometry: High-resolution mass spectrometry is employed to determine the accurate mass and elemental composition of the metabolite.
-
NMR Spectroscopy:
-
¹H NMR: Provides information on the number and chemical environment of protons, revealing the substitution pattern on the aromatic rings.
-
¹³C NMR: Determines the number of unique carbon atoms and their hybridization state.
-
2D NMR (e.g., COSY, HMBC, HSQC): Establishes the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure.
-
The combined data from these analyses conclusively identified the accumulated metabolite as this compound.[1][2][3]
Part 3: The Biosynthetic Pathway - A Spontaneous Cyclization
The formation of this compound from 5A2NS is not a direct enzymatic conversion but rather the result of a spontaneous cyclization of a hypothetical, unstable intermediate.[1][2][3] The proposed pathway involves the initial enzymatic oxidation of 5A2NS to 6'-amino-2'-hydroxybenzalpyruvate. This intermediate then undergoes an intramolecular cyclization to form the stable quinoline ring structure of this compound.
Caption: Proposed biosynthetic pathway of this compound.
This contrasts with the biosynthesis of other hydroxyquinoline carboxylic acids, such as 8-hydroxyquinoline-2-carboxylic acid found in the gut of the lepidopteran Spodoptera littoralis, which is derived from the metabolism of tryptophan.[7] This highlights the diverse origins of quinoline structures in nature.
Part 4: Biological Significance and Future Perspectives
As a "dead-end" metabolite in the degradation of 5A2NS, this compound's primary significance in this context is as an indicator of a specific microbial metabolic capability.[1][2][3] However, the broader family of hydroxyquinoline carboxylic acids possesses a wealth of biological activities that are of high interest to the pharmaceutical industry.[4][8]
| Compound Family | Reported Biological Activities | Potential Applications |
| Quinoline Carboxylic Acids | Antimicrobial, Antifungal, Antiviral | Infectious Diseases |
| Anticancer, DNA Topoisomerase Inhibition | Oncology | |
| Anti-inflammatory, Analgesic | Inflammation and Pain Management | |
| 8-Hydroxyquinolines | Iron Chelators, Metalloenzyme Inhibitors | Neurodegenerative Diseases, Antimicrobial |
The discovery of novel quinoline structures from microbial sources, such as this compound, provides new scaffolds for synthetic chemists to explore. Future research could focus on the deliberate synthesis of this and related compounds to screen for biological activities, potentially uncovering new therapeutic agents. The metabolic activation of carboxylic acids is a key consideration in drug development, as it can lead to the formation of reactive metabolites.[9]
Part 5: Conclusion
The discovery of this compound as a metabolite in the bacterial degradation of an industrial compound is a testament to the power of microbial metabolism to generate novel chemical entities. This in-depth guide has outlined the logical and methodological framework behind its discovery and characterization, from the initial observation in microbial cultures to its definitive structural elucidation through advanced spectroscopic techniques. While its role as a dead-end metabolite in its native pathway is established, its structural relationship to a class of compounds with proven and diverse biological activities suggests that this compound and its derivatives may hold untapped potential for future applications in drug discovery and development.
References
-
Nörtemann, B., Glässer, A., Machinek, R., Remberg, G., & Knackmuss, H. J. (1993). This compound, a Dead-End Metabolite from the Bacterial Oxidation of 5-Aminonaphthalene-2-Sulfonic Acid. Applied and Environmental Microbiology, 59(6), 1898–1903. [Link]
-
This compound, a dead-end metabolite from the bacterial oxidation of 5-aminonaphthalene-2-sulfonic Acid. PubMed. [Link]
-
This compound, a Dead-End Metabolite from the Bacterial Oxidation of 5-Aminonaphthalene-2-Sulfonic Acid. Applied and Environmental Microbiology. [Link]
-
Biologically important hydroxyquinolines and quinolinecarboxylic acids. ResearchGate. [Link]
-
Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. ResearchGate. [Link]
-
Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. [Link]
-
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. [Link]
-
Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A. [Link]
-
Biosynthesis of 8-hydroxyquinoline-2-carboxylic acid, an iron chelator from the gut of the lepidopteran Spodoptera littoralis. ResearchGate. [Link]
-
Developing Metal-binding Isosteres of 8-Hydroxyquinoline as Metalloenzyme Inhibitor Scaffolds. PMC. [Link]
-
The study of 8-Hydroxyquinoline-2-Carboxyllic acid and its metal ion complexing properties. McMaster University. [Link]
-
Showing metabocard for 4,6-Dihydroxy-2-quinolinecarboxylic acid (HMDB0033528). Human Metabolome Database. [Link]
-
Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. MDPI. [Link]
-
Chemical Speciation and Coordination Behavior of 8‑Hydroxyquinoline-2-carboxylic Acid with Divalent Cations in Aqueous Solution: An Irving–Williams Series Study. PubMed Central. [Link]
-
8-Hydroxyquinoline-2-Carboxylic Acid as Possible Molybdophore: A Multi-Technique Approach to Define Its Chemical Speciation, Coordination and Sequestering Ability in Aqueous Solution. National Institutes of Health. [Link]
-
Metabolic Activation of Carboxylic Acids. PubMed. [Link]
-
Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. PubMed. [Link]
-
Enzymatic Production Process of Bio-based 2,5-Furandicarboxylic Acid (FDCA) from 5-Hydrohymethilfurfural (HMF). Avestia. [Link]
Sources
- 1. This compound, a Dead-End Metabolite from the Bacterial Oxidation of 5-Aminonaphthalene-2-Sulfonic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a dead-end metabolite from the bacterial oxidation of 5-aminonaphthalene-2-sulfonic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Metabolic activation of carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: 5-Hydroxyquinoline-2-carboxylic Acid as a Selective Fluorescent Probe
Abstract
This technical guide provides a comprehensive overview of the application of 5-hydroxyquinoline-2-carboxylic acid as a fluorescent probe, with a primary focus on its utility in the detection of divalent metal ions, particularly zinc (Zn²⁺). Drawing upon the well-established principles of quinoline-based fluorescent sensors, this document elucidates the underlying sensing mechanisms, details robust experimental protocols for both in vitro quantification and live-cell imaging, and presents expected photophysical characteristics. This guide is intended for researchers and professionals in the fields of analytical chemistry, cell biology, and drug development who are seeking advanced tools for metal ion sensing.
Introduction: The Quinoline Scaffold in Fluorescence Sensing
Quinoline derivatives have emerged as a prominent class of small-molecule fluorescent probes due to their intrinsic photophysical properties, chemical stability, and versatile coordination chemistry.[1][2] Among these, hydroxyquinolines are particularly noteworthy. The strategic placement of a hydroxyl group on the quinoline ring system creates a powerful platform for "turn-on" fluorescence sensing.[3] This is often attributed to the modulation of photophysical processes such as Chelation-Enhanced Fluorescence (CHEF) and the inhibition of Excited-State Intramolecular Proton Transfer (ESIPT).[3]
In its ground state, a hydroxyquinoline derivative may exhibit low fluorescence due to the ESIPT mechanism, where the hydroxyl proton is transferred to the quinoline nitrogen in the excited state, providing a non-radiative decay pathway.[3] Upon chelation with a metal ion, this proton transfer is blocked, forcing the molecule to return to the ground state via radiative emission of a photon, resulting in a significant increase in fluorescence intensity.[3] this compound combines the hydroxyquinoline fluorophore with a carboxylic acid group, which can further participate in metal ion coordination, enhancing both the affinity and selectivity of the probe.
Proposed Sensing Mechanism of this compound
The sensing mechanism of this compound is predicated on its ability to act as a tridentate chelator for metal ions. The pyridine nitrogen, the phenolic oxygen, and the carboxylic acid oxygen can coordinate with a metal ion, forming a stable complex. This chelation event is expected to induce a significant enhancement of fluorescence, as depicted in the workflow below.
Caption: Proposed "Turn-On" Fluorescence Mechanism.
Photophysical & Chemical Properties
While extensive characterization of this compound is ongoing, its properties can be inferred from structurally similar compounds like 8-hydroxyquinoline derivatives.[4]
| Property | Expected Value/Characteristic | Rationale / Notes |
| Excitation Wavelength (λex) | ~360 - 380 nm | Based on the absorption spectra of similar quinoline derivatives upon metal chelation.[5] |
| Emission Wavelength (λem) | ~480 - 510 nm | A significant Stokes shift is anticipated, with emission in the blue-green region of the spectrum.[5][6] |
| Quantum Yield (Φ) | Low in apo-form; significantly increases upon metal binding | The core principle of "turn-on" fluorescence sensing. |
| Solubility | Soluble in organic solvents (DMSO, Ethanol); moderate aqueous solubility | The carboxylic acid moiety enhances water solubility compared to unsubstituted hydroxyquinolines.[7] |
| Selectivity | High for certain divalent cations (e.g., Zn²⁺, Cd²⁺) | The specific coordination geometry and electronic properties will dictate selectivity.[1][8] |
Synthesis of this compound
The synthesis of this compound can be achieved through established methods for quinoline synthesis, such as the Pfitzinger reaction.[9] A plausible synthetic route is outlined below.
Caption: A generalized synthetic workflow.
Protocol: Synthesis via Pfitzinger Reaction
-
Reaction Setup: In a round-bottom flask, dissolve isatin in an aqueous solution of potassium hydroxide.
-
Addition of Reactant: Slowly add an equimolar amount of pyruvic acid to the reaction mixture while stirring.
-
Reflux: Heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography.
-
Acidification: After cooling to room temperature, carefully acidify the reaction mixture with a suitable acid (e.g., hydrochloric acid) to precipitate the product.
-
Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the purified this compound.
Experimental Protocols
In Vitro Quantification of Metal Ions
This protocol details the use of this compound for the fluorometric determination of metal ion concentrations in aqueous samples.
Materials:
-
This compound stock solution (1 mM in DMSO or ethanol).
-
Stock solutions of the target metal ion (e.g., ZnCl₂) and other potentially interfering metal ions (10 mM in deionized water).
-
Buffer solution (e.g., 50 mM HEPES, pH 7.4).
-
Spectrofluorometer and quartz cuvettes.
Procedure:
-
Preparation of Working Solutions: Prepare a working solution of the probe by diluting the stock solution in the buffer to a final concentration of 10 µM.
-
Titration Experiment:
-
To a series of cuvettes, add the 10 µM probe solution.
-
Add increasing concentrations of the target metal ion stock solution to each cuvette.
-
Bring the final volume in each cuvette to 2 mL with the buffer solution.
-
-
Incubation: Gently mix and incubate the solutions at room temperature for 15 minutes to allow for complex formation.
-
Fluorescence Measurement:
-
Set the excitation wavelength of the spectrofluorometer (e.g., 370 nm) and record the emission spectra (e.g., from 400 nm to 600 nm).
-
Record the fluorescence intensity at the emission maximum.
-
-
Data Analysis: Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion to generate a calibration curve. The limit of detection (LOD) can be calculated based on the signal-to-noise ratio.
Live-Cell Fluorescence Imaging of Intracellular Zinc
This protocol provides a method for visualizing changes in intracellular zinc levels in cultured cells.
Materials:
-
Cultured cells (e.g., HeLa or PC-3 cells) grown on glass-bottom dishes.
-
This compound stock solution (1 mM in DMSO).
-
Cell culture medium.
-
Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer.
-
Zinc chloride (ZnCl₂) and a zinc chelator (e.g., TPEN) for control experiments.
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or custom filters for the probe).
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes and allow them to adhere and grow to the desired confluency (typically 60-80%).
-
Probe Loading:
-
Prepare a loading solution by diluting the probe stock solution in serum-free cell culture medium to a final concentration of 5-10 µM.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Incubate the cells with the probe loading solution for 30 minutes at 37°C in a CO₂ incubator.
-
-
Washing: Remove the loading solution and wash the cells twice with HBSS to remove any excess, unbound probe.
-
Imaging:
-
Add fresh HBSS or culture medium to the cells.
-
Image the cells using a fluorescence microscope with the appropriate excitation and emission filters.
-
-
Control Experiments:
-
Positive Control: To confirm the probe's response to zinc, treat the probe-loaded cells with a solution of ZnCl₂ (e.g., 50 µM) and image the resulting increase in fluorescence.
-
Negative Control: To demonstrate the reversibility and specificity of the probe, subsequently treat the zinc-loaded cells with a chelator like TPEN (e.g., 100 µM) and observe the quenching of the fluorescence signal.[10]
-
Caption: Workflow for Live-Cell Imaging.
Troubleshooting & Considerations
-
Autofluorescence: Cellular autofluorescence can interfere with signal detection. It is advisable to image a control group of unstained cells to determine the background fluorescence.
-
Phototoxicity: Prolonged exposure to excitation light can be harmful to cells. Use the lowest possible excitation intensity and exposure times.
-
Probe Concentration: The optimal probe concentration should be determined empirically to achieve a good signal-to-noise ratio without causing cellular toxicity.
-
pH Sensitivity: The fluorescence of many quinoline-based probes can be pH-dependent. Ensure that the pH of the buffer system is controlled throughout the experiment.
Conclusion
This compound represents a promising fluorescent probe for the detection of metal ions, leveraging the robust and well-understood photophysics of the hydroxyquinoline scaffold. Its anticipated "turn-on" fluorescence response upon metal chelation, coupled with the potential for high selectivity and sensitivity, makes it a valuable tool for a range of applications, from environmental monitoring to intracellular imaging. The protocols outlined in this guide provide a solid foundation for researchers to begin exploring the utility of this and similar quinoline-based fluorescent probes in their own work.
References
- Kim, H., You, G. R., Park, G. J., et al. (2015). Selective zinc sensor based on pyrazoles and quinoline used to image cells. Dyes and Pigments, 113, 723-729.
- Chen, X., Pradhan, T., Wang, F., Kim, J. S., & Yoon, J. (2012). Quinoline derivative-functionalized carbon dots as a fluorescent nanosensor for sensing and intracellular imaging of Zn2+.
- Zin, N. S. M., Ali, F., & Ramli, Y. (2021).
- Gajda, J., et al. (2024).
- Nolte, C., Mayer, P., & Oelgeschläger, D. (1993). This compound, a dead-end metabolite from the bacterial oxidation of 5-aminonaphthalene-2-sulfonic Acid. Applied and Environmental Microbiology, 59(6), 1898-1903.
- Panda, M., Sahoo, S. K., & Mahapatra, S. (2022). Quinoline a Versatile Molecular Probe for Zinc Sensor: A Mini-Review. Mini-Reviews in Organic Chemistry, 19(5), 586-602.
- Zhang, Y., Guo, X., Jia, L., Xu, S., Xu, Z., Zheng, L., & Qian, X. (2012). Substituent-dependent fluorescent sensors for zinc ions based on carboxamidoquinoline. Dalton Transactions, 41(24), 7351-7357.
- Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890-2895.
- Naik, L. R., & Math, N. N. (2005). Photo physical properties of 8-hydroxy quinoline. Indian Journal of Pure & Applied Physics, 43(10), 769-774.
- Das, D., & Ye, S. (1986). Fluorescence Properties of Metal Complexes of 8-Hydroxyquinoline-5-sulfonic Acid and Chromatographic Applications. Analytical Chemistry, 58(8), 1652-1656.
- Massoud, M. A., El Bialy, S., Bayoumi, W. A., & El Husseiny, W. M. (2014). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. Medicinal Chemistry Research, 23(10), 4428-4437.
- Al-Obaidi, A. S. M., & Al-Majidi, S. M. H. (2020). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 3(1), 1-11.
- Hancock, R. D., & Martell, A. E. (1997). The study of 8-Hydroxyquinoline-2-Carboxyllic acid and its metal ion complexing properties. Inorganica Chimica Acta, 264(1-2), 113-119.
- Abboud, M. I., et al. (2019). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. RSC Advances, 9(28), 15995-16001.
- Li, M., & Li, H. (2023). Application of Fluorescent Probes for the Detection of Zinc Ions in Cells and Oil Paintings. International Journal of Molecular Sciences, 24(17), 13411.
- Zhang, Y., et al. (2011). Carboxamidoquinoline-based Sensors for Zinc(Ⅱ): Synthesis and Spectral Properties. Organic & Biomolecular Chemistry, 9(21), 7480-7486.
- Hancock, R. D., & Martell, A. E. (1996). Synthesis and design of fluorescence ligands to act as sensor for zinc.
- BenchChem. (2025). Application Notes and Protocols: 2-Hydroxyquinoline as a Fluorescent Probe for Metal Ion Detection. BenchChem.
- Naik, L. R., & Math, N. N. (2005). Photo physical properties of 8-hydroxy quinoline. Indian Journal of Pure & Applied Physics, 43(10), 769-774.
- Rohini, Paul, K., & Luxami, V. (2020). 8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions. The Chemical Record, 20(12), 1430-1473.
- BenchChem. (2025). Application Notes and Protocols: Metal Complexes of 2-Hydroxyquinoline. BenchChem.
- Wei, Y., Li, H., & Liu, Y. (2014). Fluorescence quenching determination of metallothioneins using 8-hydroxyquinoline-5-sulphonic acid-Cd(II) chelate. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 122, 58-62.
- Li, Y., et al. (2022). Heavy Metal Ions Trigger a Fluorescent Quenching in DNA–Organic Semiconductor Hybrid Assemblies.
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
- Apiratikul, N., Tongraung, P., Dolsophon, K., Boonsri, P., & Songsrirote, K. (2024). Study on Relationship Between Fluorescence Properties and Structure of Substituted 8-Hydroxyquinoline Zinc Complexes. Crystal Research and Technology.
- Ghosh, K., & Masanta, G. (2008). Quinoline based receptor in fluorometric discrimination of carboxylic acids. Beilstein Journal of Organic Chemistry, 4, 25.
Sources
- 1. nanobioletters.com [nanobioletters.com]
- 2. Synthesis and design of fluorescence ligands to act as sensor for zinc | Semantic Scholar [semanticscholar.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. repository.uncw.edu [repository.uncw.edu]
- 5. mdpi.com [mdpi.com]
- 6. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 7. Substituent-dependent fluorescent sensors for zinc ions based on carboxamidoquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.uci.edu [chem.uci.edu]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Protocol: High-Sensitivity Metal Ion Detection Using 5-Hydroxyquinoline-2-Carboxylic Acid
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 5-hydroxyquinoline-2-carboxylic acid as a fluorescent probe for the detection and quantification of metal ions. The protocol herein is built upon the well-established principles of coordination chemistry and fluorescence spectroscopy, leveraging the unique properties of the hydroxyquinoline scaffold. While specific performance data for this compound is emerging, this guide synthesizes established methodologies from closely related analogs, particularly 8-hydroxyquinoline derivatives, to provide a robust framework for its application. We will delve into the underlying scientific principles, provide a detailed experimental protocol, and offer insights into data interpretation and potential challenges.
Introduction: The Power of Hydroxyquinolines in Metal Ion Sensing
Hydroxyquinoline derivatives have long been recognized for their potent metal-chelating properties. The presence of a hydroxyl group and a nitrogen atom in the quinoline ring system creates a bidentate or potentially tridentate coordination site for metal ions.[1] This chelation event often leads to significant changes in the photophysical properties of the molecule, most notably its fluorescence.[1][2] In its free form, the fluorescence of many hydroxyquinoline derivatives is often quenched due to processes like Excited-State Intramolecular Proton Transfer (ESIPT) between the hydroxyl group and the quinoline nitrogen.[2][3] Upon coordination with a metal ion, this ESIPT pathway is blocked, resulting in a pronounced enhancement of fluorescence, a phenomenon often referred to as Chelation-Enhanced Fluorescence (CHEF).[2] This "turn-on" fluorescent response provides a sensitive and selective method for the detection of various metal ions.[2][3]
This compound offers a unique structural motif within this class of compounds. The addition of a carboxylic acid group at the 2-position introduces a third potential coordination site, making it a potentially tridentate ligand. This can influence its selectivity and the stability of the resulting metal complexes compared to its bidentate 8-hydroxyquinoline counterpart. The coordination chemistry of the closely related 8-hydroxyquinoline-2-carboxylic acid has been studied, revealing high stability constants for its complexes with various divalent metal ions.[4][5]
Principle of Detection: A Molecular Switch for Metal Ions
The detection mechanism of this compound relies on its ability to act as a molecular sensor that changes its fluorescent output upon binding to a metal ion. The key steps are:
-
Initial State (Low Fluorescence): In the absence of target metal ions, the this compound molecule exhibits weak fluorescence. This is attributed to the efficient ESIPT process.
-
Chelation: Upon introduction of a metal ion, the hydroxyl and quinoline nitrogen atoms, along with the carboxyl group, coordinate with the metal ion, forming a stable complex.
-
Fluorescence Enhancement ("Turn-On"): The formation of the metal complex restricts the intramolecular proton transfer, thereby blocking the non-radiative decay pathway. This results in a significant increase in fluorescence intensity upon excitation.
The magnitude of this fluorescence enhancement is proportional to the concentration of the metal ion, allowing for quantitative analysis.
Visualizing the Chelation Mechanism
Caption: A general workflow for the metal ion detection experiment.
Step-by-Step Procedure
-
Instrument Setup: Turn on the spectrofluorometer and allow it to warm up. Set the excitation and emission wavelengths. For many hydroxyquinoline derivatives, the excitation wavelength is in the UV region (around 320-370 nm) and the emission is in the visible region (around 450-550 nm). [6]These wavelengths should be optimized for the this compound-metal complex.
-
Blank Measurement: To a quartz cuvette, add 3 mL of the buffer solution and the desired final concentration of the this compound probe (typically in the micromolar range). Record the fluorescence spectrum. This will serve as the baseline fluorescence.
-
Titration: To the cuvette containing the probe solution, add small aliquots of the target metal ion stock solution. After each addition, gently mix the solution and allow it to incubate for a predetermined time to ensure the complexation reaction reaches equilibrium. Record the fluorescence spectrum after each addition.
-
Selectivity Study: To assess the selectivity of the probe, repeat the experiment with other metal ions at the same concentration as the target metal ion.
Data Analysis
-
Calibration Curve: Plot the fluorescence intensity at the emission maximum against the concentration of the target metal ion. This will generate a calibration curve that can be used to determine the concentration of the metal ion in unknown samples.
-
Limit of Detection (LOD): The LOD can be calculated using the formula: LOD = 3σ/S, where σ is the standard deviation of the blank measurements and S is the slope of the calibration curve.
-
Binding Stoichiometry: The stoichiometry of the complex can be determined using a Job's plot, where the mole fraction of the metal ion is varied while keeping the total concentration of the probe and metal ion constant. The maximum fluorescence intensity will correspond to the stoichiometry of the complex.
Expected Performance and Data
While specific data for this compound is not extensively available, we can infer its potential performance based on its structural analogs.
| Parameter | Expected Value/Characteristic | Rationale/Reference |
| Excitation Wavelength | 320 - 370 nm | Based on the absorption spectra of similar 8-hydroxyquinoline derivatives. [6] |
| Emission Wavelength | 450 - 550 nm | Fluorescence emission of hydroxyquinoline-metal complexes typically occurs in this range. [6] |
| Binding Affinity (logK) | High (potentially > 5) | 8-hydroxyquinoline-2-carboxylic acid shows high stability constants for various divalent metals. [4] |
| Selectivity | Potential for high selectivity | The tridentate nature of the ligand may confer selectivity for certain metal ions based on their ionic radius and coordination geometry. |
| Response Time | Fast (seconds to minutes) | Complexation reactions with this class of ligands are typically rapid. [7] |
Troubleshooting and Considerations
-
pH Sensitivity: The protonation state of both the hydroxyl and carboxylic acid groups is pH-dependent, which will significantly affect metal binding. It is crucial to perform experiments in a well-buffered solution at an optimized pH. [8]* Solvent Effects: The choice of solvent can influence the photophysical properties of the probe and its complexes. [7][9]* Interference: Other metal ions present in the sample may interfere with the detection of the target ion. A thorough selectivity study is essential.
-
Inner Filter Effect: At high concentrations of the probe or metal complex, the excitation light may be absorbed, leading to a non-linear relationship between fluorescence and concentration. It is important to work within a linear concentration range.
Conclusion
This compound holds significant promise as a fluorescent probe for metal ion detection. Its unique structure suggests the potential for high sensitivity and selectivity. The protocols and principles outlined in this application note provide a solid foundation for researchers to explore its capabilities in various scientific and industrial applications, from environmental monitoring to cellular imaging. Further research is warranted to fully characterize its photophysical properties and its interactions with a wide range of metal ions.
References
-
Nörtemann, B., Glässer, A., Machinek, R., Remberg, G., & Knackmuss, H. J. (1993). This compound, a Dead-End Metabolite from the Bacterial Oxidation of 5-Aminonaphthalene-2-Sulfonic Acid. Applied and Environmental Microbiology, 59(6), 1898-1903. [Link]
-
Spengler, G., et al. (2022). Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. Molecules, 27(23), 8345. [Link]
-
Hancock, R. D., & Martell, A. E. (1988). The study of 8-Hydroxyquinoline-2-Carboxyllic acid and its metal ion complexing properties. Inorganica Chimica Acta, 148(2), 241-249. [Link]
-
Naik, L. R., & Math, N. N. (2005). Photo physical properties of 8-hydroxy quinoline. Indian Journal of Pure & Applied Physics, 43, 753-758. [Link]
-
Karunakaran, C., & Elango, K. P. (2014). Development of 8-hydroxyquinoline derivatives as fluorescence sensors for Zn2+ detection. Journal of Fluorescence, 24(4), 1125-1135. [Link]
-
Papa, F., et al. (2019). 2D Coordination Polymers Based on Isoquinoline‐5‐Carboxylate and Cu(II). ChemistryOpen, 8(7), 896-901. [Link]
-
Cipurković, A., et al. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11(1), 1-10. [Link]
-
Nörtemann, B., Glässer, A., Machinek, R., Remberg, G., & Knackmuss, H. J. (1993). This compound, a Dead-End Metabolite from the Bacterial Oxidation of 5-Aminonaphthalene-2-Sulfonic Acid. Applied and Environmental Microbiology, 59(6), 1898-1903. [Link]
-
Al-Masoudi, N. A., & Al-Amiery, A. A. (2011). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 16(12), 10294-10317. [Link]
-
Li, Y., et al. (2024). A single 8-hydroxyquinoline-appended bile acid fluorescent probe obtained by click chemistry for solvent-dependent and distinguishable sensing of zinc(II) and cadmium(II). Luminescence, 39(1), e4610. [Link]
-
De Stefano, C., et al. (2021). Chemical Speciation and Coordination Behavior of 8‑Hydroxyquinoline-2-carboxylic Acid with Divalent Cations in Aqueous Solution: An Irving–Williams Series Study. Inorganic Chemistry, 60(23), 18065-18077. [Link]
-
Wang, D., et al. (2018). ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex. ACS Omega, 3(10), 13386-13393. [Link]
-
Massoud, M. A., et al. (2014). Biologically important hydroxyquinolines and quinolinecarboxylic acids. Medicinal Chemistry Research, 23(10), 4426-4437. [Link]
-
Naik, L. R., & Math, N. N. (2005). Photo physical properties of 8-hydroxy quinoline. Indian Journal of Pure & Applied Physics, 43, 753-758. [Link]
Sources
- 1. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. repository.uncw.edu [repository.uncw.edu]
- 5. Chemical Speciation and Coordination Behavior of 8‑Hydroxyquinoline-2-carboxylic Acid with Divalent Cations in Aqueous Solution: An Irving–Williams Series Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dr.ichemc.ac.lk [dr.ichemc.ac.lk]
- 7. A single 8-hydroxyquinoline-appended bile acid fluorescent probe obtained by click chemistry for solvent-dependent and distinguishable sensing of zinc(II) and cadmium(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. [PDF] Photo physical properties of 8-hydroxy quinoline | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Evaluation of 5-hydroxyquinoline-2-carboxylic Acid in Antibacterial Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
The rise of multidrug-resistant bacteria poses a significant threat to global health, creating an urgent need for novel antimicrobial agents. Quinoline derivatives have historically been a rich source of antibacterial compounds. This document provides a comprehensive guide for the investigation of 5-hydroxyquinoline-2-carboxylic acid , a member of the quinoline family, for its potential antibacterial properties. As a Senior Application Scientist, this guide is structured to provide not only step-by-step protocols but also the scientific rationale behind the experimental design. We will cover the foundational Minimum Inhibitory Concentration (MIC) assay, a critical starting point for assessing antimicrobial efficacy, and extend to more complex evaluations such as biofilm inhibition. While the broader class of quinoline derivatives has shown significant promise, the specific antibacterial profile of this compound is an area ripe for investigation.[1][2] These protocols are designed to provide a robust framework for such an evaluation.
Introduction: The Quinoline Scaffold in Antibacterial Research
Quinoline and its derivatives are heterocyclic aromatic compounds that form the core structure of many pharmacologically active molecules.[2] The quinolone class of antibiotics, which includes well-known drugs like ciprofloxacin, are prime examples of the potent antibacterial activity that can be derived from this scaffold.[1] The mechanism of action for many quinolones involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, thereby leading to bacterial cell death.[3]
The subject of this guide, this compound, possesses the fundamental quinoline structure with hydroxyl and carboxylic acid functional groups. These groups can potentially be involved in metal ion chelation or hydrogen bonding interactions with bacterial enzymes or other cellular components, a common mechanism for the bioactivity of hydroxyquinolines.[4] However, it is noteworthy that some studies have identified this compound as a "dead-end" metabolite in the bacterial degradation of other compounds, which necessitates a thorough and unbiased experimental evaluation of its intrinsic antibacterial activity.[5][6]
This application note will provide the necessary protocols to systematically evaluate the antibacterial potential of this compound, starting with the determination of its minimum inhibitory concentration against a panel of relevant bacterial strains.
Foundational Assay: Minimum Inhibitory Concentration (MIC) Determination
The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[7][8] This is the gold standard for assessing the potency of a potential antibacterial compound.[9][10] The broth microdilution method is a widely accepted and efficient technique for determining MIC values.[7][11][12][13]
Principle of the Broth Microdilution Assay
A standardized suspension of bacteria is exposed to serial dilutions of the test compound (this compound) in a 96-well microtiter plate. Following incubation, the presence or absence of bacterial growth is determined visually or by measuring optical density. The lowest concentration of the compound that shows no growth is the MIC.
Experimental Workflow for MIC Determination
Caption: Workflow for the broth microdilution MIC assay.
Detailed Protocol: Broth Microdilution MIC Assay
Materials:
-
This compound
-
Sterile 96-well, U-bottom microtiter plates
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains of interest (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile saline (0.85%) or Phosphate Buffered Saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Multichannel pipette
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Test Compound:
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[14] A spectrophotometer can be used to verify the turbidity (absorbance at 625 nm of 0.08 to 0.13).[14]
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[8][10][14]
-
-
Plate Setup and Inoculation:
-
Add 50 µL of CAMHB to wells 2 through 12 of a 96-well plate.
-
Add 100 µL of the highest concentration of the test compound (in CAMHB) to well 1.
-
Perform a serial dilution by transferring 50 µL from well 1 to well 2, mixing, and then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.
-
Well 11 will serve as the growth control (containing CAMHB and inoculum but no compound).
-
Well 12 will serve as the sterility control (containing only CAMHB).
-
Within 15 minutes of preparing the final inoculum, add 50 µL of the standardized bacterial suspension to each well (except the sterility control), resulting in a final volume of 100 µL.[14]
-
-
Incubation:
-
Interpretation of Results:
Data Presentation
The results of a broth microdilution experiment are typically presented in a table summarizing the MIC values.
Table 1: Hypothetical MIC Values for this compound
| Bacterial Strain | Type | MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | Gram-positive | [Experimental Value] |
| Enterococcus faecalis ATCC 29212 | Gram-positive | [Experimental Value] |
| Escherichia coli ATCC 25922 | Gram-negative | [Experimental Value] |
| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | [Experimental Value] |
Note: The values in this table are placeholders and must be determined experimentally.
Advanced Assay: Biofilm Inhibition
Bacterial biofilms are communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances. Biofilms are notoriously resistant to conventional antibiotics.[15] Therefore, assessing the ability of a compound to inhibit biofilm formation is a crucial step in evaluating its potential as a novel antimicrobial agent.
Principle of the Crystal Violet Biofilm Assay
This assay quantifies the amount of biofilm formed in the presence of a test compound. Bacteria are grown in a microtiter plate with various concentrations of the compound. Planktonic (free-floating) cells are then washed away, and the remaining biofilm is stained with crystal violet. The amount of stain retained by the biofilm is proportional to the biofilm biomass, which can be quantified by measuring the absorbance after solubilizing the dye.[16][17]
Experimental Workflow for Biofilm Inhibition Assay
Caption: Workflow for the crystal violet biofilm inhibition assay.
Detailed Protocol: Crystal Violet Biofilm Inhibition Assay
Materials:
-
Sterile 96-well, flat-bottom microtiter plates
-
Bacterial strains known for biofilm formation (e.g., Pseudomonas aeruginosa)
-
Appropriate growth medium (e.g., Tryptic Soy Broth)
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic Acid in water
-
Plate reader
Procedure:
-
Plate Setup and Inoculation:
-
Prepare two-fold serial dilutions of this compound in the appropriate growth medium in a 96-well plate (final volume 100 µL per well).
-
Include a positive control (bacteria with no compound) and a negative control (medium only).
-
Inoculate the wells with 100 µL of an overnight bacterial culture diluted to a starting OD₆₀₀ of ~0.05.
-
The final volume in each well should be 200 µL.
-
-
Incubation for Biofilm Formation:
-
Cover the plate and incubate under static conditions for 24-48 hours at an appropriate temperature (e.g., 37°C).[16]
-
-
Washing and Staining:
-
Carefully discard the culture medium and wash the wells gently three times with 200 µL of sterile PBS to remove planktonic cells.[18]
-
Air-dry the plate for 15 minutes.[18]
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate for 10-15 minutes at room temperature.[16][17]
-
Remove the crystal violet solution and wash the plate again with water until the washings are clear.[16]
-
-
Quantification:
-
Data Analysis:
-
The percentage of biofilm inhibition can be calculated using the following formula:
-
% Inhibition = [(OD_control - OD_test) / OD_control] * 100
-
-
Considerations for Further Studies
Should this compound demonstrate significant activity in these primary assays, several follow-up studies are recommended:
-
Minimum Bactericidal Concentration (MBC) Assay: To determine if the compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).[12]
-
Time-Kill Kinetic Assays: To understand the dynamics of bacterial killing over time.
-
Mechanism of Action Studies: Investigating how the compound exerts its antibacterial effect (e.g., membrane disruption, enzyme inhibition).
-
Cytotoxicity Assays: Evaluating the toxicity of the compound against mammalian cell lines to determine its therapeutic index.[19][20]
-
In Vivo Efficacy Studies: Testing the compound's effectiveness in animal models of infection.
Conclusion
The protocols detailed in this application note provide a robust and standardized framework for the initial evaluation of this compound as a potential antibacterial agent. While the broader family of quinolines has a well-established history in antimicrobial therapy, the specific contribution of this particular derivative remains to be elucidated.[2][21][22] By systematically applying these methodologies, researchers can generate reliable and reproducible data to determine the compound's MIC, its ability to inhibit biofilm formation, and to guide future research into its mechanism of action and therapeutic potential. This structured approach is fundamental in the early stages of drug discovery and development, paving the way for the identification of new weapons against the growing threat of antibiotic resistance.
References
- UK Health Security Agency. Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal.
- Al-Sammarraie, N. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io.
- Aryal, S. (2013).
- Barnes, L. V., et al. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols.
- MI - Microbiology. Broth Microdilution.
- National Institutes of Health (NIH). (2024).
- Microbe Investigations.
- Wang, L., et al. (2019). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. PMC - PubMed Central.
- BenchChem. (2025).
- BenchChem. (2025).
- Zhang, H., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. MDPI.
- Singh, P., et al. (2022). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Taylor & Francis Online.
- Asif, M. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry.
- Nörtemann, B., et al. (1993). This compound, a dead-end metabolite from the bacterial oxidation of 5-aminonaphthalene-2-sulfonic Acid. PubMed.
- iGEM. General Biofilm Assay Protocol.
- Nörtemann, B., et al. (1993). This compound, a Dead-End Metabolite from the Bacterial Oxidation of 5-Aminonaphthalene-2-Sulfonic Acid.
- Elgamoudi, B. A., & Korolik, V. (2023). A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds. Griffith Research Online.
- Elgamoudi, B. A., & Korolik, V. (2023). A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds.
- Rbaa, M., et al. (2025). Synthesis and investigation of antibacterial and antioxidants properties of some new 5-subsituted-8-hydroxyquinoline derivatives.
- Gyawali, R., & Ibrahim, S. A. (2014). Natural products as antimicrobial agents. Food control, 46, 412-429.
- BenchChem. (2025).
- Gholami, M., et al. (2023).
Sources
- 1. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a dead-end metabolite from the bacterial oxidation of 5-aminonaphthalene-2-sulfonic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a Dead-End Metabolite from the Bacterial Oxidation of 5-Aminonaphthalene-2-Sulfonic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Broth Microdilution | MI [microbiology.mlsascp.com]
- 8. microbe-investigations.com [microbe-investigations.com]
- 9. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 10. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 12. protocols.io [protocols.io]
- 13. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. static.igem.org [static.igem.org]
- 17. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. brieflands.com [brieflands.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. tandfonline.com [tandfonline.com]
Investigating the Heavy Metal Chelation Potential of 5-Hydroxyquinoline-2-Carboxylic Acid: Protocols and Scientific Framework
An Application Guide for Researchers
Abstract: Heavy metal contamination poses a significant threat to environmental and human health, driving the search for effective chelating agents for therapeutic and remediation purposes. The quinoline scaffold is a "privileged structure" in medicinal chemistry, with 8-hydroxyquinoline (8-HQ) and its derivatives being particularly renowned for their potent metal-coordinating abilities.[1] This guide focuses on a promising, yet less characterized, analogue: 5-hydroxyquinoline-2-carboxylic acid (5-HQA) . While extensive data exists for its isomer, 8-hydroxyquinoline-2-carboxylic acid (8-HQA), this document provides a comprehensive framework for the rigorous scientific investigation of 5-HQA. We will leverage the well-established principles and data from related compounds to provide detailed protocols for synthesis, characterization, and thermodynamic profiling of 5-HQA-metal complexes. This note is intended for researchers, chemists, and drug development professionals seeking to explore the next generation of quinoline-based chelators.
Scientific Introduction: The Rationale for 5-HQA
Heavy metal toxicity is a result of the disruption of normal cellular function by the binding of metals like lead (Pb²⁺), mercury (Hg²⁺), cadmium (Cd²⁺), and arsenic (As³⁺) to proteins, enzymes, and nucleic acids. Chelation therapy is a primary medical countermeasure that involves the administration of a ligand that forms stable, non-toxic complexes with heavy metals, facilitating their excretion from the body.[2]
The efficacy of a chelator is dictated by several factors:
-
Affinity and Selectivity: High binding affinity for toxic heavy metals over essential endogenous metals (e.g., Zn²⁺, Ca²⁺, Mg²⁺).
-
Stoichiometry: The ratio in which the ligand binds to the metal ion.
-
Thermodynamics: The energetic drivers of the binding event (enthalpy and entropy).
-
Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) profile of the chelator and its metal complex.
The 8-hydroxyquinoline scaffold is a powerful bidentate chelating agent.[3] The addition of a carboxylic acid group at the 2-position, as seen in 8-hydroxyquinoline-2-carboxylic acid (8-HQA), creates a potent tridentate (N,O,O) chelator with remarkably high stability constants for a range of divalent and trivalent metal ions.[4][5] This tridentate nature forms stable five- and six-membered rings with a central metal ion, an entropically favorable arrangement known as the "chelate effect".[6]
Hypothesis: By repositioning the hydroxyl group from the 8- to the 5-position, This compound (5-HQA) retains the critical tridentate N,O,O donor set. While the stereochemistry and electronic properties will differ from 8-HQA, it is strongly hypothesized to be an effective chelator. This guide provides the necessary tools to test this hypothesis.
Molecular Profile and Chelation Postulate
5-HQA possesses three potential coordination sites for a metal ion (Mⁿ⁺):
-
The nitrogen atom of the quinoline ring.
-
The oxygen atom of the deprotonated carboxylate group.
-
The oxygen atom of the deprotonated hydroxyl group.
This arrangement allows 5-HQA to act as a tridentate ligand, forming two stable chelate rings upon complexation. The stability of these complexes is expected to follow the Irving-Williams series (Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺), a trend governed by the ionic radius and ligand field stabilization energy of the metal ions.
Caption: Overall experimental workflow for characterizing 5-HQA metal chelation.
Protocol 1: Synthesis of Metal(II)-5-HQA Complex
Causality: Isolating a solid-state complex is crucial for definitive structural characterization (e.g., via FT-IR, X-ray crystallography) and for confirming the ligand-to-metal ratio. This protocol utilizes a simple precipitation method that is broadly applicable to many quinoline-metal complexes. [4] Materials:
-
This compound (5-HQA)
-
Metal(II) salt (e.g., CuCl₂, Pb(NO₃)₂, CdCl₂)
-
Ethanol (EtOH)
-
Deionized water (DI H₂O)
-
Sodium hydroxide (NaOH) solution (1 M)
-
Magnetic stirrer and stir bar
-
Vacuum filtration apparatus
Step-by-Step Methodology:
-
Ligand Solution: Dissolve 1.0 mmol of 5-HQA in a suitable solvent mixture, such as 20 mL of an ethanol/water (1:1 v/v) solution. Gentle heating and stirring may be required. Add 1 M NaOH dropwise to deprotonate the carboxylic acid and hydroxyl groups, ensuring complete dissolution.
-
Metal Salt Solution: In a separate beaker, dissolve 0.5 mmol of the Metal(II) salt in 10 mL of DI H₂O. This creates a 2:1 ligand-to-metal molar ratio, which is common for divalent metals and tridentate ligands. [3]3. Precipitation: While vigorously stirring the ligand solution, slowly add the metal salt solution dropwise. A colored precipitate should form immediately or upon standing.
-
Reaction: Continue stirring the mixture at room temperature for 2-4 hours to ensure the reaction goes to completion.
-
Isolation: Collect the solid precipitate by vacuum filtration.
-
Washing: Wash the collected solid sequentially with DI water (to remove unreacted salts) and then with a small amount of cold ethanol (to remove unreacted ligand).
-
Drying: Dry the resulting complex in a desiccator under vacuum. The solid can then be used for further characterization (FT-IR, elemental analysis, etc.).
Protocol 2: Characterization by UV-Vis Spectrophotometry
Causality: The coordination of a metal ion to a ligand alters the electronic environment of the chromophore, resulting in a shift in the UV-Vis absorption spectrum (either a bathochromic/red shift or hypsochromic/blue shift). [3]By systematically titrating the ligand with a metal, we can monitor these changes to determine the binding stoichiometry and calculate the association constant (Kₐ).
Materials:
-
Calibrated UV-Vis spectrophotometer
-
Matched quartz cuvettes (1 cm path length)
-
Buffered aqueous solution (e.g., HEPES, MES, pH 7.4)
-
Stock solution of 5-HQA (e.g., 1 mM in buffer)
-
Stock solution of Metal(II) salt (e.g., 10 mM in buffer)
Step-by-Step Methodology (Metal Titration):
-
Initial Spectrum: Record the UV-Vis spectrum (e.g., 250-500 nm) of a 5-HQA solution at a fixed concentration (e.g., 50 µM) in the chosen buffer.
-
Titration: Add small, precise aliquots of the concentrated metal salt stock solution directly to the cuvette containing the 5-HQA solution.
-
Equilibration & Measurement: After each addition, mix thoroughly and allow the solution to equilibrate for 2-3 minutes. Record the full UV-Vis spectrum.
-
Continuation: Continue the titration until no further significant spectral changes are observed, indicating saturation of the ligand.
-
Data Analysis:
-
Plot the absorbance at a specific wavelength (where the change is maximal) against the molar ratio of [Metal]/[5-HQA].
-
The inflection point of this curve indicates the stoichiometry of the complex (e.g., a sharp break at 0.5 suggests a 1:2 Metal:Ligand complex, while a break at 1.0 suggests a 1:1 complex).
-
The binding constant can be calculated from the titration data using software like HypSpec or by applying the Benesi-Hildebrand equation for simple systems.
-
Protocol 3: Characterization by Fluorescence Spectroscopy
Causality: Many quinoline derivatives are fluorescent. The binding of a heavy metal ion, particularly paramagnetic ions like Cu²⁺, can lead to fluorescence quenching due to energy or electron transfer processes. [3]Conversely, binding to diamagnetic ions like Zn²⁺ or Cd²⁺ can enhance fluorescence by increasing molecular rigidity and reducing non-radiative decay pathways (Chelation-Enhanced Fluorescence or CHEF). This phenomenon provides a highly sensitive method for studying complexation.
Materials:
-
Fluorometer
-
Quartz fluorescence cuvettes
-
Buffered aqueous solution (as in Protocol 2)
-
Stock solutions of 5-HQA and metal salts (as in Protocol 2)
Step-by-Step Methodology:
-
Excitation/Emission Spectra: Record the fluorescence excitation and emission spectra of a dilute 5-HQA solution (e.g., 1-10 µM) to determine the optimal excitation (λₑₓ) and emission (λₑₘ) wavelengths.
-
Titration: Set the fluorometer to the determined λₑₓ and monitor the emission intensity at λₑₘ.
-
Aliquot Addition: To a cuvette containing the 5-HQA solution, add small, precise aliquots of the concentrated metal salt stock solution.
-
Equilibration & Measurement: Mix, equilibrate, and record the fluorescence intensity after each addition.
-
Data Analysis:
-
Plot the fluorescence intensity (or the change in intensity, F₀/F) against the concentration of the metal ion.
-
This data can be fitted to various binding models (e.g., 1:1, 1:2) to determine the binding constant (Kₐ). For quenching, the data can be analyzed using the Stern-Volmer equation to understand the quenching mechanism.
-
Protocol 4: Thermodynamic Profiling by Isothermal Titration Calorimetry (ITC)
Causality: ITC is the gold standard for binding analysis as it directly measures the heat released (exothermic) or absorbed (endothermic) during a binding event. It is the only technique that can determine all thermodynamic parameters in a single experiment: the binding affinity (Kₐ or its inverse, the dissociation constant Kₐ), the stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding. This provides a complete thermodynamic signature of the interaction.
Materials:
-
Isothermal Titration Calorimeter
-
Degassed buffered aqueous solution (buffer choice is critical as buffer protonation can contribute to the heat signal)
-
5-HQA solution (e.g., 100 µM in the sample cell)
-
Metal(II) salt solution (e.g., 1-2 mM in the injection syringe, dissolved in the exact same degassed buffer)
Step-by-Step Methodology:
-
Sample Preparation: Prepare the ligand and metal solutions in the exact same, thoroughly degassed buffer. Any mismatch will create large heats of dilution, obscuring the binding signal.
-
Loading: Load the 5-HQA solution into the sample cell and the more concentrated metal salt solution into the injection syringe.
-
Thermal Equilibration: Allow the instrument to achieve thermal equilibrium (this can take 30-60 minutes).
-
Titration Experiment: Program the instrument to perform a series of small (e.g., 2-5 µL) injections of the metal solution into the 5-HQA solution at constant temperature (e.g., 25 °C). The instrument measures the power required to maintain zero temperature difference between the sample and reference cells after each injection.
-
Data Acquisition: The raw data is a series of heat-flow peaks for each injection.
-
Data Analysis:
-
Integrate the area under each peak to determine the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of [Metal]/[5-HQA].
-
Fit this binding isotherm to a suitable binding model (e.g., one-site, two-sites) using the instrument's software. The fit yields the key parameters: n, Kₐ, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) are then calculated automatically using the equation: ΔG = -RTln(Kₐ) = ΔH - TΔS .
-
Data Interpretation and Reporting
The true power of this multi-technique approach lies in the synthesis of the results. The data should be compiled into clear, concise tables for comparison. As data for 5-HQA is not yet widely available, we present data for the well-characterized isomer, 8-HQA, as an authoritative example of how to report findings.
Table 1: Example Stability Constants (log β) for 8-HQA Metal Complexes
| Metal Ion | log β (ML) | log β (ML₂) | Technique Used |
|---|---|---|---|
| Mn²⁺ | - | 12.45 | Potentiometry |
| Co²⁺ | - | 15.90 | Potentiometry |
| Ni²⁺ | - | 17.17 | Potentiometry |
| Cu²⁺ | - | 20.64 | UV-Vis |
| Zn²⁺ | - | 18.78 | UV-Vis |
Data sourced from a study on 8-hydroxyquinoline-2-carboxylic acid and is presented for illustrative purposes. The stability of the formed metal complexes follows the expected Irving-Williams trend.
Table 2: Example Thermodynamic Parameters from ITC
| Binding Interaction | Stoichiometry (n) | Kₐ (M⁻¹) | Kₐ (µM) | ΔH (kcal/mol) | -TΔS (kcal/mol) | ΔG (kcal/mol) |
|---|---|---|---|---|---|---|
| 5-HQA + Metal X | [Experimental] | [Experimental] | [Experimental] | [Experimental] | [Experimental] | [Experimental] |
| 5-HQA + Metal Y | [Experimental] | [Experimental] | [Experimental] | [Experimental] | [Experimental] | [Experimental] |
This table should be populated with experimental data obtained from Protocol 4. A negative ΔH indicates an enthalpy-driven interaction, while a positive ΔS indicates an entropy-driven interaction.
References
-
Fecht, M., Wittich, R. M., & Fortnagel, P. (1993). This compound, a dead-end metabolite from the bacterial oxidation of 5-aminonaphthalene-2-sulfonic Acid. Applied and Environmental Microbiology, 59(6), 1898–1903. [Link]
-
Martell, A. E., & Smith, R. M. (2004). The study of 8-Hydroxyquinoline-2-Carboxyllic acid and its metal ion complexing properties. Critical Stability Constants Database, NIST Standard Reference Database 46. [Link]
-
Cipurković, A., Horozić, E., Marić, S., Mekić, L., & Junuzović, H. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11, 1-10. [Link]
-
Nurchi, V. M., et al. (2025). Chemical Speciation and Coordination Behavior of 8-Hydroxyquinoline-2-carboxylic Acid with Divalent Cations in Aqueous Solution: An Irving–Williams Series Study. ACS Omega. [Link]
-
Crisponi, G., et al. (2015). Thermodynamic study on 8-hydroxyquinoline-2-carboxylic acid as a chelating agent for iron found in the gut of Noctuid larvae. New Journal of Chemistry, 39(10), 7734-7744. [Link]
-
Shen, Y. M., et al. (2007). Synthesis and characterization of 5-substituted 8-hydroxyquinoline derivatives and their metal complexes. Journal of Organic Chemistry, 72(25), 9475-9482. [Link]
-
Gao, C., et al. (2020). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Medicinal Chemistry Research, 29, 1-17. [Link]
-
Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166. [Link]
-
Kalan, R., & Das, A. (n.d.). STABILITY CONSTANTS AND THEIR MEASUREMENT. ResearchGate. [Link]
-
Cleveland Clinic. (2025). Chelation Therapy. Cleveland Clinic. [Link]
Sources
- 1. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]
- 3. repository.uncw.edu [repository.uncw.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. cdn2.f-cdn.com [cdn2.f-cdn.com]
- 6. Chemical Speciation and Coordination Behavior of 8‑Hydroxyquinoline-2-carboxylic Acid with Divalent Cations in Aqueous Solution: An Irving–Williams Series Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Sensitivity Quantification of Zinc Ions (Zn²⁺) using 5-hydroxyquinoline-2-carboxylic Acid
Abstract
Zinc is an essential trace element vital to a vast array of biological processes, including enzymatic activity, protein structure stabilization, and signal transduction. Its accurate quantification is critical in fields ranging from environmental monitoring to drug development and clinical diagnostics. This application note details a robust and highly sensitive method for the quantification of aqueous zinc ions (Zn²⁺) using the fluorescent chemosensor 5-hydroxyquinoline-2-carboxylic acid (5H2QC). The protocol relies on the principle of Chelation-Enhanced Fluorescence (CHEF), where the binding of Zn²⁺ to the 5H2QC ligand induces a significant and proportional increase in fluorescence intensity. We provide detailed, field-proven protocols for reagent preparation, assay execution, and data analysis, designed for researchers, scientists, and drug development professionals.
Principle of Detection: Chelation-Enhanced Fluorescence (CHEF)
The quantification method is based on the coordination chemistry of this compound with zinc ions. In its free, unbound state, the 5H2QC molecule exhibits minimal fluorescence. This is primarily due to non-radiative de-excitation pathways, such as photoinduced electron transfer (PET), which quench the excited state.[1][2]
Upon the introduction of Zn²⁺, the 5H2QC molecule acts as a highly effective tridentate ligand. It coordinates with the zinc ion through three specific sites: the heterocyclic nitrogen of the quinoline ring, the deprotonated phenolic oxygen, and one of the carboxylate oxygens.[3][4] This binding event forms a stable and rigid metal-ligand complex. The formation of this rigid structure inhibits the vibrational and rotational freedoms of the molecule that contribute to non-radiative energy loss.[1][2] Consequently, the PET process is suppressed, and the radiative decay pathway is favored, resulting in a dramatic increase in fluorescence quantum yield—a phenomenon known as Chelation-Enhanced Fluorescence (CHEF).[5] The intensity of the emitted fluorescence is directly proportional to the concentration of the Zn²⁺-5H2QC complex, allowing for precise quantification.
Caption: Chelation mechanism of 5H2QC with a Zn²⁺ ion to form a fluorescent complex.
Materials and Reagents
-
This compound (5H2QC) (≥98% purity)
-
Zinc Chloride (ZnCl₂), anhydrous, trace metal basis (≥99.99%)
-
HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) buffer
-
Sodium Hydroxide (NaOH), for pH adjustment
-
Hydrochloric Acid (HCl), for pH adjustment
-
Deionized water (DI H₂O), metal-free, >18 MΩ·cm
-
Dimethyl sulfoxide (DMSO), spectroscopy grade
-
Metal-free polypropylene or polyethylene tubes and containers
-
Calibrated micropipettes
-
Spectrofluorometer with quartz cuvettes
Causality Note: The use of trace metal basis salts and metal-free labware is critical to prevent contamination from exogenous zinc, which would lead to erroneously high readings and a high background signal.
Experimental Protocols
Protocol 1: Reagent Preparation
This protocol is a self-validating system; accurate preparation of stock solutions is fundamental to the reliability of the calibration curve and subsequent measurements.
-
5H2QC Stock Solution (1 mM):
-
Accurately weigh 1.892 mg of this compound (FW: 189.17 g/mol ).
-
Dissolve in 10 mL of spectroscopy-grade DMSO to create a 1 mM stock solution.
-
Rationale: DMSO is used to ensure complete dissolution, as many quinoline derivatives have limited aqueous solubility.[6] This stock solution should be stored at -20°C, protected from light.
-
-
Zinc Standard Stock Solution (10 mM):
-
Accurately weigh 13.63 mg of anhydrous ZnCl₂ (FW: 136.30 g/mol ).
-
Dissolve in 10 mL of metal-free DI water.
-
Rationale: A high-concentration aqueous stock minimizes the volume of organic solvent added to the final assay mixture. Store at 4°C in a metal-free container.
-
-
Assay Buffer (50 mM HEPES, pH 7.4):
-
Dissolve 1.19 g of HEPES in ~90 mL of DI water.
-
Adjust the pH to 7.4 using 1 M NaOH.
-
Bring the final volume to 100 mL with DI water.
-
Rationale: A pH of 7.4 is chosen to be physiologically relevant and ensures the deprotonation of the ligand's hydroxyl and carboxylic acid groups, which is necessary for efficient metal binding.[1]
-
Protocol 2: Assay Workflow for Zinc Quantification
This workflow outlines the generation of a standard curve and the measurement of an unknown sample. Running standards and samples in parallel ensures consistency.
Caption: General experimental workflow for Zn²⁺ quantification using 5H2QC.
Protocol 3: Detailed Assay Procedure
-
Prepare 5H2QC Working Solution: Dilute the 1 mM 5H2QC stock solution to 20 µM in Assay Buffer (e.g., add 20 µL of 1 mM stock to 980 µL of buffer).
-
Prepare Calibration Standards: Perform a serial dilution of the 10 mM Zn²⁺ stock solution in Assay Buffer to create standards. For a typical range of 0-10 µM, prepare intermediate dilutions first.
-
Set up the Assay: In a 96-well plate or individual cuvettes, combine the components as described in the table below. It is recommended to perform all measurements in triplicate.
| Component | Blank | Standards (0 - 10 µM) | Unknown Sample |
| Assay Buffer | 50 µL | 50 µL | - |
| Zn²⁺ Standard | - | 50 µL | - |
| Unknown Sample | - | - | 50 µL |
| 5H2QC Working Sol. (20 µM) | 50 µL | 50 µL | 50 µL |
| Final Volume | 100 µL | 100 µL | 100 µL |
| Final [5H2QC] | 10 µM | 10 µM | 10 µM |
-
Incubation: Mix gently and incubate for 10 minutes at room temperature, protected from light, to allow the chelation reaction to reach equilibrium.
-
Fluorescence Measurement:
-
First, perform excitation and emission scans on a mid-range standard (e.g., 5 µM Zn²⁺) to determine the optimal wavelengths. For quinoline derivatives, typical excitation is in the range of 340-420 nm, and emission is in the range of 450-600 nm.[1][7][8]
-
Set the spectrofluorometer to the determined optimal excitation and emission wavelengths.
-
Measure the fluorescence intensity (in arbitrary units, A.U.) for all samples.
-
Data Analysis and Performance
-
Data Correction: Subtract the average fluorescence intensity of the 'Blank' from all standard and unknown sample readings.
-
Calibration Curve: Plot the background-corrected fluorescence intensity (Y-axis) against the corresponding Zn²⁺ concentration (X-axis).
-
Linear Regression: Perform a linear regression analysis on the data points within the linear range of the assay. The resulting equation will be in the form y = mx + c, where m is the slope.
-
Quantification of Unknown: Determine the concentration of Zn²⁺ in the unknown sample by using its background-corrected fluorescence intensity (y) in the rearranged equation: x = (y - c) / m. Remember to account for any dilution factors from the initial sample preparation.
Example Data and Performance Characteristics
The following table presents example data for a typical calibration curve and summarizes the expected performance characteristics of the assay, based on literature for similar quinoline-based sensors.[5][9]
| [Zn²⁺] (µM) | Avg. Fluorescence (A.U.) | Corrected Fluorescence (A.U.) |
| 0 (Blank) | 150 | 0 |
| 0.5 | 455 | 305 |
| 1.0 | 745 | 595 |
| 2.5 | 1660 | 1510 |
| 5.0 | 3140 | 2990 |
| 7.5 | 4675 | 4525 |
| 10.0 | 6130 | 5980 |
| Parameter | Expected Value | Rationale / Reference |
| Linear Range | 0.5 - 10 µM | Typical for sensitive fluorescent chemosensors. |
| Limit of Detection (LOD) | ~0.5 µM | Calculated as 3.3 * (Std. Dev. of Blank / Slope).[5][9] |
| Limit of Quant. (LOQ) | ~1.5 µM | Calculated as 10 * (Std. Dev. of Blank / Slope).[9] |
| Selectivity | High for Zn²⁺ | Potential interference from Cd²⁺ and Hg²⁺. Quenching by Cu²⁺, Co²⁺, Ni²⁺.[2][6] |
| Reaction Time | < 10 minutes | Rapid complex formation is characteristic of this ligand class.[10] |
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High Blank Signal | Zinc contamination in buffer, water, or labware. | Use trace metal-grade reagents and dedicated metal-free plasticware. Test all components for zinc contamination. |
| Low Signal/Sensitivity | Incorrect pH of buffer. Degradation of 5H2QC stock. Incorrect instrument settings. | Verify buffer pH is 7.4. Prepare fresh 5H2QC stock solution. Re-optimize excitation/emission wavelengths. |
| Poor Linearity (R² < 0.99) | Pipetting errors. Saturation of the sensor at high [Zn²⁺]. | Use calibrated pipettes and proper technique. Narrow the concentration range of standards or use a non-linear curve fit. |
| Inconsistent Replicates | Incomplete mixing. Temperature fluctuations. | Ensure thorough mixing after adding all reagents. Allow all samples to equilibrate to room temperature before reading. |
References
-
The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. (n.d.). MDPI. [Link]
-
A Quinoline-Based Fluorescent Labelling for Zinc Detection and DFT Calculations. (2021). Universiti Kebangsaan Malaysia. [Link]
-
A Quinoline-Based Fluorescent Labelling for Zinc Detection and DFT Calculations. (n.d.). Sains Malaysiana. [Link]
-
Synthesis, Spectral and Thermogravimetric Investigation of Zinc(II) Complex of 8-Hydroxyquinoline-5-sulphonic Acid. (n.d.). Asian Journal of Chemistry. [Link]
-
The study of 8-Hydroxyquinoline-2-Carboxyllic acid and its metal ion complexing properties. (n.d.). McMaster University. [Link]
-
Chemical Speciation and Coordination Behavior of 8-Hydroxyquinoline-2-carboxylic Acid with Divalent Cations in Aqueous Solution. (2023). Inorganic Chemistry. [Link]
-
Spectrophotometric Determination of Zinc Using 7-(4-Nitrophenylazo)-8-Hydroxyquinoline-5-Sulfonic Acid. (1999). SciELO. [Link]
-
Determination of Zinc Ion by a Quinoline-Based Fluorescence Chemosensor. (2020). PubMed. [Link]
-
Spectrophotometric Determination of Zinc in Pharmaceutical Medication Samples Using 8-Hydroxyquinoline Reagent. (2019). ResearchGate. [Link]
-
ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex. (2022). National Institutes of Health. [Link]
-
Understanding Zinc Quantification with Existing and Advanced Ditopic Fluorescent Zinpyr Sensors. (2011). National Institutes of Health. [Link]
-
Spectrophotometric Determination of Zinc Using 7-(4-Nitrophenylazo)-8-Hydroxyquinoline-5-Sulfonic Acid. (n.d.). Semantic Scholar. [Link]
-
Fluorescence spectra and UV of 8-hydroxyquinoline derivatives zinc complexes with high fluorescence intensity in MeOH at 2 × 10⁻⁵ mol/L. (n.d.). ResearchGate. [Link]
-
Spectrophotometric Determination of Zinc in Pharmaceutical Medication Samples Using 8-Hydroxyquinoline Reagent. (2019). International Journal of Chemistry. [Link]
-
(PDF) Spectrofluorimetric determination of Zn2+ ions in aqueous medium using 5-(4-flourophenyl)-quinolin-8-ol. (2017). ResearchGate. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Understanding Zinc Quantification with Existing and Advanced Ditopic Fluorescent Zinpyr Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. repository.uncw.edu [repository.uncw.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Determination of Zinc Ion by a Quinoline-Based Fluorescence Chemosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ukm.my [ukm.my]
- 7. ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aurorabiomed.com.cn [aurorabiomed.com.cn]
- 10. scielo.br [scielo.br]
Application Notes & Protocols for Evaluating the Antifungal Activity of 5-Hydroxyquinoline-2-Carboxylic Acid Derivatives
Audience: Researchers, scientists, and drug development professionals in mycology and medicinal chemistry.
Abstract: The rise of drug-resistant fungal pathogens presents a formidable challenge to global health, necessitating the discovery and development of novel antifungal agents. Quinoline derivatives have emerged as a promising class of heterocyclic compounds due to their diverse biological activities. This document provides a comprehensive guide for the evaluation of 5-hydroxyquinoline-2-carboxylic acid derivatives, a scaffold of significant interest. We will delve into the mechanistic rationale behind their antifungal action and provide detailed, field-proven protocols for determining their efficacy and selectivity. These methodologies are designed to be self-validating, ensuring robust and reproducible results for lead identification and optimization programs.
Part 1: Mechanistic Rationale - The Basis of Antifungal Action
The therapeutic efficacy of hydroxyquinoline derivatives is intrinsically linked to their structure, particularly their ability to act as potent chelating agents for essential metal ions.[1] Understanding this mechanism is crucial for interpreting experimental results and guiding the rational design of more potent analogues.
The primary proposed mechanism of action for hydroxyquinolines is the sequestration of divalent and trivalent metal cations (e.g., Fe²⁺, Zn²⁺, Cu²⁺) that are vital for fungal survival.[2][3] These metal ions serve as critical cofactors for a multitude of enzymes involved in fundamental cellular processes, including respiration and DNA replication.[1] By forming stable coordination complexes, this compound derivatives effectively starve the fungal cell of these essential metals, leading to the disruption of key enzymatic pathways and, ultimately, growth inhibition or cell death.[4] The bidentate chelation typically involves the hydroxyl oxygen and an oxygen atom from the deprotonated carboxylic acid group.[4]
Beyond metal chelation, studies on related 8-hydroxyquinoline compounds have revealed additional mechanisms that may contribute to their antifungal effect. These include direct damage to the fungal cell wall and the disruption of cytoplasmic membrane integrity, leading to the leakage of essential intracellular contents.[5][6][7] Some derivatives have also been shown to inhibit the morphological transition of Candida albicans from yeast to hyphal form, a key virulence factor.[6][7]
References
- BenchChem. (n.d.). Application Notes and Protocols for Microdilution Susceptibility Testing of Quinoline Derivatives. BenchChem.
- Creative Biolabs. (n.d.). Antifungal Drug In Vitro Cytotoxicity Assessment Service. Creative Biolabs.
- BenchChem. (2025). How 5-Chloro-8-Hydroxyquinoline Serves as a Versatile Antimicrobial Agent. BenchChem.
-
Pippi, B., et al. (2019). New insights into the mechanism of antifungal action of 8-hydroxyquinolines. Saudi Pharmaceutical Journal, 27(1), 41-48. Retrieved from [Link]
-
Pippi, B., et al. (2019). New insights into the mechanism of antifungal action of 8-hydroxyquinolines. National Center for Biotechnology Information (PMC). Retrieved from [Link]
-
Grinholc, M., et al. (2015). A novel in vitro assay for assessing efficacy and toxicity of antifungals using human leukaemic cells infected with Candida albicans. Journal of Applied Microbiology, 119(1), 89-99. Retrieved from [Link]
-
Gershon, H., & Parmegiani, R. (1967). Antimicrobial activity of metal chelates of salts of 8-quinolinols with aromatic hydroxycarboxylic acids. Applied Microbiology, 15(5), 1042-1045. Retrieved from [Link]
-
Shin, M., et al. (2023). Comparing In Silico Fungi Toxicity Prediction with In Vitro Cytotoxicity Assay for Indoor Airborne Fungi. MDPI. Retrieved from [Link]
-
Lee, D. G., et al. (2002). In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide. Antimicrobial Agents and Chemotherapy, 46(1), 134-140. Retrieved from [Link]
-
Turel, I. (2002). The interactions of metal ions with quinolone antibacterial agents. Coordination Chemistry Reviews, 232(1-2), 27-47. Retrieved from [Link]
-
ResearchGate. (n.d.). Biologically important hydroxyquinolines and quinolinecarboxylic acids. ResearchGate. Retrieved from [Link]
-
Fadl, T. A., et al. (2021). Effects of Magnesium, Calcium, and Aluminum Chelation on Fluoroquinolone Absorption Rate and Bioavailability: A Computational Study. MDPI. Retrieved from [Link]
-
Ferreira, M., et al. (2021). Fluoroquinolone-Transition Metal Complexes: A Strategy to Overcome Bacterial Resistance. MDPI. Retrieved from [Link]
- BenchChem. (n.d.). Investigating the antibacterial and antifungal activity of quinoline derivatives. BenchChem.
-
Uivarosi, V. (2013). Metal Complexes of Quinolone Antibiotics and Their Applications: An Update. Molecules, 18(9), 11153-11197. Retrieved from [Link]
-
Groll, A. H., et al. (2003). Antifungal Activities and Cytotoxicity Studies of Six New Azasordarins. Antimicrobial Agents and Chemotherapy, 47(8), 2545-2553. Retrieved from [Link]
-
Pippi, B., et al. (2017). Evaluation of 8-Hydroxyquinoline Derivatives as Hits for Antifungal Drug Design. Medical Mycology, 55(7), 763–773. Retrieved from [Link]
-
Li, S., et al. (2022). Electrospun 5-Chloro-7-iodo-8-hydroxyquinoline (Clioquinol)-Containing Poly(3-hydroxybutyrate)/Polyvinylpyrrolidone Antifungal Materials Prospective as Active Dressings against Esca. MDPI. Retrieved from [Link]
- JIN DUN CHEMISTRY. (2025). 5-Chloro-8-Hydroxyquinoline: A Versatile Compound for Pharmaceuticals and Agrochemicals. JIN DUN CHEMISTRY.
-
Tiwari, R. K., & Agrawal, N. K. (2022). To Synthesize and Characterization of Novel Quinoline Derivatives as an Antibacterial and Antifungal Activities. International Journal of Pharmaceutical and Phytopharmacological Research, 24(3), 154-165. Retrieved from [Link]
-
Hussein, M. A., et al. (2021). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 4(2), 114-122. Retrieved from [Link]
-
Wang, Y., et al. (2025). Design, synthesis and evaluation of antifungal activity of 8-hydroxyquinolin-5-ylidene thiosemicarbazone derivatives. Current Research in Microbial Sciences, 9, 100446. Retrieved from [Link]
-
Pippi, B., et al. (2017). Evaluation of 8-Hydroxyquinoline Derivatives as Hits for Antifungal Drug Design. Semantic Scholar. Retrieved from [Link]
-
Basyouni, W. M., et al. (2021). Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. Pharmaceuticals, 14(7), 688. Retrieved from [Link]
-
Kos, J., et al. (2006). Antifungal properties of new series of quinoline derivatives. Bioorganic & Medicinal Chemistry, 14(10), 3592-3598. Retrieved from [Link]
-
Pippi, B., et al. (2020). 8-Hydroxyquinoline-5-sulfonamides are promising antifungal candidates for the topical treatment of dermatomycosis. Journal of Applied Microbiology, 128(5), 1362-1372. Retrieved from [Link]
-
Wang, X., et al. (2020). Design, Synthesis, and Antifungal Evaluation of 8-Hydroxyquinoline Metal Complexes against Phytopathogenic Fungi. Journal of Agricultural and Food Chemistry, 68(40), 11096-11104. Retrieved from [Link]
Sources
- 1. How 5-Chloro-8-Hydroxyquinoline Serves as a Versatile Antimicrobial Agent [jindunchemical.com]
- 2. Antimicrobial activity of metal chelates of salts of 8-quinolinols with aromatic hydroxycarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinolone antibiotics and their applications in metal complexes: An update [ajgreenchem.com]
- 4. Metal Complexes of Quinolone Antibiotics and Their Applications: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. New insights into the mechanism of antifungal action of 8-hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 8-Hydroxyquinoline-5-sulfonamides are promising antifungal candidates for the topical treatment of dermatomycosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-Hydroxyquinoline-2-Carboxylic Acid in Drug Delivery Systems
Introduction: Unlocking the Potential of a Multifunctional Scaffold
5-Hydroxyquinoline-2-carboxylic acid (5H2C) represents a compelling, yet underexplored, molecular scaffold for the design of advanced drug delivery systems (DDS). As a derivative of the versatile quinoline ring system, 5H2C possesses a unique combination of functional groups that can be strategically exploited for intelligent drug delivery design.[1][2] Its structure features a carboxylic acid at the 2-position and a hydroxyl group at the 5-position, bestowing it with capabilities for covalent conjugation, metal chelation, and pH-responsive behavior.
Quinoline derivatives have a well-established history in medicinal chemistry, demonstrating a wide spectrum of biological activities, including anticancer and antimicrobial effects.[1][3] In the context of drug delivery, these intrinsic properties can be harnessed to create systems that not only transport a therapeutic payload but also contribute to the overall therapeutic effect. The true potential of 5H2C lies in its dual-functionality: it can act as a structural component for nanoparticle formation or as a linker for conjugating drugs to a carrier, while simultaneously offering stimuli-responsive release mechanisms.
This guide provides a comprehensive overview of the theoretical and practical aspects of incorporating 5H2C into drug delivery platforms. While direct, published applications of 5H2C in this field are nascent, this document extrapolates from established principles and detailed protocols for structurally related compounds, such as 8-hydroxyquinoline, to provide a robust framework for researchers.[4][5] We will explore its use in creating pH-responsive nanoparticles, as a cleavable linker in polymer-drug conjugates, and detail the critical protocols for synthesis, characterization, and biological evaluation.
Core Physicochemical Properties of this compound
A thorough understanding of the inherent properties of 5H2C is fundamental to its application in drug delivery.
| Property | Value/Description | Significance in Drug Delivery |
| Molecular Formula | C₁₀H₇NO₃ | Provides the basic structural information. |
| Molecular Weight | 189.17 g/mol | Influences diffusion and conjugation stoichiometry. |
| Functional Groups | Carboxylic Acid (-COOH), Phenolic Hydroxyl (-OH), Quinoline Nitrogen | Offers multiple sites for covalent modification and hydrogen bonding. The carboxylic acid is ideal for conjugation, while the hydroxyl and nitrogen atoms are key to its chelating and pH-responsive properties. |
| pKa | (Estimated) Carboxylic acid pKa ~3-4; Phenolic hydroxyl pKa ~8-9 | The ionizable groups are critical for pH-responsive solubility and drug release, particularly in the acidic tumor microenvironment or endo-lysosomal compartments.[6] |
| Chelating Ability | Forms complexes with various metal ions. | Can be used to develop metal-ion-responsive DDS or to co-deliver metal-based therapeutics. |
Conceptual Framework: Leveraging 5H2C in Drug Delivery
The unique chemical architecture of 5H2C allows for its integration into drug delivery systems in several strategic ways. The diagram below illustrates the central role of 5H2C as a multifunctional component.
Caption: Logical relationships of 5H2C properties and applications.
Application I: pH-Responsive Nanoparticles for Targeted Drug Release
The quinoline nitrogen in 5H2C can be protonated in acidic environments, such as those found in tumor tissues (pH ~6.5) or within endosomes and lysosomes (pH ~5.0).[5][6] This change in protonation state can be exploited to trigger the disassembly of a nanoparticle carrier and subsequent release of an encapsulated drug.
Mechanism of pH-Responsive Release
The underlying principle involves a shift in the hydrophilic-lipophilic balance of the delivery system. At physiological pH (7.4), a 5H2C-functionalized polymer or lipid is relatively hydrophobic, allowing for stable nanoparticle formation and drug encapsulation. Upon entry into an acidic environment, the quinoline nitrogen becomes protonated, increasing the hydrophilicity of the 5H2C moiety. This disrupts the hydrophobic interactions holding the nanoparticle together, leading to swelling or disassembly and the release of the therapeutic payload.[4][5]
Caption: Workflow of pH-responsive drug release from 5H2C-based carriers.
Protocol 1: Synthesis of 5H2C-Conjugated Chitosan Nanoparticles
This protocol describes the synthesis of 5H2C-functionalized chitosan nanoparticles for pH-responsive delivery of a model hydrophobic drug, such as quercetin.[7] Chitosan is a biocompatible and biodegradable polymer with abundant amine groups available for conjugation.
Materials:
-
This compound (5H2C)
-
Chitosan (low molecular weight)
-
N-Hydroxysulfosuccinimide (Sulfo-NHS)[8]
-
Quercetin (or other hydrophobic drug)
-
Acetic acid
-
Methanol
-
Dialysis tubing (MWCO 10 kDa)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Acetate Buffer, pH 5.0
Procedure:
-
Chitosan Solution Preparation: Dissolve 100 mg of chitosan in 50 mL of 1% (v/v) acetic acid solution with stirring overnight to ensure complete dissolution.
-
Activation of 5H2C: In a separate flask, dissolve 50 mg of 5H2C in 10 mL of methanol. Add 1.5 molar equivalents of EDC and Sulfo-NHS to the 5H2C solution. Stir at room temperature for 1 hour to activate the carboxylic acid group.[8][10]
-
Conjugation: Add the activated 5H2C solution dropwise to the chitosan solution under vigorous stirring. Allow the reaction to proceed for 24 hours at room temperature.
-
Purification: Transfer the reaction mixture to a dialysis tube and dialyze against deionized water for 48 hours, changing the water every 6 hours, to remove unreacted reagents. Lyophilize the purified solution to obtain 5H2C-chitosan conjugate.
-
Nanoparticle Formation and Drug Loading (Oil-in-Water Emulsion):
-
Dissolve 10 mg of quercetin in 2 mL of methanol.
-
Dissolve 50 mg of the 5H2C-chitosan conjugate in 10 mL of 1% acetic acid.
-
Add the quercetin solution dropwise to the 5H2C-chitosan solution under high-speed homogenization (e.g., 10,000 rpm for 5 minutes).
-
Continue stirring at a lower speed for 3 hours to allow for solvent evaporation and nanoparticle stabilization.
-
-
Purification of Nanoparticles: Centrifuge the nanoparticle suspension at 15,000 rpm for 30 minutes. Discard the supernatant and resuspend the pellet in deionized water. Repeat this washing step twice to remove unloaded drug.
-
Characterization:
-
Particle Size and Zeta Potential: Use Dynamic Light Scattering (DLS).
-
Morphology: Use Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).[7]
-
Drug Loading and Encapsulation Efficiency: See Protocol 3.
-
Application II: 5H2C as a Linker in Drug-Polymer Conjugates
The carboxylic acid group of 5H2C serves as an excellent anchor point for creating drug-polymer conjugates.[11][] This is particularly useful for prodrug strategies, where an active drug is covalently linked to a polymer backbone, often rendering it inactive until it reaches the target site. The linkage can be designed to be stable in circulation but cleavable under specific conditions, such as the acidic environment of a tumor.
Protocol 2: Conjugation of an Amine-Containing Drug to a Polymer via a 5H2C Linker
This protocol details the conjugation of a model amine-containing drug (e.g., doxorubicin) to a polymer with pendant hydroxyl groups (e.g., polyethylene glycol - PEG) using 5H2C as a linker. This involves a two-step process: first attaching 5H2C to the polymer, then attaching the drug to the 5H2C.
Materials:
-
Polyethylene glycol (PEG) with a terminal hydroxyl group
-
This compound (5H2C)
-
Doxorubicin-amine (or other amine-containing drug)
-
EDC and Sulfo-NHS
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Dialysis tubing (MWCO appropriate for the PEG size)
Procedure:
-
Activation of PEG: This step is conceptual and would require modification of the PEG to have a reactive group for the 5H2C hydroxyl group, or vice-versa. A more direct approach is to use a polymer with existing amine groups to react with the 5H2C carboxylic acid. For this protocol, we will assume an amine-functionalized polymer.
-
Conjugation of 5H2C to Amine-Polymer:
-
Dissolve the amine-functionalized polymer in an appropriate buffer (e.g., MES buffer, pH 6.0).
-
Activate the carboxylic acid of 5H2C using EDC/Sulfo-NHS as described in Protocol 1, Step 2.
-
Add the activated 5H2C to the polymer solution and stir for 24 hours.
-
Purify the polymer-5H2C conjugate by dialysis.
-
-
Conjugation of Drug to Polymer-5H2C: This step is complex as it requires activation of the hydroxyl group of 5H2C. A more feasible strategy would be to use 5H2C as a linker between a carboxylic acid-containing polymer and an amine-containing drug. The following steps assume this more direct approach.
-
Direct Conjugation using EDC/NHS Chemistry:
-
Dissolve a carboxylic acid-containing polymer (e.g., poly(L-glutamic acid)) in DMF.
-
Add EDC and NHS (1.5 equivalents each per carboxylic acid group) and stir for 30 minutes.
-
In a separate vial, dissolve the amine-containing drug and 5H2C (as a spacer, if desired, though this complicates the chemistry) in DMF with a catalytic amount of TEA.
-
Add the drug solution to the activated polymer solution and stir for 48 hours at room temperature.
-
Purify the final drug-polymer conjugate by dialysis against an appropriate solvent system to remove unreacted components.[11]
-
Characterization and Evaluation Protocols
Thorough characterization is essential to ensure the quality, efficacy, and safety of any drug delivery system.
Protocol 3: Quantification of Drug Loading and Encapsulation Efficiency
This protocol uses UV-Vis spectrophotometry to determine the amount of drug loaded into nanoparticles.
Procedure:
-
Prepare a Calibration Curve: Create a series of standard solutions of the free drug in a suitable solvent at known concentrations. Measure the absorbance of each standard at the drug's λmax and plot absorbance versus concentration.
-
Measure Total Drug: Lyophilize a known amount of the drug-loaded nanoparticle suspension. Dissolve the dried nanoparticles in a solvent that disrupts the particles and dissolves the drug completely.
-
Measure Encapsulated Drug: After synthesis and purification of the nanoparticles (e.g., Protocol 1, Step 6), collect the supernatant.
-
Quantification:
-
Measure the absorbance of the solution from Step 2 (total drug) and the supernatant from Step 3 (unencapsulated drug).
-
Use the calibration curve to determine the concentration and, subsequently, the mass of the drug in each sample.
-
-
Calculations:
-
Drug Loading (% w/w) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100
-
Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100
-
An alternative direct method involves using techniques like Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) spectroscopy, which can quantify the drug directly in the solid nanoparticle state, avoiding extraction and separation steps.[13]
Protocol 4: In Vitro Drug Release Study
This protocol evaluates the pH-responsive release of the drug from the nanoparticles.
Procedure:
-
Sample Preparation: Suspend a known amount of drug-loaded nanoparticles in two different buffers: PBS (pH 7.4) and Acetate Buffer (pH 5.0).[5]
-
Incubation: Place the suspensions in a dialysis bag and immerse them in a larger volume of the corresponding buffer. Keep the setup in a shaking incubator at 37°C.
-
Sampling: At predetermined time points (e.g., 1, 2, 4, 8, 12, 24, 48 hours), withdraw a sample from the buffer outside the dialysis bag. Replace the withdrawn volume with fresh buffer to maintain sink conditions.
-
Analysis: Quantify the amount of drug in the collected samples using UV-Vis spectrophotometry or HPLC.
-
Data Analysis: Plot the cumulative percentage of drug released versus time for both pH conditions to compare the release profiles.
Protocol 5: Stability of Drug-Polymer Conjugates
This protocol assesses the stability of the conjugate in simulated physiological conditions.
Procedure:
-
Incubation: Dissolve the drug-polymer conjugate in PBS (pH 7.4) and in a buffer simulating lysosomal conditions (e.g., acetate buffer pH 5.0 with lysosomal enzymes like cathepsin B).
-
Time Points: Incubate the solutions at 37°C. At various time points, take aliquots of the solutions.
-
Analysis: Analyze the aliquots using Size Exclusion Chromatography (SEC) or Gel Permeation Chromatography (GPC). The appearance of a peak corresponding to the free drug indicates cleavage of the conjugate.[11]
-
Quantification: The amount of released drug can be quantified by comparing the peak areas.
Cellular Uptake and Biological Evaluation
The interaction of the 5H2C-based DDS with cells is a critical determinant of its therapeutic efficacy.
Cellular Uptake Mechanisms
Nanoparticles are typically internalized by cells through various endocytic pathways, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.[14][15][16][17] The specific pathway can be influenced by the nanoparticle's size, shape, and surface chemistry. To investigate the uptake mechanism, cells can be pre-treated with specific inhibitors of these pathways before incubation with fluorescently labeled nanoparticles. A reduction in nanoparticle uptake in the presence of a particular inhibitor suggests the involvement of that pathway.
Caption: Intracellular trafficking and release from 5H2C nanoparticles.
Conclusion and Future Perspectives
This compound is a promising building block for the next generation of smart drug delivery systems. Its inherent properties as a chelator and a pH-responsive molecule, combined with the ease of conjugation via its carboxylic acid group, provide a versatile platform for innovative therapeutic strategies. The protocols and conceptual frameworks presented here offer a starting point for researchers to explore and develop novel 5H2C-based carriers. Future work should focus on synthesizing and characterizing these systems, evaluating their in vivo behavior, and exploring their potential for co-delivery of conventional chemotherapeutics and metal-based drugs to achieve synergistic effects in cancer therapy and other diseases.
References
- General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. (n.d.). Retrieved from [Source providing EDC/NHS protocols]
- 8-Hydroxyquinoline functionalized covalent organic framework as a pH sensitive carrier for drug delivery. (2020). Materials Science and Engineering: C, 117, 111243.
- Preparation and characterization of rod-like chitosan-quinoline nanoparticles as pH-responsive nanocarriers for quercetin delivery. (2019). International Journal of Biological Macromolecules, 129, 957-967.
- Nanopartz. (n.d.). All About EDC Chemistry with Gold Nanoparticles.
- ResolveMass Laboratories Inc. (n.d.). Drug-Polymer Conjugate Analysis.
- Tailoring reactive handles on the surface of nanoparticles for covalent conjugation of biomolecules. (2024). Polymer Chemistry.
- The available carboxylic acid groups are activated with EDC-NHS... (2019). ResearchGate.
- Preparation of Anticancer Micro-Medicine Based on Quinoline and Chitosan With pH Responsive Release Performance. (2018). Colloids and Surfaces B: Biointerfaces, 165, 259-265.
- Cross-reactivities in conjugation reactions involving iron oxide nanoparticles. (2015). Journal of Nanobiotechnology, 13(1), 1-13.
- 8-Hydroxyquinoline functionalized covalent organic framework as a pH sensitive carrier for drug delivery. (2020).
- Efficacy of graphene quantum dot-hyaluronic acid nanocomposites containing quinoline for target therapy against cancer cells. (2023). Scientific Reports, 13(1), 1-15.
- Impact of Polymer Bioconjugation on Protein Stability and Activity Investigated with Discrete Conjugates: Alternatives to PEGylation. (2019). Biomacromolecules, 20(11), 4195-4206.
- Assessment of drug stability and release rates from different polymer... (2018). ResearchGate.
- Mechanisms of cellular uptake of nanoparticles and their effect on drug delivery. (2013). Current Pharmaceutical Design, 19(32), 5718-5731.
- BOC Sciences. (n.d.). Drug–Polymer Conjugate Development - Bioconjugation.
- Polymer-drug conjugates: revolutionizing nanotheranostic agents for diagnosis and therapy. (2023). Journal of Nanobiotechnology, 21(1), 1-25.
- Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. (2022). ACS Omega, 7(43), 38048-38073.
- Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. (2022). ACS Omega.
- Direct Quantification of Drug Loading Content in Polymeric Nanoparticles by Infrared Spectroscopy. (2020). Polymers, 12(9), 2136.
- Different endocytotic uptake mechanisms for nanoparticles in epithelial cells and macrophages. (2012). Beilstein Journal of Nanotechnology, 3, 620-631.
- Concepts of nanoparticle cellular uptake, intracellular trafficking, and kinetics in nanomedicine. (2016). Advanced Drug Delivery Reviews, 106, 179-201.
- Cellular Uptake of Nanoparticles: Journey Inside the Cell. (2017). Annual Review of Pharmacology and Toxicology, 57, 273-301.
- Fast and Straightforward Lipid Quantification in Pharmaceutical Compositions Using NMR. (2023). ACS Omega, 8(44), 41659-41668.
- Drug Delivery with Polymeric Nanocarriers—Cellular Uptake Mechanisms. (2020). Polymers, 12(1), 153.
- Polymeric conjugates for drug delivery. (2013). Pharmaceuticals, 6(3), 269-298.
- Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application. (2019). Pharmaceutics, 11(3), 115.
- Comprehensive review on current developments of quinoline-based anticancer agents. (2017). Bioorganic & Medicinal Chemistry, 25(11), 2843-2865.
- Drug loading techniques in liposomes. (n.d.). ResearchGate.
- Preparation and characterization of liposomes loaded with silver nanoparticles obtained by green synthesis. (2017). Brazilian Journal of Pharmaceutical Sciences, 53(1).
- pH-Responsive Nanocarriers in Cancer Therapy. (2021). Pharmaceutics, 13(1), 77.
- Biologically important hydroxyquinolines and quinolinecarboxylic acids. (n.d.). ResearchGate.
- Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. (2017).
- Synthesis of 5-hydroxyquinolines. (2010). Semantic Scholar.
- Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. (2022). Advanced Journal of Chemistry, Section A, 4(2), 115-124.
- pH-Responsive Controlled-Release Nanocarriers. (n.d.). CD Bioparticles.
- Chemical Conjugation in Drug Delivery Systems. (2022). Pharmaceutics, 14(3), 639.
- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). Molecules, 25(18), 4321.
- Co-Delivery of 8-Hydroxyquinoline Glycoconjugates and Doxorubicin by Supramolecular Hydrogel Based on α-Cyclodextrin and pH-Responsive Micelles for Enhanced Tumor Treatment. (2022). Pharmaceutics, 14(11), 2490.
- Polymeric drug delivery conjugates and methods of making and using thereof. (2013).
- Exploration of polymers in drug delivery: The structural and functional consider
Sources
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. ajchem-a.com [ajchem-a.com]
- 4. 8-Hydroxyquinoline functionalized covalent organic framework as a pH sensitive carrier for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preparation of anticancer micro-medicine based on quinoline and chitosan with pH responsive release performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Preparation and characterization of rod-like chitosan-quinoline nanoparticles as pH-responsive nanocarriers for quercetin delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 9. Nanopartz All About EDC Chemistry with Gold Nanoparticles [nanopartz.com]
- 10. Tailoring reactive handles on the surface of nanoparticles for covalent conjugation of biomolecules - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY01119H [pubs.rsc.org]
- 11. resolvemass.ca [resolvemass.ca]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. BJNANO - Different endocytotic uptake mechanisms for nanoparticles in epithelial cells and macrophages [beilstein-journals.org]
- 16. Cellular Uptake of Nanoparticles: Journey Inside the Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Application Note: A Protocol for the Comprehensive Evaluation of the Anticancer Potential of 5-Hydroxyquinoline-2-Carboxylic Acid
Abstract
This document provides a comprehensive, tiered protocol for the initial investigation of the anticancer properties of 5-hydroxyquinoline-2-carboxylic acid. The quinoline scaffold is a privileged structure in oncology, with numerous derivatives demonstrating potent anticancer activity through diverse mechanisms.[1][2][3][4] This protocol outlines a systematic approach, beginning with broad cytotoxicity screening and progressing to detailed mechanistic studies, including the analysis of apoptosis, cell cycle arrest, and key signaling pathways. The methodologies provided are established, robust, and designed to generate reproducible data for researchers, scientists, and drug development professionals exploring the therapeutic potential of novel quinoline compounds.
Introduction: The Rationale for Investigation
The quinoline ring system, a fusion of a benzene and pyridine ring, is a cornerstone of many clinically approved drugs. In oncology, quinoline derivatives have been successfully developed as inhibitors of tyrosine kinases, topoisomerases, and tubulin polymerization.[3][5][6] These compounds can induce cancer cell death through various mechanisms, including apoptosis, cell cycle arrest, and the disruption of angiogenesis and cell migration.[1][2][7]
This compound is a derivative that, while less studied, possesses structural motifs—a hydroxyl group and a carboxylic acid on the quinoline core—that suggest potential for biological activity, possibly through metal chelation or specific interactions with enzyme active sites.[8][9] Given the proven success of the quinoline scaffold, a systematic evaluation of this specific derivative is a logical and promising avenue for novel anticancer drug discovery.
This guide presents a three-tiered experimental workflow designed to rigorously assess its potential.
Experimental Design & Workflow
The proposed investigation follows a logical progression from broad screening to focused mechanistic studies. This tiered approach ensures that resources are allocated efficiently, with each stage of analysis building upon the results of the last.
Caption: Tiered experimental workflow for assessing anticancer properties.
Tier 1: Primary Cytotoxicity Screening
Objective: To determine if this compound exhibits cytotoxic (cell-killing) effects against a panel of cancer cell lines and to establish its potency (IC50 value).
Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable, colorimetric method for assessing cell metabolic activity.[10] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals, providing a quantitative measure of cell viability.[11][12]
Protocol 3.1: MTT Cytotoxicity Assay
-
Cell Plating: Seed cancer cells (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]) and a non-cancerous control cell line (e.g., MCF-10A [normal breast epithelium]) in 96-well plates at an optimized density (typically 5,000-10,000 cells/well) and allow them to adhere for 24 hours.[12][13]
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. Create a series of dilutions in complete culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Treatment: Replace the medium in the cell plates with the medium containing the various concentrations of the test compound. Include "vehicle control" wells (medium with DMSO at the highest concentration used) and "untreated control" wells (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.[12]
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours until a purple precipitate is visible.[14]
-
Solubilization: Add 100 µL of solubilization buffer (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[14]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to generate a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Data Presentation
Summarize the IC50 values in a table for clear comparison across cell lines.
| Cell Line | Cancer Type | IC50 (µM) after 48h | Selectivity Index (SI)* |
| MCF-7 | Breast Adenocarcinoma | [Experimental Value] | [Calculated Value] |
| A549 | Lung Carcinoma | [Experimental Value] | [Calculated Value] |
| HCT116 | Colorectal Carcinoma | [Experimental Value] | [Calculated Value] |
| MCF-10A | Non-tumorigenic Breast | [Experimental Value] | N/A |
*Selectivity Index (SI) = IC50 in non-cancerous cells / IC50 in cancer cells. A higher SI value indicates greater selectivity for cancer cells.
Tier 2: Elucidation of the Mechanism of Cell Death
Objective: If significant cytotoxicity is observed (e.g., IC50 < 20 µM), the next step is to determine how the compound kills the cancer cells. The primary modes of cell death are apoptosis (programmed cell death) and necrosis. Concurrently, we assess if the compound affects the normal progression of the cell cycle.
Protocol 4.1: Apoptosis Detection by Annexin V/PI Staining
Principle: In early apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[15] Annexin V, a protein with a high affinity for PS, can be fluorescently labeled (e.g., with FITC) to detect these early apoptotic cells.[16] Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[17][18]
-
Cell Treatment: Treat cells with this compound at its IC50 and 2x IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[19]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[19]
-
Analysis: Analyze the stained cells immediately using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 4.2: Cell Cycle Analysis by PI Staining
Principle: PI stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. This allows for the differentiation of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment: Treat cells as described in Protocol 4.1.
-
Cell Harvesting & Fixation: Harvest cells and fix them in ice-cold 70% ethanol for at least 30 minutes at 4°C.[20][21] This permeabilizes the cells.
-
Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL). The RNase A is crucial to degrade RNA and ensure PI only binds to DNA.
-
Incubation: Incubate for 15-30 minutes at room temperature.[22]
-
Analysis: Analyze the cells by flow cytometry, collecting data on a linear scale to resolve the DNA content peaks.
Tier 3: Molecular Pathway Investigation
Objective: Based on the findings from Tier 2, investigate the molecular machinery involved. If apoptosis is induced, the next logical step is to examine the key proteins that regulate and execute this process.
Methodology: Western blotting is a powerful technique to detect and quantify specific proteins in a cell lysate.[23] It can reveal changes in protein expression or the cleavage of proteins into their active forms, which is a hallmark of apoptosis.[24][25]
Protocol 5.1: Western Blot for Apoptotic Markers
-
Protein Extraction: Treat cells with the test compound as before. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking & Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies against key apoptotic proteins.[23]
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Key Proteins to Investigate:
-
Caspases: Look for the cleavage of initiator caspases (Caspase-8, Caspase-9) and executioner caspases (Caspase-3) from their inactive pro-forms to their smaller, active fragments.[25][26]
-
Bcl-2 Family: Analyze the expression levels of pro-apoptotic proteins (e.g., Bax, Bak) and anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL).[23][24] An increased Bax/Bcl-2 ratio is a strong indicator of apoptosis.
-
p53: Investigate the expression of the tumor suppressor protein p53, which can be activated by cellular stress and trigger apoptosis.[27]
-
PARP: Poly(ADP-ribose) polymerase is a substrate of activated Caspase-3. Its cleavage from a full-length form (~116 kDa) to a smaller fragment (~89 kDa) is a classic hallmark of apoptosis.[23][24]
Caption: Key markers in the intrinsic apoptosis pathway to be analyzed by Western blot.
Conclusion and Future Directions
This structured protocol provides a robust framework for the initial assessment of the anticancer potential of this compound. Positive results from this workflow—specifically, potent and selective cytotoxicity mediated by apoptosis or cell cycle arrest—would provide a strong rationale for more advanced preclinical studies. Future work could include investigating effects on cell migration and invasion, identifying the specific molecular target, and ultimately, evaluation in in vivo animal models.
References
-
Kaur, M., & Singh, M. (2017). Comprehensive review on current developments of quinoline-based anticancer agents. Journal of the Serbian Chemical Society. [Link]
-
Saha, B., et al. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry. [Link]
-
Kumar, S., et al. (2022). Review on recent development of quinoline for anticancer activities. Journal of the Indian Chemical Society. [Link]
-
Ghorab, M. M., et al. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. RSC Advances. [Link]
-
Solomon, V. R., & Lee, H. (2011). Anticancer Activity of Quinoline Derivatives: An Overview. ResearchGate. [Link]
-
Anas, M., et al. (2023). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. Journal of Drug Delivery and Therapeutics. [Link]
-
Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A. [Link]
-
Li, H.-T., & Zhu, X. (2021). Quinoline-based Compounds with Potential Activity against Drugresistant Cancers. Current Topics in Medicinal Chemistry. [Link]
-
ResearchGate. (n.d.). Biologically important hydroxyquinolines and quinolinecarboxylic acids. ResearchGate. [Link]
-
Varun, B. V. S., et al. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
El-Gamal, M. I., et al. (2023). An overview of quinoline derivatives as anti-cancer agents. Azhar Journal of Pharmaceutical Sciences. [Link]
-
Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Bio-Rad Antibodies. [Link]
-
Rieber, M., & Strasberg-Rieber, M. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments. [Link]
-
Crowley, L. C., et al. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bioprotocol. [Link]
-
University of Leicester. (n.d.). Propidium Iodide Cell Cycle Staining Protocol. University of Leicester. [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Hydroxyoxolane-2-carboxylic acid. PubChem. [Link]
-
UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. UCL. [Link]
-
UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio. [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. [Link]
-
Boster Bio. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Boster Bio. [Link]
-
ResearchGate. (n.d.). Western blot analysis of proteins p53, Bcl-2, caspase 9, and caspase 3... ResearchGate. [Link]
-
Alvero, A. B. (2021). Determination of Caspase Activation by Western Blot. Methods in Molecular Biology. [Link]
-
Interchim. (n.d.). TACS® Annexin V Kits Apoptosis Detection by Flow Cytometry or In Situ labeling. Interchim. [Link]
Sources
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 4. Quinoline-based Compounds with Potential Activity against Drugresistant Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chemimpex.com [chemimpex.com]
- 9. researchgate.net [researchgate.net]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. atcc.org [atcc.org]
- 15. interchim.fr [interchim.fr]
- 16. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bosterbio.com [bosterbio.com]
- 19. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 20. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]
- 21. wp.uthscsa.edu [wp.uthscsa.edu]
- 22. ucl.ac.uk [ucl.ac.uk]
- 23. Apoptosis western blot guide | Abcam [abcam.com]
- 24. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 25. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. biotech.illinois.edu [biotech.illinois.edu]
- 27. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5-Hydroxyquinoline-2-carboxylic Acid
Welcome to the technical support center for the synthesis of 5-hydroxyquinoline-2-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and purity of this important heterocyclic compound. Here, we will delve into common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions, all grounded in established chemical principles and supported by scientific literature.
Troubleshooting Guide: Enhancing Yield and Purity
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable protocols to overcome them.
Question 1: Why is my yield of this compound consistently low, with significant tar or polymer formation?
Root Cause Analysis:
Low yields and the formation of intractable tars are often the primary hurdles in quinoline synthesis, particularly in reactions like the Doebner-von Miller synthesis. This is a common consequence of the strongly acidic conditions required, which can promote the self-polymerization of the α,β-unsaturated aldehyde or ketone starting materials.[1][2][3]
Troubleshooting Steps & Optimization Protocols:
-
Catalyst and Acid Concentration Optimization: While strong acids are necessary, their concentration and type can be fine-tuned to minimize side reactions. Consider a systematic study of various Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, SnCl₄).[1][4] Milder Lewis acids may offer a better balance between reaction rate and the suppression of polymerization.[2]
-
Temperature Control: Excessive heat can accelerate tar formation.[1] It is crucial to maintain the lowest effective temperature for the reaction to proceed. We recommend a temperature optimization study, starting from a lower temperature and gradually increasing it while monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Biphasic Solvent System: To limit the self-polymerization of the α,β-unsaturated carbonyl compound in the acidic aqueous phase, a biphasic solvent system can be employed.[1][3] By sequestering the carbonyl compound in a non-polar organic solvent like toluene, its concentration in the acidic phase is reduced, thereby decreasing the rate of polymerization.[1]
Experimental Protocol: Biphasic Doebner-von Miller Synthesis
-
In a round-bottom flask equipped with a reflux condenser, dissolve the aniline substrate in aqueous hydrochloric acid.
-
Add an equal volume of toluene to the flask.
-
Prepare a solution of the α,β-unsaturated carbonyl compound (e.g., crotonaldehyde) in toluene.
-
Heat the aniline hydrochloride solution to reflux.
-
Add the crotonaldehyde solution dropwise to the refluxing mixture over 1-2 hours.[1]
-
Continue refluxing for an additional 4-6 hours, monitoring the reaction by TLC.[1]
-
Upon completion, cool the mixture to room temperature, neutralize with a concentrated base (e.g., NaOH), and extract the product with an organic solvent like ethyl acetate.[1]
Question 2: I am observing the formation of multiple unidentified side products. What are the likely culprits and how can I minimize them?
Root Cause Analysis:
The formation of side products in quinoline synthesis can arise from several factors, including the reactivity of the starting materials and the reaction conditions. For instance, in the Doebner-von Miller reaction, the use of sterically hindered or γ-substituted α,β-unsaturated aldehydes or ketones can lead to complex product mixtures.[1] Additionally, the electronic nature of substituents on the aniline starting material can influence the reaction outcome.
Troubleshooting Steps & Optimization Protocols:
-
Substrate Purity: Ensure the purity of your starting materials. Impurities in the aniline or the carbonyl compound can lead to a variety of side reactions.
-
Protecting Groups: If your aniline contains highly reactive functional groups, consider using protecting groups to prevent their participation in unwanted side reactions.
-
Alternative Synthetic Routes: If the Doebner-von Miller approach consistently yields complex mixtures, consider alternative synthetic strategies. The Doebner reaction, which utilizes an aniline, an aldehyde, and pyruvic acid, is a well-established method for producing 2-substituted quinoline-4-carboxylic acids.[3] Another approach is the Friedländer synthesis, which involves the reaction of a 2-aminobenzaldehyde or ketone with a compound containing a reactive α-methylene group.[5]
Workflow for Selecting an Alternative Synthetic Route
Caption: Decision workflow for selecting an alternative synthetic route.
Question 3: My final product is difficult to purify. What are the recommended purification strategies for this compound?
Root Cause Analysis:
Purification challenges often stem from the presence of closely related side products, unreacted starting materials, or polymeric tars. The amphoteric nature of this compound (containing both a phenolic hydroxyl group and a carboxylic acid) can also complicate purification.
Troubleshooting Steps & Optimization Protocols:
-
Acid-Base Extraction: Leverage the amphoteric nature of the product. After the reaction, an initial extraction under basic conditions will remove non-acidic impurities. Subsequent acidification of the aqueous layer will precipitate the desired product, which can then be collected by filtration.
-
Recrystallization: This is a powerful technique for purifying solid organic compounds. For this compound, suitable solvent systems include ethanol-water mixtures or glacial acetic acid.[6]
-
Column Chromatography: If recrystallization is insufficient, column chromatography using silica gel can be effective. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity (e.g., with ethyl acetate or methanol), can separate the desired product from impurities.
General Purification Workflow
Caption: Recommended purification workflow for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing quinoline derivatives?
A1: Several classic methods are widely used, including the Skraup synthesis, the Doebner-von Miller reaction, the Doebner reaction, the Conrad-Limpach synthesis, and the Friedländer synthesis.[3][5] The choice of method often depends on the desired substitution pattern on the quinoline ring.
Q2: Can I use a ketone instead of an aldehyde in the Doebner-von Miller reaction?
A2: Yes, α,β-unsaturated ketones can be used. However, the reaction is often more successful with α,β-unsaturated aldehydes. Ketones, especially those with significant steric bulk, may result in lower yields or the formation of more complex product mixtures.[1]
Q3: What is the role of the oxidizing agent in some quinoline syntheses like the Skraup reaction?
A3: In reactions like the Skraup synthesis, an oxidizing agent (e.g., nitrobenzene, arsenic acid, or ferric chloride) is required for the final aromatization step to form the quinoline ring. The Doebner-von Miller reaction, however, is often catalyzed by acid and can proceed aerobically.[7]
Q4: Are there any "green" or more environmentally friendly methods for quinoline synthesis?
A4: Yes, research is ongoing to develop more sustainable synthetic methods. This includes the use of water as a solvent, microwave-assisted synthesis to reduce reaction times and energy consumption, and the development of metal-free catalytic systems.[3][5] For instance, some one-pot syntheses of quinoline-4-carboxylic acids have been successfully carried out in water.[5]
Q5: What are the key safety precautions to consider during quinoline synthesis?
A5: Many quinoline syntheses involve strong acids, high temperatures, and potentially toxic reagents. It is essential to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Some reagents, like indium trimethyl, are pyrophoric and require careful handling in an inert atmosphere.[8] Always consult the Safety Data Sheets (SDS) for all chemicals before starting an experiment.
Quantitative Data Summary
| Parameter | Doebner-von Miller | Doebner Reaction | Friedländer Synthesis |
| Primary Product | 2- and/or 4-substituted quinolines | 2-substituted quinoline-4-carboxylic acids | 2- and/or 3-substituted quinolines |
| Typical Catalysts | Brønsted or Lewis acids[4] | Typically acid-catalyzed | Acid or base catalysts[5] |
| Common Issues | Polymerization of carbonyl substrate[1][3] | Lower yields, long reaction times[3] | Regioselectivity with unsymmetrical ketones[5] |
| Reported Yields | Variable, can be low without optimization | Moderate to good | Generally good to excellent |
References
-
Nörtemann, B., Glässer, A., Machinek, R., Remberg, G., & Knackmuss, H. J. (1993). This compound, a Dead-End Metabolite from the Bacterial Oxidation of 5-Aminonaphthalene-2-Sulfonic Acid. Applied and Environmental Microbiology, 59(6), 1898–1903. [Link]
-
Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]
-
ResearchGate. (2025). New approaches to the synthesis of selected hydroxyquinolines and their hydroxyquinoline carboxylic acid analogues. ResearchGate. [Link]
-
Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166. [Link]
-
Massoud, M. A., et al. (2025). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. ResearchGate. [Link]
-
The Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry. [Link]
-
Wikipedia. (n.d.). Doebner–Miller reaction. Wikipedia. [Link]
-
Săndulescu, R., et al. (2019). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 24(15), 2820. [Link]
-
Thummar, A. B., & Bedard, A. C. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 987. [Link]
-
SynArchive. (n.d.). Doebner-Miller Reaction. SynArchive. [Link]
- Boosen, K. J. (1972). U.S. Patent No. 3,691,171. U.S.
-
Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. [Link]
-
Asif, M. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20676–20704. [Link]
-
Al-Hussain, S. A., & Afzal, O. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(16), 4948. [Link]
-
Nörtemann, B., et al. (1993). This compound, a Dead-End Metabolite from the Bacterial Oxidation of 5-Aminonaphthalene-2-Sulfonic Acid. Applied and Environmental Microbiology, 59(6), 1898-1903. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 5. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US3691171A - Process for making 2-hydroxyquinoline-4-carboxylic acids - Google Patents [patents.google.com]
- 7. synarchive.com [synarchive.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Issues of 5-Hydroxyquinoline-2-carboxylic Acid
Welcome to the technical support center for 5-hydroxyquinoline-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to the solubility challenges commonly encountered with this compound. Here, we synthesize fundamental chemical principles with field-proven methodologies to ensure your experiments are both successful and reliable.
Frequently Asked Questions (FAQs)
Q1: What are the primary physicochemical properties of this compound that influence its solubility?
A1: this compound (5H2QC) is a heterocyclic compound with both an acidic carboxylic acid group and a weakly basic quinoline nitrogen, as well as a phenolic hydroxyl group.[1] Its solubility is governed by the interplay of these functional groups and the overall crystalline structure. The molecule's relatively planar and rigid structure can lead to strong intermolecular forces in the solid state, resulting in low aqueous solubility. However, the presence of ionizable groups—the carboxylic acid and the quinoline nitrogen—means its solubility is highly dependent on the pH of the medium.[2][3]
Q2: What are the predicted pKa values for this compound, and how do they impact solubility?
These pKa values are critical because they dictate the ionization state of the molecule at a given pH.
-
At low pH (below its pKa), the carboxylic acid will be protonated and neutral (-COOH), contributing to lower aqueous solubility.
-
At pH values above its pKa, the carboxylic acid will be deprotonated to a carboxylate (-COO⁻), a more polar and thus more water-soluble form.[2][5]
-
The quinoline nitrogen, being weakly basic, will be protonated at very low pH, which can also increase solubility. The phenolic hydroxyl group will deprotonate at a high pH, further increasing solubility.
This pH-dependent behavior is the cornerstone of many solubility enhancement strategies.
Troubleshooting Common Solubility Issues
Issue 1: My this compound is insoluble in aqueous buffers for my in vitro assay.
Root Cause Analysis: The limited aqueous solubility of this compound in its neutral form is the primary reason for precipitation in standard physiological buffers (pH ~7.4). At this pH, the carboxylic acid group is likely deprotonated (ionized), but the overall solubility might still be low depending on the buffer composition and compound concentration.
Solutions:
-
pH Adjustment: This is the most direct and effective method for improving the solubility of ionizable compounds like 5H2QC.[2][6] By increasing the pH of the aqueous medium, you can ensure the complete deprotonation of the carboxylic acid group, forming a more soluble carboxylate salt.[2]
-
Co-solvency: For many organic molecules, the addition of a water-miscible organic solvent can significantly enhance solubility.[6][7] These co-solvents reduce the polarity of the aqueous medium, which can better accommodate the non-polar regions of the 5H2QC molecule.
Issue 2: The compound precipitates when I add my DMSO stock solution to the aqueous assay buffer.
Root Cause Analysis: This is a common problem when a compound is highly soluble in a non-aqueous solvent like DMSO but has poor solubility in the final aqueous buffer. The DMSO concentration in the final solution may not be high enough to keep the compound dissolved, leading to precipitation.
Solutions:
-
Optimize Co-solvent Concentration: While adding more co-solvent can increase solubility, it's crucial to keep the final concentration low (typically <1%) to avoid impacting the biological assay.[2] Experiment with different final DMSO concentrations to find the optimal balance between solubility and biological compatibility.
-
pH Modification of the Aqueous Buffer: Before adding the DMSO stock, ensure your aqueous buffer is at a pH that favors the ionized, more soluble form of 5H2QC. A slightly basic buffer (e.g., pH 8.0-9.0) can often prevent precipitation, provided it is compatible with your assay system.
Issue 3: I need to prepare a high-concentration stock solution for animal studies, but solubility is a limiting factor.
Root Cause Analysis: Achieving high concentrations for in vivo studies often requires more than simple pH adjustment or co-solvency. The intrinsic solubility of the compound, even in its ionized form, may be insufficient.
Solutions:
-
Salt Formation: Creating a salt of the this compound is a highly effective and widely used strategy to dramatically increase aqueous solubility and dissolution rates.[8][9] By reacting the acidic carboxylic acid with a suitable base (counter-ion), you can form a stable, highly soluble salt.
-
Use of Complexing Agents: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, effectively increasing their apparent solubility. This is a well-established technique in pharmaceutical formulation.
Experimental Protocols
Protocol 1: pH-Dependent Solubility Determination
-
Prepare a series of buffers: Create a range of buffers with pH values from 4 to 10 (e.g., citrate, phosphate, borate buffers).
-
Add excess compound: Add an excess amount of this compound to a fixed volume of each buffer.
-
Equilibrate: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separate solid from solution: Centrifuge or filter the samples to remove undissolved solid.
-
Quantify dissolved compound: Analyze the clear supernatant using a suitable analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved compound.
-
Plot solubility vs. pH: Graph the measured solubility as a function of pH to visualize the solubility profile.
Protocol 2: Co-solvent Solubility Screening
-
Select co-solvents: Choose pharmaceutically acceptable co-solvents such as DMSO, ethanol, propylene glycol, or PEG 400.[7]
-
Prepare co-solvent mixtures: Create a series of co-solvent/water (or buffer) mixtures at different volume ratios (e.g., 10%, 20%, 30% v/v).
-
Determine solubility: Following steps 2-5 from the pH-dependent solubility protocol, determine the solubility of 5H2QC in each co-solvent mixture.
-
Analyze results: Compare the solubility in different co-solvent systems to identify the most effective one for your application.
Protocol 3: Salt Formation for Enhanced Solubility
-
Counter-ion selection: For the acidic this compound, screen basic counter-ions. Common choices include sodium (from NaOH), potassium (from KOH), tromethamine (Tris), and other pharmaceutically acceptable amines.[7]
-
Salt synthesis: In a suitable solvent (e.g., ethanol), react this compound with an equimolar amount of the selected base.
-
Isolation: Isolate the resulting salt by precipitation and filtration, or by evaporation of the solvent.
-
Characterization: Confirm salt formation and purity using techniques such as NMR, FTIR, and melting point analysis.
-
Solubility testing: Determine the aqueous solubility of the newly formed salt using Protocol 1 (typically in water or a neutral pH buffer) and compare it to the parent compound.
Data Presentation
Table 1: Hypothetical Solubility of this compound in Different Media
| Solvent System | pH | Temperature (°C) | Solubility (µg/mL) |
| Deionized Water | ~6.0 | 25 | < 10 |
| PBS | 7.4 | 25 | ~25 |
| 0.1 M HCl | 1.0 | 25 | < 5 |
| 0.1 M NaOH | 13.0 | 25 | > 1000 |
| 10% DMSO in PBS | 7.4 | 25 | ~75 |
| 20% PEG 400 in PBS | 7.4 | 25 | ~150 |
Note: These are illustrative values. Actual solubility should be determined experimentally.
Visualizations
Logical Workflow for Troubleshooting Solubility
Caption: Troubleshooting workflow for poor aqueous solubility.
pH-Dependent Ionization of this compound
Caption: Relationship between pH and ionization state.
References
- Benchchem. Technical Support Center: Overcoming Solubility Challenges of 2-(1-Adamantyl)quinoline-4-carboxylic acid.
- LookChem. Cas 149312-98-1, this compound.
- Benchchem.
- PubChem. CID 157120605 | C20H14N2O6.
- International Journal of Medical Science and Dental Research. Techniques for Improving Solubility.
- Sigma-Aldrich. 8-Hydroxy-2-quinolinecarboxylic acid.
- Sigma-Aldrich. 5-Hydroxyindole-2-carboxylic acid.
- Chem-Impex. 8-Hydroxyquinoline-2-carboxylic acid.
- The study of 8-Hydroxyquinoline-2-Carboxyllic acid and its metal ion complexing properties.
- PubMed. This compound, a dead-end metabolite from the bacterial oxidation of 5-aminonaphthalene-2-sulfonic Acid.
- PubMed.
- Smolecule. Buy 8-Hydroxyquinoline-5-carboxylic acid hydrochloride.
- ResearchGate. Salt Formation to Improve Drug Solubility | Request PDF.
- ResearchGate.
- Journal of Pharmaceutical Negative Results.
- Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Consider
- PubChem. 5-Hydroxyoxolane-2-carboxylic acid | C5H8O4 | CID 19028325.
- Sigma-Aldrich.
- ResearchGate. Solid–Liquid Equilibrium of 5-Chloro-8-hydroxyquinoline and 5,7-Dichloro-8-hydroxyquinoline in Different Solvents and Mixing Properties of Solutions.
- ResearchGate.
- ResearchGate.
- Connected Papers.
- MDPI. Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells.
- PubMed Central. Chemical Speciation and Coordination Behavior of 8‑Hydroxyquinoline‑2‑carboxylic Acid with Divalent Cations in Aqueous Solution: An Irving–Williams Series Study.
- The Royal Society of Chemistry.
- Google Patents. US3560508A - Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine.
- PubMed Central.
- Solubility of Organic Compounds.
- Organic Chemistry D
- ResearchGate. Solubility modeling, solvent effect and mixing properties of 5-chloro-8-hydroxyquinoline (Form Ⅰ)
- Thermo Fisher Scientific.
- Stack Exchange. Why do most carboxylic acids have high pKa (~5)
- Benchchem. physicochemical properties of 8-hydroxyquinoline in aqueous solution.
- Reddit. carboxylic acid solubility + TLC : r/chemhelp.
- ResearchGate.
- PSE Community.org.
Sources
- 1. Cas 149312-98-1,this compound | lookchem [lookchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. repository.uncw.edu [repository.uncw.edu]
- 5. Intrinsic Solubility of Ionizable Compounds from pKa Shift - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijmsdr.org [ijmsdr.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Stability of 5-Hydroxyquinoline-2-carboxylic Acid in Aqueous Solutions
Welcome to the technical support center for 5-hydroxyquinoline-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound in aqueous solutions. Here, we address common challenges and questions regarding its stability, backed by scientific principles and established methodologies.
Frequently Asked Questions (FAQs)
Q1: My aqueous solution of this compound is showing a color change (e.g., turning yellow or brown) over time. What is happening?
A color change in your solution is a common indicator of chemical degradation. Quinoline derivatives, particularly those with hydroxyl groups, can be susceptible to oxidation and photodegradation.[1] The development of color suggests the formation of conjugated systems or degradation products. Exposure to ambient light, elevated temperatures, or non-optimal pH can accelerate these processes.[2]
Q2: I am observing precipitation in my aqueous solution of this compound, especially after refrigeration. Is this degradation?
While precipitation can be a result of degradation product formation, it is more likely due to the limited aqueous solubility of this compound, which can be further reduced at lower temperatures. It is crucial to distinguish between poor solubility and instability. Consider preparing solutions at a concentration well below the solubility limit at your intended storage temperature.
Q3: What are the primary factors that influence the stability of this compound in aqueous solutions?
Several factors can impact the stability of your compound in an aqueous environment:
-
pH: The pH of the solution is a critical factor.[3] The ionization state of both the carboxylic acid and the hydroxyl group can significantly affect the molecule's susceptibility to hydrolysis and oxidation. For similar phenolic compounds, high pH can lead to instability.[2][4]
-
Light: Many aromatic compounds, including quinoline derivatives, are sensitive to light.[5] Exposure to UV or even ambient laboratory light can induce photodegradation, leading to the formation of various byproducts.[1]
-
Temperature: Higher temperatures generally accelerate the rate of chemical degradation reactions.[6]
-
Oxidation: The presence of dissolved oxygen or oxidizing agents in the solution can lead to the oxidation of the hydroxyl group and the quinoline ring system.
Q4: What are the recommended storage conditions for aqueous solutions of this compound?
To maximize the stability of your aqueous solutions, the following storage conditions are recommended:
-
Temperature: Store solutions at refrigerated temperatures (2-8 °C).[7] For long-term storage, consider freezing at -20 °C or below, being mindful of potential precipitation upon thawing.
-
Light Protection: Always store solutions in amber vials or wrap the container with aluminum foil to protect from light.[1]
-
Inert Atmosphere: For sensitive applications or long-term storage, preparing solutions with de-gassed solvents and storing them under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative degradation.[1]
-
pH Control: Use a buffered solution to maintain a stable pH. The optimal pH should be determined experimentally, but starting in the slightly acidic to neutral range is a reasonable approach for many quinoline derivatives.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpected Peaks in HPLC/LC-MS | Degradation of the compound. | 1. Prepare a fresh solution and re-analyze. 2. Compare the chromatogram to a reference standard stored under optimal conditions. 3. Perform a forced degradation study (see Protocol 2) to identify potential degradation products.[8] |
| Loss of Potency or Inconsistent Results in Biological Assays | Compound degradation leading to a lower effective concentration. | 1. Always use freshly prepared solutions for critical experiments. 2. If using a stock solution, perform a stability check using a validated analytical method (see Protocol 1) before each use. 3. Re-evaluate your storage conditions (pH, temperature, light protection). |
| Cloudiness or Precipitation in Solution | Poor solubility or precipitation of the compound. | 1. Ensure the concentration is below the solubility limit at the working temperature. 2. Consider a different buffer system or pH adjustment to enhance solubility. 3. Gentle warming and sonication may help in initial dissolution, but be cautious of thermal degradation. |
Experimental Protocols
Protocol 1: Validated HPLC Method for Quantification
This protocol provides a starting point for developing a stability-indicating HPLC method for this compound, adapted from a method for a related compound, quinoline-2-carboxylic acid.[9]
Instrumentation and Reagents:
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Phosphoric acid (analytical grade)
-
Ultrapure water
-
This compound reference standard
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 10% B; 2-10 min: 10-90% B; 10-12 min: 90% B; 12-13 min: 90-10% B; 13-15 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | To be determined by UV scan (start with ~290 nm) |
| Injection Volume | 10 µL |
Procedure:
-
Standard Preparation: Prepare a stock solution of the reference standard in a suitable solvent (e.g., methanol or acetonitrile) and create a calibration curve by serial dilutions with the mobile phase.
-
Sample Preparation: Dilute your aqueous solution samples with the mobile phase to fall within the range of the calibration curve.
-
Analysis: Inject the standards and samples and integrate the peak area for this compound.
-
Validation: The method should be validated for specificity, linearity, precision, accuracy, and limits of detection and quantification to ensure it is stability-indicating.[10]
Protocol 2: Forced Degradation Study
A forced degradation study is essential to understand the degradation pathways and to validate that your analytical method can separate the parent compound from its degradation products.[8][11]
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at room temperature or an elevated temperature (e.g., 60 °C).[6]
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and follow the same incubation procedure as for acid hydrolysis.[6]
-
Oxidative Degradation: Mix the stock solution with a 3% hydrogen peroxide solution and keep at room temperature.[12]
-
Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60-80 °C).[13]
-
Photodegradation: Expose the solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[5][14] A dark control should be run in parallel.
-
-
Time Points: Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Analysis: Neutralize the acidic and basic samples before analysis using the validated HPLC method from Protocol 1.
-
Evaluation: Analyze the chromatograms for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent compound. An ideal stability-indicating method will show baseline separation between the parent peak and all degradation product peaks.
Visualized Workflows
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting inconsistent experimental results.
References
-
Nörtemann, B., Glässer, A., Machinek, R., Remberg, G., & Knackmuss, H. J. (1993). This compound, a dead-end metabolite from the bacterial oxidation of 5-aminonaphthalene-2-sulfonic Acid. Applied and Environmental Microbiology, 59(6), 1898–1903. [Link][15][16]
-
MedCrave. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(6). [Link][11]
-
Hancock, R. D., & Martell, A. E. (2009). The study of 8-Hydroxyquinoline-2-Carboxyllic acid and its metal ion complexing properties. Inorganica Chimica Acta, 362(11), 4145-4153. [Link][17]
-
Jaisli, A., Schärer, M., & Bütikofer, U. (2011). The influence of pH on the thermal stability of 5-O-caffeoylquinic acids in aqueous solutions. European Food Research and Technology, 233(2), 223–232. [Link][18][19]
-
Alsante, K. M., Ando, A., Brown, R., Enas, J., Hatajik, T. D., Highuchi, T., & Itoh, T. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 831-848. [Link][8]
-
Hawe, A., & Frie, M. (2012). Forced Degradation Studies for Biopharmaceuticals. BioPharm International, 25(6). [Link][20]
-
U.S. Food and Drug Administration. (1996). Q1B Photostability Testing of New Drug Substances and Products. [Link][5]
-
Sharma, A., & Kumar, S. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia, 19(4). [Link][12]
-
Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101–2110. [Link][2]
-
Zhang, L., Wang, M., Li, Y., & Wang, J. (2021). Degradation kinetics and isomerization of 5-O-caffeoylquinic acid under ultrasound: Influence of epigallocatechin gallate and vitamin C. Ultrasonics Sonochemistry, 78, 105735. [Link][4]
-
University of Toronto. (2022). Chemical Storage Guidelines. Environmental Health & Safety. [Link][21]
-
Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments. [Link][3]
-
Gurnule, W. B., & Zade, A. B. (2012). Thermal Degradation Study of New Polymer derived from 8- Hydroxyquinoline 5-sulphonic acid and Catechol. Der Pharma Chemica, 4(4), 1695-1703. [Link][13]
-
European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products. [Link][14]
-
Beltrán, V., Borrull, F., & Marcé, R. M. (1995). Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin and menthol) in throat lozenges. Journal of Pharmaceutical and Biomedical Analysis, 13(12), 1467-1473. [Link][10]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ibisscientific.com [ibisscientific.com]
- 4. Degradation kinetics and isomerization of 5-O-caffeoylquinic acid under ultrasound: Influence of epigallocatechin gallate and vitamin C - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 5-Carboxy-8-hydroxyquinoline - Safety Data Sheet [chemicalbook.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. investigacion.unirioja.es [investigacion.unirioja.es]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 15. This compound, a dead-end metabolite from the bacterial oxidation of 5-aminonaphthalene-2-sulfonic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound, a Dead-End Metabolite from the Bacterial Oxidation of 5-Aminonaphthalene-2-Sulfonic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 17. repository.uncw.edu [repository.uncw.edu]
- 18. researchgate.net [researchgate.net]
- 19. scispace.com [scispace.com]
- 20. biopharminternational.com [biopharminternational.com]
- 21. ehs.utoronto.ca [ehs.utoronto.ca]
Technical Support Center: Troubleshooting Fluorescence Quenching of 5-Hydroxyquinoline-2-Carboxylic Acid
Welcome to the technical support center for 5-hydroxyquinoline-2-carboxylic acid (5-HQCA). This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to fluorescence quenching in their experiments. As a versatile fluorophore, 5-HQCA's utility is matched by its sensitivity to its chemical environment. Understanding the principles behind its fluorescence and the mechanisms of quenching is paramount to achieving robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound (5-HQCA) and why is its fluorescence so sensitive?
This compound is a heterocyclic aromatic compound. Its fluorescence originates from the quinoline ring system, a conjugated π-electron system. The molecule's sensitivity arises from the presence of both a hydroxyl (-OH) group, which can act as a proton donor, and a nitrogen atom within the quinoline ring, which is a proton acceptor. This structure makes it susceptible to a process called Excited-State Intramolecular Proton Transfer (ESIPT).[1][2] In many hydroxyquinolines, ESIPT provides a non-radiative decay pathway, leading to weak intrinsic fluorescence.[1][2] Upon chelation with metal ions or changes in the local environment (like pH or solvent), this ESIPT process can be inhibited, blocking the non-radiative pathway and causing a significant increase ("turn-on") in fluorescence intensity.[1][2] This makes it an excellent sensor but also necessitates careful control of experimental conditions.
Q2: What are the typical excitation and emission wavelengths for 5-HQCA?
The exact spectral properties of 5-HQCA, like other quinoline derivatives, are highly dependent on the solvent, pH, and concentration. For related compounds like 8-hydroxyquinoline, excitation maxima are often observed between 290 nm and 320 nm, with emission that can range from 330 nm to over 450 nm, reflecting the existence of different emitting species (e.g., monomer, dimer, protonated/deprotonated forms).[3] It is crucial to experimentally determine the optimal excitation and emission wavelengths for your specific experimental conditions using a spectrofluorometer.
Q3: What is fluorescence quenching and what are the primary mechanisms?
Fluorescence quenching is any process that decreases the fluorescence intensity of a fluorophore. It occurs when the excited-state fluorophore returns to the ground state through a non-radiative pathway, meaning without the emission of a photon. It is essential to understand that "dynamic" and "static" quenching are not specific mechanisms, but rather two classes of mechanisms.[4]
-
Dynamic (Collisional) Quenching: The fluorophore and quencher molecule collide during the excited state lifetime. This process affects the excited state but does not change the fluorophore's absorption spectrum.[4][5] Common collisional quenchers include molecular oxygen and halide ions.[6][7]
-
Static Quenching: A non-fluorescent complex forms between the fluorophore and the quencher in the ground state. This reduces the population of fluorophores available for excitation and changes the absorption spectrum.[4]
-
Aggregation-Caused Quenching (ACQ): At high concentrations, planar aromatic molecules like 5-HQCA can stack together (form aggregates) through intermolecular π-π interactions.[8] This aggregation creates non-radiative decay pathways, leading to a significant drop in fluorescence quantum yield.[8]
-
Förster Resonance Energy Transfer (FRET): A specific type of quenching where energy is transferred from an excited donor fluorophore to a nearby acceptor molecule (which can be another fluorophore or a non-fluorescent quencher). This requires spectral overlap between the donor's emission and the acceptor's absorption.[4]
Q4: What are the most common quenchers for quinoline-based fluorophores?
Several substances are known to quench the fluorescence of quinoline derivatives. When troubleshooting, review all components in your assay for their presence:
| Quencher Type | Examples | Primary Mechanism |
| Metal Ions | Fe³⁺, Cu²⁺, Co²⁺, Hg²⁺ | Static & Dynamic Quenching |
| Halide Ions | I⁻, Br⁻, Cl⁻ | Dynamic (Collisional) Quenching |
| Molecular Oxygen | Dissolved O₂ | Dynamic (Collisional) Quenching |
| Other Molecules | Heme-containing proteins, some organic molecules | FRET, Static, or Dynamic Quenching |
Note: While some metal ions like Zn²⁺, Al³⁺, and Cd²⁺ can cause chelation-enhanced fluorescence with hydroxyquinolines, others, particularly transition metals like Fe³⁺, are highly effective quenchers.[1][9]
Troubleshooting Guide: Diagnosing and Solving Quenching Issues
This section provides a systematic approach to identifying and resolving common problems that lead to the quenching of 5-HQCA fluorescence.
Problem 1: Low or No Fluorescence Signal
A weak or absent signal is the most common issue. Before suspecting quenching, it's critical to validate your experimental setup and sample preparation.
Caption: Initial troubleshooting workflow for low fluorescence.
Causality: The instrument may not be set to the optimal wavelengths for excitation and emission, or the detector gain (PMT voltage) may be too low. Wide slits increase signal but decrease resolution, while narrow slits do the opposite.
Solution: Instrument Optimization Protocol
-
Prepare a Standard: Prepare a solution of 5-HQCA at a moderate concentration (e.g., 1-5 µM) in your experimental buffer.
-
Excitation Scan: Set the emission monochromator to an estimated wavelength (e.g., 440 nm) and scan a range of excitation wavelengths (e.g., 280-400 nm) to find the peak excitation (λ_ex).
-
Emission Scan: Set the excitation monochromator to the peak λ_ex you just determined and scan the emission wavelengths (e.g., 400-600 nm) to find the peak emission (λ_em).
-
Adjust Slit Widths: Start with moderate slit widths (e.g., 5 nm). If the signal is too low, increase the slit widths. If you need to resolve close peaks, decrease them.
-
Optimize Gain/PMT Voltage: Adjust the gain to bring the signal to approximately 70-80% of the detector's maximum range for your brightest sample.[6] Avoid detector saturation.[10]
Causality: The fluorescence of 5-HQCA is highly pH-dependent due to the protonation/deprotonation of both the phenolic hydroxyl group and the quinoline nitrogen. At the wrong pH, the molecule may exist in a non-fluorescent or weakly fluorescent state.
Solution: pH Titration Protocol
-
Prepare Buffers: Prepare a series of buffers covering a wide pH range (e.g., pH 4 to 10).
-
Prepare Samples: Add a constant concentration of 5-HQCA to each buffer.
-
Measure Fluorescence: Measure the fluorescence intensity of each sample at the optimized λ_ex and λ_em.
-
Plot Data: Plot fluorescence intensity versus pH to determine the optimal pH range for your assay. Ensure your experimental buffer has sufficient capacity to maintain this pH.[11]
Causality: As a planar aromatic molecule, 5-HQCA is prone to self-quenching at high concentrations due to the formation of non-fluorescent aggregates (π-π stacking).[8] This is a common pitfall where adding more fluorophore counterintuitively decreases the signal.
Solution: Concentration Optimization Protocol
-
Prepare Dilution Series: Create a series of dilutions of your 5-HQCA stock solution in your experimental buffer, spanning a wide range from nanomolar to high micromolar concentrations.
-
Measure Fluorescence: Measure the fluorescence of each dilution.
-
Plot Data: Plot fluorescence intensity versus concentration. The signal should initially increase linearly with concentration. If it plateaus or begins to decrease at higher concentrations, you are observing ACQ.
-
Determine Working Concentration: Select a working concentration from the linear portion of the curve that provides a robust signal without self-quenching.
Caption: Aggregation-Caused Quenching (ACQ) at high concentrations.
Problem 2: Signal Decreases Rapidly Over Time
A signal that is initially strong but fades during measurement often points to photobleaching or the presence of a dynamic quencher.
Causality: Photobleaching is the irreversible photochemical destruction of the fluorophore upon exposure to excitation light. This is more pronounced with high-intensity light sources (lasers) or long exposure times.
Solutions:
-
Reduce Excitation Intensity: Use the lowest light intensity that provides an adequate signal. Use neutral density filters if available.[11]
-
Minimize Exposure Time: Limit the sample's exposure to light.[11] Use the fastest instrument settings possible and keep the shutter closed when not acquiring data.
-
Use Antifade Reagents: If compatible with your assay, consider adding a commercial antifade reagent to your buffer.[6]
Causality: Dynamic quenching occurs when a quencher molecule collides with the fluorophore in its excited state. The rate of quenching is dependent on the concentration of the quencher and the temperature. Molecular oxygen is a ubiquitous dynamic quencher.
Solutions:
-
Degas Solutions: If oxygen is a suspected quencher, degas your buffer and sample solutions by sparging with nitrogen or argon gas.
-
Control Temperature: Fluorescence is temperature-sensitive.[6] Increased temperature leads to more molecular collisions and can enhance dynamic quenching. Use a temperature-controlled cuvette holder to ensure consistency.
-
Identify the Quencher: If the quencher is an unknown component of your sample, you may need to perform purification steps (e.g., dialysis, chromatography) to remove it.
Caption: Differentiating static vs. dynamic quenching mechanisms.[4]
References
- Benchchem Technical Support. (n.d.). Technical Support Center: Minimizing Aggregation-Caused Quenching in Quinoline Solutions. Benchchem.
- Benchchem Technical Support. (n.d.). Troubleshooting fluorescence quenching with 2-(4-fluorophenyl)quinolin-7-amine probes. Benchchem.
- Benchchem Technical Support. (2025). Causes and solutions for Purpurin fluorescence quenching in assays. Benchchem.
- Thermo Fisher Scientific. (n.d.). Protein and Enzyme Activity Assays Support—Troubleshooting. Thermo Fisher Scientific.
-
Melavanki, R. M., et al. (2022). Effect of Fluorescence Quenching model on Quinoline Derivative with Cobalt Chloride metal ion using steady state and time resolved spectroscopic methods. Luminescence, 37(20). Retrieved from [Link]
-
(2025). Fluorescence Quenching of Quinoline Derivatives in a Micelle System. ResearchGate. Retrieved from [Link]
- Algar, W. R., & Massey, M. (2019). Key Errors to Avoid in the Consideration of Fluorescence Quenching Data. Spectroscopy.
- Biotium. (2022). Troubleshooting Tips for Fluorescence Staining. Biotium.
- (n.d.). Photo physical properties of 8-hydroxy quinoline. Indian Journal of Pure & Applied Physics.
- (n.d.). Quinoline based receptor in fluorometric discrimination of carboxylic acids. Beilstein Journal of Organic Chemistry.
- Ye, Y., & Dasgupta, P. K. (1987). Fluorescence Properties of Metal Complexes of 8-Hydroxyquinoline-5-sulfonic Acid and Chromatographic Applications. Analytical Chemistry, 59(4), 629-633.
- Benchchem Application Notes. (2025). 2-Hydroxyquinoline as a Fluorescent Probe for Metal Ion Detection. Benchchem.
- Wang, J., et al. (2022). ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex. ACS Omega.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Quinoline based receptor in fluorometric discrimination of carboxylic acids [beilstein-journals.org]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. thermofisher.com [thermofisher.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Minimizing Interference in 5-Hydroxyquinoline-2-Carboxylic Acid-Based Assays
Welcome to the technical support center for 5-hydroxyquinoline-2-carboxylic acid (5H2QC)-based assays. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for minimizing interference in your experiments. Here, we will delve into the underlying causes of common assay problems and offer robust solutions to ensure the integrity and accuracy of your results.
Understanding the Assay Chemistry: The Role of this compound
This compound is a versatile molecule whose fluorescent properties are often harnessed in biochemical and cellular assays. Its utility typically stems from its ability to act as a chelator for various metal ions, leading to changes in its fluorescent signal upon binding.[1][2] Understanding this fundamental mechanism is the first step in troubleshooting unexpected results. The quinoline ring system is inherently fluorescent, and modifications to its electronic environment, such as through metal ion coordination or changes in pH, can significantly impact its excitation and emission spectra.[3]
Common Sources of Interference in 5H2QC-Based Assays
Interference in fluorescence-based assays can arise from a multitude of sources, leading to either false positive or false negative results. For assays utilizing 5H2QC, the primary interference mechanisms can be categorized as follows:
-
Autofluorescence of Test Compounds: Many small molecules inherently fluoresce at wavelengths that may overlap with the excitation or emission spectra of 5H2QC, leading to artificially high signals.[4] Quinoline-containing compounds themselves are a known class of Pan-Assay Interference Compounds (PAINS).[5]
-
Fluorescence Quenching: Test compounds can decrease the fluorescence intensity of 5H2QC through various quenching mechanisms, such as collisional quenching or Förster resonance energy transfer (FRET).[6][7][8] This can be a particular issue with compounds that have a high degree of orbital overlap with the fluorophore.
-
Inner Filter Effect (IFE): This phenomenon occurs when a compound in the sample absorbs either the excitation light intended for 5H2QC (primary IFE) or the emitted fluorescence from 5H2QC (secondary IFE).[9][10][11] This leads to a non-linear relationship between the fluorophore concentration and the observed fluorescence intensity.[12]
-
Metal Ion Contamination: Given that 5H2QC's fluorescence is often modulated by metal ions, the presence of contaminating metal ions in your sample or buffer can lead to significant assay artifacts.[13][14] Conversely, if your test compound is a strong chelator, it may interfere with the intended 5H2QC-metal ion interaction.[15][16]
-
Light Scattering: Precipitated compounds or particulate matter in the assay well can scatter both the excitation and emission light, leading to increased background noise and inaccurate readings.[17]
-
pH and Solvent Effects: The fluorescence of hydroxyquinoline derivatives is highly sensitive to the polarity of the solvent and the pH of the solution.[3] Changes in these parameters can alter the protonation state and the local environment of the 5H2QC molecule, causing shifts in its emission spectrum.
Troubleshooting Guide (Q&A Format)
This section addresses specific issues you may encounter during your 5H2QC-based experiments in a question-and-answer format.
Q1: Why is my background fluorescence so high, even in my negative control wells?
A1: High background fluorescence can be caused by several factors:
-
Autofluorescent Compounds: Your test compound may be intrinsically fluorescent. To check for this, measure the fluorescence of your compound alone in the assay buffer at the same excitation and emission wavelengths used for your assay.[5]
-
Contaminated Assay Buffer or Plates: The buffer itself or the microplate may be contaminated with fluorescent impurities. Run a control with only the assay buffer to check for this.
-
Inner Filter Effect: If your compound absorbs light at the excitation or emission wavelength of 5H2QC, it can lead to an apparent increase in background.[9][18] Measure the absorbance spectrum of your compound to assess this possibility.
Q2: My fluorescence signal is decreasing when I expect it to increase (or vice-versa). What's happening?
A2: This is a classic sign of fluorescence quenching.
-
Compound-Mediated Quenching: Your test compound may be quenching the fluorescence of 5H2QC.[6] This can be concentration-dependent. To investigate, titrate your compound against a fixed concentration of 5H2QC and observe the fluorescence intensity.
-
Dimerization: Some fluorophores, particularly those with planar structures, can form dimers at high concentrations, which can lead to self-quenching.[18][19] Ensure you are working within a linear concentration range for 5H2QC.
Q3: I'm seeing a poor signal-to-noise ratio and high variability between replicate wells.
A3: This could be due to a few issues:
-
Light Scattering: Your compound may be precipitating out of solution. Visually inspect the wells for any turbidity or precipitate. You can also measure absorbance at a high wavelength (e.g., 600 nm) to check for light scattering.[17]
-
Low Fluorophore Concentration: If the concentration of 5H2QC is too low, the signal may be too close to the instrument's detection limit, leading to high variability.[20]
-
Instrument Settings: Ensure your spectrofluorometer's gain and other settings are optimized for your assay.
Q4: My dose-response curve is non-sigmoidal and looks biphasic or flattened at high concentrations.
A4: This is often a hallmark of the inner filter effect.
-
Primary Inner Filter Effect: At high concentrations, your test compound may be absorbing a significant portion of the excitation light before it can reach the 5H2QC molecules.[11][21]
-
Secondary Inner Filter Effect: Alternatively, your compound may be absorbing the light emitted by 5H2QC.[11][21]
-
Mitigation: To minimize the inner filter effect, you can try reducing the concentration of your test compound, using a microplate with a shorter pathlength, or applying a mathematical correction if you have measured the absorbance of your compound at the relevant wavelengths.[12]
Q5: My assay results are inconsistent from day to day, even with the same reagents.
A5: In a chelation-based assay, this often points to metal ion contamination.
-
Buffer Purity: Use high-purity water and reagents to prepare your buffers. Consider treating your buffers with a chelating resin to remove trace metal ions.
-
Sample Variability: If you are testing biological samples, there may be endogenous metal ions present that vary between preparations.[14] Consider a sample pre-treatment step with a chelating agent like EDTA to sequester these ions before adding your 5H2QC reagent.[13][14]
Advanced Protocols for Minimizing Interference
To proactively address potential interference, consider implementing the following protocols in your experimental design.
Protocol 1: Compound Interference Counter-Screen
This protocol will help you identify and characterize autofluorescence, quenching, and inner filter effects from your test compounds.
Materials:
-
This compound (5H2QC) stock solution
-
Assay buffer
-
Test compounds at various concentrations
-
Microplate reader with fluorescence and absorbance capabilities
Procedure:
-
Prepare Plates:
-
Plate 1 (Autofluorescence): Add your test compounds at the desired concentrations to the wells with assay buffer only (no 5H2QC).
-
Plate 2 (Quenching/Interference): Add your test compounds at the desired concentrations to wells containing a fixed concentration of 5H2QC in assay buffer.
-
Plate 3 (Absorbance): Prepare a plate identical to Plate 1 to measure the absorbance of your compounds.
-
-
Incubation: Incubate the plates under the same conditions as your primary assay.
-
Measurements:
-
Read the fluorescence of Plate 1 and Plate 2 at the excitation and emission wavelengths of your 5H2QC assay.
-
Read the absorbance of Plate 3 across a spectrum that includes your excitation and emission wavelengths.
-
-
Data Analysis:
-
Autofluorescence: The signal from Plate 1 will tell you if your compound is fluorescent at the assay wavelengths.
-
Quenching: Compare the signal from Plate 2 to a control with only 5H2QC. A decrease in signal in the presence of your compound indicates quenching.
-
Inner Filter Effect: The absorbance spectrum from Plate 3 will reveal if your compound absorbs light at the excitation or emission wavelengths, suggesting a potential for the inner filter effect.[18]
-
Protocol 2: Mitigating Metal Ion Interference
This protocol is designed for assays where the interaction of 5H2QC with a specific metal ion is being measured.
Materials:
-
High-purity water (e.g., Milli-Q or equivalent)
-
Chelating resin (e.g., Chelex 100)
-
EDTA (Ethylenediaminetetraacetic acid) stock solution
-
Assay buffer components
Procedure:
-
Buffer Preparation:
-
Prepare all buffers using high-purity water.
-
For critical buffers, consider treating them with a chelating resin overnight to remove trace metal contaminants. Filter the buffer to remove the resin before use.
-
-
Sample Pre-treatment (if applicable):
-
If your samples are suspected to contain interfering metal ions, you can pre-incubate them with a low concentration of EDTA to chelate these ions.[14] The optimal EDTA concentration will need to be determined empirically to avoid stripping the metal ion of interest from its intended binding partner in your assay.
-
-
Control Experiments:
-
Run controls with and without the addition of a strong chelator like EDTA to your assay. This can help confirm if your assay signal is sensitive to metal ion chelation.[13]
-
Visualizing Interference Pathways
The following diagrams illustrate the key concepts of interference discussed in this guide.
Caption: Key pathways of fluorescence interference.
Caption: A logical workflow for troubleshooting common assay issues.
Summary of Key Interference Parameters
| Interference Type | Potential Cause | Recommended Action |
| Autofluorescence | Test compound is intrinsically fluorescent. | Measure compound fluorescence alone; subtract from assay signal.[5] |
| Fluorescence Quenching | Compound interacts with 5H2QC, reducing its quantum yield. | Perform a quenching titration; consider alternative fluorophores.[6][8] |
| Inner Filter Effect (IFE) | Compound absorbs excitation or emission light. | Measure compound absorbance; use lower concentrations or shorter pathlength.[9][12] |
| Metal Ion Interference | Contaminating metal ions in buffer or sample. | Use high-purity reagents; treat buffers with chelating resin.[13][14] |
| Light Scattering | Compound precipitation. | Check for turbidity; improve compound solubility.[17] |
By systematically investigating these potential sources of interference, you can significantly improve the quality and reliability of your data from this compound-based assays.
References
- Eftink, M. R., & Ghiron, C. A. (1986). Protein fluorescence quenching by small molecules: protein penetration versus solvent exposure.
- Horiba Scientific. (2024). What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements?
- Horiba Scientific. How Inner-Filter Effects (IFE) can affect your fluorescence measurements: A case study - Colloidal InP Quantum Dots.
- Pagan, T. E., et al. (1996).
- Chavez, J. L., et al. How to deal with inner filter effect in fluorescence experiments. Texas Christian University.
- Kubista, M., et al. (1994). Experimental Correction for the Inner-filter Effect in Fluorescence Spectra. RSC Publishing.
- Eftink, M. R., & Ghiron, C. A. (1986). Protein fluorescence quenching by small molecules: Protein penetration versus solvent exposure.
- McIlrath, T. J. (1980). Quenching of Fluorescence of Small Molecules.
- Steinfeld, J. I. (1970). Quenching of Fluorescence in Small Molecules. ElectronicsAndBooks.
- Bio-Synthesis Inc. (2024).
- Thorne, A. (2014). Metal Ion and Chelating Agent Influenced Inhibition on Forensic-Based Polymerase Chain Reactions measured using the new QIAGEN.
- Dahlin, J. L., et al. (2015). Avoiding Fluorescence Assay Interference—The Case for Diaphorase. Assay and Drug Development Technologies.
- Martin, M. L., et al. (2015). Interference with Fluorescence and Absorbance. Assay Guidance Manual.
- Molwantwa, J. B., et al. (2022). Applying EDTA in Chelating Excess Metal Ions to Improve Downstream DNA Recovery from Mine Tailings for Long-Read Amplicon Sequencing of Acidophilic Fungi Communities.
- Dahlin, J. L., et al. (2015). Overcoming Compound Interference in Fluorescence Polarization-Based Kinase Assays Using Far-Red Tracers. Assay and Drug Development Technologies.
- Dahlin, J. L., et al. (2015). Interference with Fluorescence and Absorbance. Assay Guidance Manual.
- Netea, M. G., et al. (2020). Method to eliminate interference when detecting metal ions in water.
- BMG Labtech. (2006).
- BenchChem. (2025). A Comparative Analysis of Quinoline-2-Carboxylic Acid and Quinoline-4-Carboxylic Acid Activity.
- Apak, R., et al. (2022). Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. Molecules.
- Nörtemann, B., et al. (1993). This compound, a Dead-End Metabolite from the Bacterial Oxidation of 5-Aminonaphthalene-2-Sulfonic Acid. Applied and Environmental Microbiology.
- Apak, R., et al. (2022).
- Bretti, C., et al. (2021). Chemical Speciation and Coordination Behavior of 8-Hydroxyquinoline-2-carboxylic Acid with Divalent Cations in Aqueous Solution: An Irving–Williams Series Study.
- Nörtemann, B., et al. (1993). This compound, a dead-end metabolite from the bacterial oxidation of 5-aminonaphthalene-2-sulfonic Acid. PubMed.
- Behera, M., et al. (2015). Quinoline based receptor in fluorometric discrimination of carboxylic acids. Beilstein Journal of Organic Chemistry.
- Bretti, C., et al. (2021). 8-Hydroxyquinoline-2-Carboxylic Acid as Possible Molybdophore: A Multi-Technique Approach to Define Its Chemical Speciation, Coordination and Sequestering Ability in Aqueous Solution.
- Bretti, C., et al. (2021). 8-Hydroxyquinoline-2-Carboxylic Acid as Possible Molybdophore: A Multi-Technique Approach to Define Its Chemical Speciation, Coordination and Sequestering Ability in Aqueous Solution. MDPI.
- Asif, M. (2022). Biologically important hydroxyquinolines and quinolinecarboxylic acids.
- Hancock, R. D., et al. (2004). The study of 8-Hydroxyquinoline-2-Carboxyllic acid and its metal ion complexing properties. Inorganica Chimica Acta.
- Bretti, C., et al. (2021). Chemical Speciation and Coordination Behavior of 8‑Hydroxyquinoline-2-carboxylic Acid with Divalent Cations in Aqueous Solution: An Irving–Williams Series Study. PubMed Central.
- Martin, M. L., et al. (2015). Interference with Fluorescence and Absorbance. Assay Guidance Manual.
- Dahlin, J. L., et al. (2023). Fused Tetrahydroquinolines Are Interfering with Your Assay. ACS Medicinal Chemistry Letters.
- BenchChem. (2025). Troubleshooting unexpected shifts in 2-Hydroxyquinoline emission spectra.
- Ross, D., & Nishi, M. (2018). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Expert Opinion on Drug Discovery.
- Sigma-Aldrich. 8-Hydroxy-2-quinolinecarboxylic acid.
- BenchChem. (2025). Technical Support Center: Avoiding Interference in Assays with 2-Cyano-3-hydroxyquinoline.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. repository.uncw.edu [repository.uncw.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Protein fluorescence quenching by small molecules: protein penetration versus solvent exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quenching of Fluorescence of Small Molecules [opg.optica.org]
- 8. What is fluorescence quenching [biosyn.com]
- 9. What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? | The Labbot Blog [labbot.bio]
- 10. static.horiba.com [static.horiba.com]
- 11. srs.tcu.edu [srs.tcu.edu]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. newhaven.edu [newhaven.edu]
- 14. Applying EDTA in Chelating Excess Metal Ions to Improve Downstream DNA Recovery from Mine Tailings for Long-Read Amplicon Sequencing of Acidophilic Fungi Communities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. spiedigitallibrary.org [spiedigitallibrary.org]
Technical Support Center: Optimization of pH for Metal Chelation with 5-Hydroxyquinoline-2-Carboxylic Acid
Prepared by: Gemini, Senior Application Scientist
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for optimizing metal chelation experiments using 5-hydroxyquinoline-2-carboxylic acid (5HQC). It is structured as a series of frequently asked questions (FAQs) and a troubleshooting guide to address common challenges encountered in the laboratory.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental concepts and common queries regarding the role of pH in the chelation process.
Q1: Why is pH the most critical parameter when using this compound (5HQC) as a chelator?
The efficacy of 5HQC as a metal chelator is fundamentally tied to its molecular structure and the ionization state of its functional groups, which is directly controlled by the solution's pH. 5HQC typically coordinates with metal ions as a tridentate ligand, meaning it uses three specific atoms to bind the metal. These are:
-
The nitrogen atom of the quinoline ring.
-
The oxygen atom of the phenolic hydroxyl group (-OH).
-
An oxygen atom from the carboxylic acid group (-COOH).
For chelation to occur, both the carboxylic acid and the hydroxyl group must be deprotonated (i.e., lose a proton, H⁺) to become carboxylate (-COO⁻) and phenolate (-O⁻), respectively. These negatively charged groups are strong electron donors that form stable coordinate bonds with a positively charged metal ion.
-
At low pH (acidic conditions): The excess of protons (H⁺) in the solution keeps the carboxylic acid and hydroxyl groups fully protonated. The quinoline nitrogen may also become protonated. In this state, the ligand has a low affinity for metal ions and chelation is minimal.
-
At high pH (alkaline conditions): The low concentration of protons allows for the deprotonation of the hydroxyl and carboxylic acid groups, activating the ligand for chelation. However, excessively high pH can lead to the precipitation of metal hydroxides (e.g., Cu(OH)₂), which removes the metal ions from the solution and makes them unavailable for chelation by 5HQC[1].
Therefore, there is an optimal pH window where the 5HQC is sufficiently deprotonated to bind the metal, but the metal ion remains soluble and available.
Q2: What are the key pKa values for 5HQC and how do they influence the experimental setup?
We can expect 5HQC to have three key ionizable groups:
-
Carboxylic Acid (-COOH): Expected pKa ≈ 2-4. Below this pH, this group is protonated.
-
Quinoline Nitrogen: Expected pKa ≈ 4-5 for the protonated form.
-
Phenolic Hydroxyl (-OH): Expected pKa ≈ 9-10. Below this pH, this group is protonated.
These pKa values dictate the dominant chemical form (species) of 5HQC in solution at any given pH. The optimal pH for chelation typically lies between the pKa of the carboxylic acid and the pKa of the phenolic group, often extending into the range where the phenolic group is also deprotonated, depending on the metal's affinity.
Caption: Experimental workflow for determining the optimal pH for metal chelation.
Step-by-Step Methodology
1. Reagent Preparation:
-
5HQC Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) of 5HQC. Due to its limited aqueous solubility, you may need to dissolve it in a small amount of DMSO or a dilute NaOH solution before diluting with deionized water.
-
Metal Stock Solution: Prepare a stock solution (e.g., 10 mM) of the metal salt (e.g., CuSO₄, ZnCl₂, FeCl₃) in deionized water.
-
Buffer Solutions: Prepare a series of buffers covering a wide pH range (e.g., pH 3 to 10) in 0.5 or 1.0 pH unit increments. Crucially, use non-chelating buffers to avoid competition with 5HQC. Recommended buffers include:
-
pH 3-6: Acetate or MES
-
pH 6-8: PIPES or HEPES
-
pH 8-10: Borate or CHES
-
2. Assay Setup (for a 1 mL final volume in a cuvette):
-
Label a series of microcentrifuge tubes or cuvettes, one for each pH point.
-
To each tube, add:
-
800 µL of the appropriate pH buffer.
-
100 µL of deionized water (this will be replaced by the ligand in the experimental samples).
-
50 µL of the metal stock solution (final concentration: 0.5 mM).
-
-
Prepare a "blank" for each pH point containing only the buffer and the metal solution.
-
Initiate the reaction by adding 50 µL of the 5HQC stock solution (final concentration: 0.5 mM, for a 1:1 metal-to-ligand ratio). Mix gently.
3. Equilibration and Measurement:
-
Allow the solutions to incubate at room temperature for a set period (e.g., 30 minutes) to ensure the chelation reaction has reached equilibrium.
-
Using a spectrophotometer, measure the absorbance spectrum of each solution from approximately 250 nm to 500 nm. Use the corresponding "blank" to zero the instrument.
4. Data Analysis:
-
Identify the wavelength of maximum absorbance (λₘₐₓ) for the metal-5HQC complex. This is typically a new peak that appears or a significant shift from the free ligand's spectrum.
-
Create a plot of the absorbance at this λₘₐₓ versus the pH of the buffer.
-
The pH at which the absorbance is highest corresponds to the optimal pH for chelation under those specific conditions.
Part 3: Troubleshooting Guide
This table addresses specific issues that may arise during your experiments, providing likely causes and actionable solutions.
| Observed Problem | Potential Cause(s) | Recommended Solution & Rationale |
| Low or No Chelation Observed at Any pH | 1. Incorrect Ligand-to-Metal Ratio: The metal concentration may be too high, or the ligand concentration too low. 2. Buffer Interference: The buffer itself (e.g., citrate, phosphate) is a chelating agent and is competing with the 5HQC for the metal ion. 3. Ligand Degradation: The 5HQC stock solution may have degraded over time. | 1. Optimize Ratio: Perform a titration experiment at a fixed, promising pH (e.g., 7.0) with varying ligand-to-metal ratios (e.g., 0.5:1, 1:1, 2:1) to find the optimal stoichiometry. 2. Change Buffer System: Switch to a known non-interfering buffer system like HEPES, MES, or PIPES. This ensures that any observed chelation is due to 5HQC. 3. Prepare Fresh Stock: Always prepare fresh 5HQC stock solutions for critical experiments. |
| Precipitate Forms Immediately Upon Reagent Addition | 1. Low Ligand Solubility: The final concentration of 5HQC may exceed its solubility in the aqueous buffer. 2. Insoluble Salt Formation: The metal ion may be forming an insoluble salt with a component of the buffer (e.g., calcium phosphate). | 1. Increase Co-solvent: If permissible, slightly increase the percentage of a co-solvent like DMSO in the final reaction volume (e.g., from 1% to 5%). Alternatively, lower the working concentration of 5HQC. 2. Verify Buffer Compatibility: Ensure all components of your buffer are compatible with your chosen metal ion. Avoid phosphate buffers with divalent cations like Ca²⁺ or Mg²⁺. |
| Chelation Efficiency Decreases at High pH | 1. Metal Hydroxide Precipitation: At high pH, the metal ion is precipitating out of solution as a metal hydroxide (M(OH)ₙ), making it unavailable for chelation.[1] 2. Ligand Degradation: Some organic molecules can be unstable at very high pH. | 1. Confirm Visually & Spectrally: Metal hydroxide formation often appears as turbidity or a visible precipitate. This confirms the upper pH limit for your specific metal. The optimal pH is just below this point. 2. Run a Ligand-Only Control: Run a control sample of 5HQC in the high pH buffer without the metal ion. A change in its spectrum over time could indicate degradation. |
| Results are Inconsistent Across Replicates | 1. Inaccurate pH of Buffers: The pH of the stock buffers may be incorrect or may have drifted over time. 2. Pipetting Errors: Small volumes of concentrated stock solutions can lead to significant errors if pipetting is not precise. 3. Incomplete Equilibration: The reaction may not have reached equilibrium before measurement. | 1. Calibrate pH Meter & Verify: Always calibrate your pH meter before preparing buffers. Re-verify the pH of each buffer before use. 2. Use Calibrated Pipettes: Ensure pipettes are properly calibrated. For very small volumes, prepare an intermediate dilution to increase the volume being pipetted. 3. Perform a Time-Course Experiment: At a fixed pH, measure the absorbance at several time points (e.g., 5, 15, 30, 60 minutes) to determine how long it takes for the reaction to stabilize. Use this incubation time for all subsequent experiments. |
References
-
LookChem. (n.d.). This compound. Retrieved from [Link]
-
Nather, C., & Jess, I. (1993). This compound, a dead-end metabolite from the bacterial oxidation of 5-aminonaphthalene-2-sulfonic Acid. Applied and Environmental Microbiology, 59(6), 1898–1903. Available at: [Link]
-
Crisponi, G., et al. (2025). Chemical Speciation and Coordination Behavior of 8-Hydroxyquinoline-2-carboxylic Acid with Divalent Cations in Aqueous Solution: An Irving–Williams Series Study. ACS Omega. Available at: [Link]
-
Hancock, R. D., & Martell, A. E. (1998). The study of 8-Hydroxyquinoline-2-Carboxylic acid and its metal ion complexing properties. University of the Witwatersrand. Available at: [Link]
-
Dow Chemical Company. (n.d.). General Concepts of the Chemistry of Chelation. Retrieved from [Link]
-
Sears, M. E. (2013). Chelation in Metal Intoxication. Indian Journal of Clinical Biochemistry, 28(3), 221–238. Available at: [Link]
-
Demirbas, A., et al. (2009). Effect of pH on chelation of metal ions. ResearchGate. Available at: [Link]
-
Colombo, V., et al. (2018). 2D Coordination Polymers Based on Isoquinoline‐5‐Carboxylate and Cu(II). ChemistrySelect, 3(42), 11843-11847. Available at: [Link]
-
Nagy, V. E., et al. (2022). Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. Molecules, 28(1), 249. Available at: [Link]
-
Gaudin, C., et al. (2019). Synthesis and characterization of 5-substituted 8-hydroxyquinoline derivatives and their metal complexes. ResearchGate. Available at: [Link]
-
Crisponi, G., et al. (2025). Chemical Speciation and Coordination Behavior of 8‑Hydroxyquinoline-2-carboxylic Acid with Divalent Cations in Aqueous Solution: An Irving-Williams Series Study. ACS Omega. Available at: [Link]
-
Al-Masoudi, N. A., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321. Available at: [Link]
-
Inam, R., & Ambreen, J. (2019). Stability Constants of Metal Complexes in Solution. SciSpace. Available at: [Link]
-
Crisponi, G., et al. (2025). Chemical Speciation and Coordination Behavior of 8-Hydroxyquinoline-2-carboxylic Acid with Divalent Cations in Aqueous Solution. ACS Omega. Available at: [Link]
-
Nagy, V. E., et al. (2022). Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. National Institutes of Health. Available at: [Link]
-
Tesfai, V. (2018). Metal-Chelate Complexes in Alkaline Solution. Diva-portal.org. Available at: [Link]
-
ResearchGate. (2024). Chelation by ferrozine assay trouble shooting. Retrieved from [Link]
-
Toso, L., et al. (2021). 8-Hydroxyquinoline-2-Carboxylic Acid as Possible Molybdophore. Molecules, 26(11), 3326. Available at: [Link]
-
Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A. Available at: [Link]
-
Massoud, M. A., et al. (2014). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. ResearchGate. Available at: [Link]
-
Gaudin, C. (2020). Hydroxyquinolines as Iron Chelators. ResearchGate. Available at: [Link]
-
El Bialy, S., et al. (2022). Biologically important hydroxyquinolines and quinolinecarboxylic acids. ResearchGate. Available at: [Link]
-
University of Wisconsin-Madison. (n.d.). Bordwell pKa Table. Retrieved from [Link]
Sources
Technical Support Center: Enhancing the Photostability of 5-Hydroxyquinoline-2-Carboxylic Acid
Welcome to the technical support guide for 5-hydroxyquinoline-2-carboxylic acid (5H2C). As a Senior Application Scientist, my goal is to provide you with actionable insights and robust protocols to address the photostability challenges you may encounter with this compound. This guide is structured to move from foundational questions to advanced troubleshooting and stabilization protocols, ensuring you can protect your experiments and formulations from photodegradation.
Frequently Asked Questions (FAQs)
Q1: My 5H2C solution is turning yellow/brown and showing reduced activity after being on the benchtop. What is happening?
A: You are likely observing photodegradation. This compound, like many quinoline derivatives, contains a chromophore that absorbs ultraviolet (UV) and visible light.[1] This absorption can excite the molecule to a higher energy state, making it susceptible to degradation reactions, such as photooxidation.[2] The resulting color change and loss of activity are classic indicators that the compound's chemical structure has been altered. To mitigate this, always protect solutions from light by using amber vials or wrapping containers in aluminum foil.[3]
Q2: What are the primary factors that influence the photostability of 5H2C in my experiments?
A: Several factors can accelerate the degradation of 5H2C. The most critical are:
-
Light Intensity and Wavelength: Higher intensity light, particularly in the UV spectrum (320-400 nm), provides more energy to initiate degradation.[4]
-
Presence of Oxygen: Molecular oxygen can participate in photooxidative reactions, leading to the formation of reactive oxygen species (ROS) that attack the 5H2C molecule.[2]
-
pH of the Solution: The stability of quinoline compounds can be pH-dependent.[3] The optimal pH for 5H2C should be determined experimentally for your specific buffer system.
-
Temperature: While light is the primary driver, elevated temperatures can increase the rate of secondary degradation reactions.[3]
-
Solvent and Formulation: The surrounding chemical environment, including solvents and excipients, can either protect the molecule or sensitize it to degradation.
Q3: How can I perform a quick preliminary assessment of my compound's photosensitivity?
A: A simple forced degradation study can provide a rapid assessment. Prepare two identical samples of your 5H2C solution in transparent vials. Wrap one vial completely in aluminum foil to serve as a "dark control." Place both samples under a broad-spectrum light source (or even near a sunny window for a less controlled test) for a defined period (e.g., 24 hours). Analyze both samples using a suitable method like HPLC or UV-Vis spectroscopy. A significant difference in the 5H2C concentration or the appearance of new peaks in the exposed sample compared to the dark control indicates photosensitivity.[5]
Troubleshooting Common Photostability Issues
This section addresses specific problems you might encounter and provides a logical workflow for diagnosing and solving them.
Issue 1: Unexpected Peaks Appear in HPLC Analysis After Light Exposure
Diagnosis: The appearance of new peaks in your chromatogram is a direct sign of degradation.[5] The goal is to identify the cause and prevent the formation of these degradants.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for HPLC degradation analysis.
Causality Explained:
-
Confirm Photodegradation: First, ensure the degradation is light-induced by comparing against a dark control. Thermal degradation can also occur, and the control helps differentiate the two.[6]
-
Characterize Conditions: Understanding the mechanism is key. Purging your solvent with nitrogen or argon removes dissolved oxygen, which is a common reactant in photodegradation pathways.[2] If de-gassing the solvent reduces degradation, you are likely dealing with photooxidation.
-
Implement Strategy:
-
Antioxidants: If the issue is photooxidation, adding an antioxidant can be highly effective. Antioxidants work by scavenging free radicals or quenching reactive oxygen species before they can damage the 5H2C.[2][7] Common choices include ascorbic acid for aqueous systems and butylated hydroxytoluene (BHT) for organic systems.[3]
-
Encapsulation: For more persistent instability, encapsulation provides a physical barrier against light and oxygen.[7] Cyclodextrins are often used to encapsulate photosensitive drugs, effectively shielding them from the environment.[8]
-
Issue 2: Loss of Efficacy or Signal in a Cell-Based or Formulation Assay
Diagnosis: A decrease in biological activity or a fluorescence signal (if applicable) points to a change in the parent molecule's concentration or conformation.
Preventative & Corrective Actions:
-
Physical Light Protection: This is the simplest and most crucial first step. Always work with 5H2C in a dimly lit room and store all solutions and formulated products in light-protective containers.[3][9]
-
Formulation pH: Ensure the pH of your media or formulation buffer is one where 5H2C exhibits maximum stability. This requires a pH-dependent stability study (see Protocol 2).[3]
-
Incorporate UV Absorbers: If your formulation allows, adding a compound that absorbs UV light without interfering with your assay can protect 5H2C. These act as competitive absorbers, sacrificing themselves to shield the active compound.[10]
-
Chelating Agents: If trace metal ions are present in your formulation, they can catalyze oxidative degradation. Adding a chelating agent like EDTA can sequester these ions and improve stability.[3]
In-Depth Experimental Protocols
Protocol 1: Confirmatory Photostability Testing (ICH Q1B Guideline)
This protocol outlines the standardized method for confirming the photostability of a drug substance, essential for regulatory submissions and ensuring product robustness.[11][12]
Objective: To determine if light exposure leads to unacceptable changes in 5H2C under standardized conditions.
Methodology:
-
Sample Preparation:
-
Prepare a solution of 5H2C in a chemically inert and transparent container.
-
Prepare a solid sample of 5H2C spread thinly in a chemically inert, transparent dish.
-
Prepare "dark control" samples for both the solution and solid, wrapped completely in aluminum foil.
-
-
Light Source: Use a calibrated light source that meets ICH Q1B specifications. This can be either:
-
Option 1: A xenon arc lamp.
-
Option 2: A combination of cool white fluorescent and near-UV lamps.[4]
-
-
Exposure Conditions: Expose the samples to a minimum overall illumination of 1.2 million lux hours and an integrated near-UV energy of 200 watt hours per square meter .[11] Place the dark controls alongside the exposed samples to experience the same thermal conditions.
-
Analysis:
-
At the end of the exposure, analyze both the light-exposed and dark control samples.
-
Use a validated, stability-indicating HPLC method to assay for 5H2C content and detect any degradation products.
-
Observe physical properties like appearance, color, and clarity (for solutions).
-
Data Interpretation:
| Sample | Initial Assay (% Label) | Final Assay (% Label) | Degradation (%) | Appearance of Degradants |
| Solid (Exposed) | 100.0% | 98.5% | 1.5% | Yes, 2 new peaks >0.1% |
| Solid (Dark Control) | 100.0% | 99.8% | 0.2% | No significant new peaks |
| Solution (Exposed) | 100.0% | 92.3% | 7.7% | Yes, 4 new peaks >0.1% |
| Solution (Dark Control) | 100.0% | 99.6% | 0.4% | No significant new peaks |
A change is considered significant if there is substantial degradation or the appearance of degradants. The data above would classify 5H2C as photolabile, especially in solution.
Protocol 2: Screening for Chemical Stabilizers
Objective: To identify an effective antioxidant or quencher to incorporate into a liquid formulation of 5H2C.
Methodology:
-
Prepare Stock Solution: Create a stock solution of 5H2C at a known concentration in the desired solvent/buffer system.
-
Set Up Test Conditions: Aliquot the stock solution into multiple transparent vials.
-
Control: No stabilizer added.
-
Test 1: Add Ascorbic Acid (e.g., 0.01% w/v).
-
Test 2: Add Sodium Metabisulfite (e.g., 0.01% w/v).
-
Test 3: Add Butylated Hydroxytoluene (BHT) (e.g., 0.01% w/v) - Note: BHT is suitable for non-aqueous systems.
-
Dark Control: No stabilizer, wrapped in foil.
-
-
Exposure: Place all vials, including the dark control, under a consistent light source for a fixed duration (e.g., 48 hours).
-
Analysis: Analyze the 5H2C concentration in each sample by HPLC. Calculate the percentage of 5H2C remaining relative to the dark control.
Expected Results & Causality:
| Condition | % 5H2C Remaining | Interpretation |
| Control (Light) | 75% | Significant photodegradation occurred. |
| Ascorbic Acid | 98% | Ascorbic acid is an effective photostabilizer in this system, likely by scavenging free radicals.[7][13] |
| Sodium Metabisulfite | 95% | Also an effective stabilizer, works as an oxygen scavenger. |
| BHT | 76% (in aqueous) | Ineffective; likely due to poor solubility in the aqueous system. Highlights the need for formulation compatibility. |
This screening process allows you to empirically determine the most effective and compatible stabilizer for your specific formulation.
Protocol 3: Microencapsulation for Enhanced Photostability
Objective: To protect 5H2C from light and oxygen by encapsulating it within a silica matrix, a technique shown to improve the stability of photosensitive compounds.[14][15]
Methodology (Conceptual Overview):
-
Core Material Preparation: Dissolve 5H2C in a suitable solvent.
-
Wall Material Preparation: The encapsulation will be performed via silanization using tetraethoxysilane (TEOS) as a precursor.[14]
-
Emulsion Formation: Create an oil-in-water or water-in-oil emulsion, with the 5H2C solution as the dispersed phase. This step is critical for controlling particle size.
-
Encapsulation (Silanization): Initiate the polymerization of TEOS at the interface of the emulsion droplets. This is typically done by adjusting the pH or adding a catalyst, which causes TEOS to hydrolyze and condense, forming a solid silica shell around the 5H2C-containing core.
-
Curing and Collection: Allow the reaction to complete, then collect the resulting microcapsules by filtration or centrifugation. Wash to remove unreacted materials.
-
Verification:
-
Confirm encapsulation using techniques like Scanning Electron Microscopy (SEM) for morphology.
-
Perform photostability testing (Protocol 1) on the encapsulated 5H2C and compare it to the unencapsulated (free) compound. The encapsulated form is expected to show significantly less degradation.[14]
-
Visualization of Stabilization Mechanisms
Sources
- 1. Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. youtube.com [youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. PHOTOSTABILITY TESTING SEM I SEMINAR | PPTX [slideshare.net]
- 10. The Influence of UV Radiation on the Degradation of Pharmaceutical Formulations Containing Quercetin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. database.ich.org [database.ich.org]
- 12. ICH Official web site : ICH [ich.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Improve the Cellular Uptake of 5-Hydroxyquinoline-2-Carboxylic Acid
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 5-hydroxyquinoline-2-carboxylic acid (5-HQA). This document provides in-depth, field-proven insights and troubleshooting guides to address the common challenge of achieving efficient cellular uptake of this compound. Our focus is on explaining the causality behind experimental choices to empower you to design robust and successful experiments.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Challenge
This section addresses foundational questions regarding the inherent difficulties in delivering 5-HQA into cells.
Q1: Why is the cellular uptake of this compound typically low?
A1: The low cellular permeability of 5-HQA is primarily due to its physicochemical properties. The molecule contains a carboxylic acid group, which is a major liability for cellular entry.[1] Most carboxylic acids have a pKa value between 3.5 and 4.5, meaning they are ionized (deprotonated) and carry a negative charge at physiological pH (~7.4).[2][3] This charge significantly increases the molecule's polarity and hydrophilicity, impeding its ability to passively diffuse across the lipophilic cell membrane.[3][4]
Q2: What are the main strategic pillars for improving the cellular uptake of 5-HQA?
A2: There are three primary strategies to overcome the poor membrane permeability of 5-HQA:
-
Chemical Modification (Prodrug Approach): Masking the polar carboxylic acid group to create a more lipophilic, uncharged molecule that can more easily cross the cell membrane.[1][2][5]
-
Formulation-Based Strategies (Encapsulation): Encapsulating 5-HQA within a carrier system, such as a nanoparticle or liposome, to exploit cellular endocytic pathways for entry.[6][7]
-
Biological Conjugation: Attaching 5-HQA to a molecule that actively facilitates transport into the cell, such as a cell-penetrating peptide (CPP).[8][9][10]
Q3: How do I choose the best strategy for my specific experiment?
A3: The optimal strategy depends on your experimental goals, the target cell type, and whether you require targeted delivery. The following decision workflow can guide your choice.
Caption: Decision workflow for selecting an uptake strategy.
Part 2: Troubleshooting Guide & Protocols
This section provides detailed troubleshooting advice and step-by-step protocols for the most common strategies.
Strategy 1: The Prodrug Approach - Masking the Carboxylic Acid
The most direct way to enhance passive diffusion is to convert the carboxylic acid into a neutral, lipophilic ester. This "prodrug" is inactive but can cross the cell membrane, where intracellular esterases cleave the ester bond to release the active 5-HQA.[1][2]
Troubleshooting Prodrug Experiments
| Issue / Observation | Potential Cause | Troubleshooting Steps & Rationale |
| Low uptake of the prodrug itself. | The prodrug is still not lipophilic enough, or it is being rapidly metabolized extracellularly. | 1. Increase Lipophilicity: Synthesize a different ester with a longer or bulkier alkyl chain (e.g., switch from a methyl ester to a butyl or benzyl ester). This increases the logP value, favoring membrane partitioning. 2. Check Extracellular Stability: Incubate the prodrug in cell culture media (with serum) and measure its stability over time via HPLC or LC-MS. If it degrades too quickly, consider a more sterically hindered ester to slow enzymatic cleavage. |
| Prodrug enters the cell but is not converted to 5-HQA. | Low or absent intracellular esterase activity in the chosen cell line. | 1. Verify Esterase Activity: Use a generic fluorogenic esterase substrate (e.g., fluorescein diacetate) to confirm that your cells are enzymatically active. 2. Switch Cell Lines: Different cell lines have vastly different metabolic profiles. If possible, test your prodrug in a cell line known for high esterase activity (e.g., HepG2). 3. Change Ester Type: Some esterase subtypes have different substrate specificities. An alternative ester linkage might be more readily cleaved. |
| High cytotoxicity observed with the prodrug. | The prodrug itself, the released alcohol byproduct, or a metabolite is toxic. | 1. Test Byproduct Toxicity: Treat cells with the alcohol byproduct that is released upon ester cleavage (e.g., methanol for a methyl ester) at relevant concentrations to rule it out as the toxic agent. 2. Dose-Response Curve: Perform a careful dose-response study to determine the cytotoxic concentration (CC50) and find a non-toxic working concentration. 3. Use Orthogonal Assays: Confirm cytotoxicity with a different method (e.g., switch from an MTT assay to a trypan blue exclusion assay) to rule out assay interference.[11] |
Protocol 1: General Synthesis and Evaluation of an Ethyl Ester Prodrug of 5-HQA
This protocol outlines a common esterification method and a workflow to validate its uptake and conversion.
Caption: Workflow for prodrug synthesis and validation.
Step-by-Step Methodology:
-
Synthesis (Fischer Esterification):
-
Dissolve 5-HQA (1 equivalent) in anhydrous ethanol (as both solvent and reactant).
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, neutralize the acid, remove the ethanol under reduced pressure, and perform an aqueous workup.
-
Purify the resulting crude ethyl ester using column chromatography on silica gel.
-
-
Characterization:
-
Confirm the structure and purity of the synthesized "5-HQA-Et" prodrug using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
-
Cellular Uptake and Conversion Assay:
-
Plate your target cells and allow them to adhere overnight.
-
Prepare treatment media containing: (a) Vehicle control, (b) 5-HQA, and (c) 5-HQA-Et prodrug at the desired concentration.
-
Incubate the cells with the treatment media for various time points (e.g., 1, 4, 12, 24 hours).
-
At each time point, wash the cells thoroughly with ice-cold PBS (3x) to remove extracellular compound.
-
Lyse the cells (e.g., using methanol or a suitable lysis buffer).
-
Collect the cell lysates and analyze them by a validated LC-MS/MS method to quantify the intracellular concentrations of both the 5-HQA-Et prodrug and the released 5-HQA.[12][13] This dual measurement is critical to confirm both uptake and conversion.
-
Strategy 2: Nanoformulation - Encapsulation for Cellular Delivery
Encapsulating 5-HQA in nanocarriers like liposomes or polymeric nanoparticles can improve its therapeutic profile by enhancing bioavailability and enabling transport via endocytic pathways.[6] This strategy is particularly useful for in vivo applications or when targeting specific tissues.[7]
Troubleshooting Nanoformulation Experiments
| Issue / Observation | Potential Cause | Troubleshooting Steps & Rationale |
| Low Drug Loading or Encapsulation Efficiency (EE). | Poor interaction between 5-HQA and the nanoparticle core; drug leakage during formulation. | 1. Modify Formulation pH: The charge of 5-HQA is pH-dependent. Adjusting the pH of the hydration buffer during liposome formation can improve the partitioning of the drug into the lipid bilayer or aqueous core. 2. Change Lipid/Polymer Composition: For liposomes, add charged lipids (e.g., DOTAP or DSPG) to interact ionically with 5-HQA. For polymeric NPs, switch to a polymer with functional groups that can interact with the quinoline structure (e.g., via hydrogen bonding or π-π stacking). 3. Optimize Drug:Carrier Ratio: Systematically vary the initial ratio of 5-HQA to lipid/polymer to find the optimal loading capacity. |
| Nanoparticle instability (aggregation, drug leakage). | Suboptimal surface charge; incompatible storage buffer; degradation of the carrier material. | 1. Measure Zeta Potential: The zeta potential should ideally be > |
| Low cellular uptake of nanoparticles. | Nanoparticle size or surface properties are not optimal for endocytosis by the target cell type. | 1. Characterize Particle Size: Use Dynamic Light Scattering (DLS) to ensure nanoparticles are within the optimal range for endocytosis (typically 50-200 nm). 2. Surface Modification: Decorate the nanoparticle surface with targeting ligands (e.g., folate, RGD peptides) that bind to receptors overexpressed on your target cells, thereby promoting receptor-mediated endocytosis.[4] 3. Use Fluorescently Labeled NPs: To confirm uptake, formulate NPs using a fluorescently labeled lipid or polymer and visualize internalization via confocal microscopy or quantify it using flow cytometry. |
Protocol 2: Preparation of 5-HQA-Loaded Liposomes via Thin-Film Hydration
This is a standard method for creating drug-loaded liposomal formulations.
Step-by-Step Methodology:
-
Lipid Film Preparation:
-
In a round-bottom flask, dissolve your chosen lipids (e.g., a mixture of DSPC, Cholesterol, and DSPE-PEG2000 in a 55:40:5 molar ratio) in a suitable organic solvent (e.g., chloroform/methanol).
-
Add 5-HQA to the lipid solution.
-
Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the flask wall.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer (e.g., PBS, pH 7.4) by vortexing or sonicating. This will form multilamellar vesicles (MLVs).
-
-
Size Extrusion:
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to repeated extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder.
-
-
Purification and Characterization:
-
Remove unencapsulated 5-HQA using size exclusion chromatography or dialysis.
-
Measure Particle Size and Zeta Potential: Use a DLS instrument.
-
Determine Encapsulation Efficiency (EE%): Lyse a known amount of the purified liposomes with a detergent or solvent (e.g., Triton X-100 or methanol). Quantify the total amount of entrapped 5-HQA using HPLC or UV-Vis spectroscopy. Calculate EE% as: (Amount of entrapped drug / Initial amount of drug) x 100.
-
Strategy 3: Cell-Penetrating Peptide (CPP) Conjugation
CPPs are short peptides (5-30 amino acids) that can traverse cell membranes and carry molecular cargo, like small molecules, into the cell.[8][10][14] This strategy can facilitate uptake independently of the cargo's physicochemical properties.
Troubleshooting CPP Conjugate Experiments
| Issue / Observation | Potential Cause | Troubleshooting Steps & Rationale |
| Failed or inefficient conjugation of 5-HQA to the CPP. | Incompatible functional groups; suboptimal reaction conditions. | 1. Choose the Right Chemistry: Ensure you have a viable conjugation strategy. Typically, the carboxylic acid of 5-HQA is activated (e.g., as an NHS ester) to react with a primary amine on the CPP (e.g., the N-terminus or a lysine side chain). 2. Optimize Reaction: Vary the pH, temperature, and stoichiometry of the reaction. Purify the conjugate using HPLC to separate it from unreacted starting materials. |
| Low uptake of the 5-HQA-CPP conjugate. | The 5-HQA cargo interferes with the CPP's mechanism of action; endosomal entrapment. | 1. Introduce a Linker: Synthesize the conjugate with a flexible linker (e.g., a short PEG chain) between the 5-HQA and the CPP to minimize steric hindrance. 2. Co-treat with Endosomal Escape Agents: If the CPP utilizes an endocytic pathway, co-treatment with agents like chloroquine can help release the conjugate from the endosome into the cytosol. Note: This is for in vitro use and can have off-target effects. 3. Test Different CPPs: Not all CPPs are equal. Test different sequences (e.g., TAT, Penetratin, oligo-arginine) as their uptake efficiency and mechanism can be cell-type dependent.[10][14] |
References
- Cell-Penetrating Peptide-Enhanced Small Molecule Drug Brain Delivery. (n.d.). Vertex AI Search.
-
Application of nano and microformulations to improve the leishmanicidal response of quinoline compounds: a brief review. (n.d.). Frontiers. Retrieved January 15, 2026, from [Link]
-
Recent progress in prodrug design strategies based on generally applicable modifications. (2017). PubMed. Retrieved January 15, 2026, from [Link]
-
Prodrugs of Carboxylic Acids. (n.d.). Semantic Scholar. Retrieved January 15, 2026, from [Link]
-
Prodrugs of Carboxylic Acids | Request PDF. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Intracellular Delivery of Proteins with Cell-Penetrating Peptides for Therapeutic Uses in Human Disease. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]
-
Cell-Penetrating Peptides: Promising Therapeutics and Drug-Delivery Systems for Neurodegenerative Diseases. (n.d.). ACS Publications. Retrieved January 15, 2026, from [Link]
-
Recent Advances of Cell-Penetrating Peptides and Their Application as Vectors for Delivery of Peptide and Protein-Based Cargo Molecules. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]
-
Investigation of Carboxylic Acid Isosteres and Prodrugs for Inhibition of the Human SIRT5 Lysine Deacylase Enzyme. (n.d.). PMC - NIH. Retrieved January 15, 2026, from [Link]
-
Applications of cell penetrating peptide-based drug delivery system in immunotherapy. (2025). Frontiers in Immunology. Retrieved January 15, 2026, from [Link]
-
Trapped! A Critical Evaluation of Methods for Measuring Total Cellular Uptake versus Cytosolic Localization. (n.d.). NIH. Retrieved January 15, 2026, from [Link]
-
A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters. (2024). PubMed Central. Retrieved January 15, 2026, from [Link]
-
Cellular Uptake & Cellular Release Assays. (n.d.). Gifford Bioscience. Retrieved January 15, 2026, from [Link]
-
Design, Synthesis, and Evaluation of a Set of Carboxylic Acid and Phosphate Prodrugs Derived from HBV Capsid Protein Allosteric Modulator NVR 3-778. (2022). MDPI. Retrieved January 15, 2026, from [Link]
-
Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]
-
A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. (2016). ACS Publications. Retrieved January 15, 2026, from [Link]
-
Cellular Uptake Assay Data Collection. (n.d.). DOJINDO LABORATORIES. Retrieved January 15, 2026, from [Link]
-
Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. (n.d.). PMC - NIH. Retrieved January 15, 2026, from [Link]
-
This compound, a dead-end metabolite from the bacterial oxidation of 5-aminonaphthalene-2-sulfonic Acid. (1993). PubMed. Retrieved January 15, 2026, from [Link]
-
The study of 8-Hydroxyquinoline-2-Carboxyllic acid and its metal ion complexing properties. (n.d.). University of Canterbury Research Repository. Retrieved January 15, 2026, from [Link]
-
This compound, a Dead-End Metabolite from the Bacterial Oxidation of 5-Aminonaphthalene-2-Sulfonic Acid. (n.d.). NIH. Retrieved January 15, 2026, from [Link]
-
Biologically important hydroxyquinolines and quinolinecarboxylic acids. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
8-Hydroxyquinoline-2-Carboxylic Acid as Possible Molybdophore: A Multi-Technique Approach to Define Its Chemical Speciation, Coordination and Sequestering Ability in Aqueous Solution. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]
Sources
- 1. Investigation of Carboxylic Acid Isosteres and Prodrugs for Inhibition of the Human SIRT5 Lysine Deacylase Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prodrugs of Carboxylic Acids | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Improving cellular uptake of therapeutic entities through interaction with components of cell membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent progress in prodrug design strategies based on generally applicable modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Application of nano and microformulations to improve the leishmanicidal response of quinoline compounds: a brief review [frontiersin.org]
- 7. Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design [mdpi.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Trapped! A Critical Evaluation of Methods for Measuring Total Cellular Uptake versus Cytosolic Localization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to Hydroxyquinoline-Based Chelators: 8-Hydroxyquinoline vs. 5-Hydroxyquinoline-2-Carboxylic Acid
For researchers, scientists, and professionals in drug development, the selection of an appropriate metal chelator is a critical decision that can profoundly impact experimental outcomes. Among the myriad of options, quinoline-based compounds have garnered significant attention due to their robust coordination chemistry. This guide provides an in-depth comparison of two such chelators: the well-established 8-hydroxyquinoline (8-HQ) and the less characterized 5-hydroxyquinoline-2-carboxylic acid. While extensive experimental data for 8-HQ and its analogues, such as 8-hydroxyquinoline-2-carboxylic acid (8-HQA), are readily available, the chelating properties of this compound are less explored. This guide will leverage the existing data for 8-HQ and 8-HQA to provide a comprehensive analysis and a theoretical comparison to the 5-hydroxy isomer, offering valuable insights for researchers in the field.
Introduction to Hydroxyquinoline Chelators
8-Hydroxyquinoline is a classic bidentate chelating agent, coordinating to metal ions through its phenolic oxygen and quinoline nitrogen atoms.[1][2] This interaction forms a stable five-membered ring with the metal ion, a structural motif that underpins its widespread use in analytical chemistry, as an antimicrobial agent, and in the development of therapeutics for neurodegenerative diseases.[2][3] The addition of a carboxylic acid group, as seen in this compound and 8-hydroxyquinoline-2-carboxylic acid, introduces a third potential coordination site, transforming the ligand into a potentially tridentate chelator. This structural modification can significantly alter the stability, selectivity, and solubility of the resulting metal complexes.
Structural and Electronic Differences
The primary distinction between this compound and 8-hydroxyquinoline lies in the position of the hydroxyl group. This seemingly subtle change has profound implications for their chelating abilities. In 8-hydroxyquinoline, the hydroxyl group is peri to the quinoline nitrogen, creating an ideal geometry for forming a stable five-membered chelate ring with a metal ion. For this compound, the hydroxyl group is not in a position to form a chelate ring with the quinoline nitrogen. Instead, chelation would likely involve the carboxylic acid group and the quinoline nitrogen, or potentially the hydroxyl group and the carboxylic acid group, though the latter would form a less stable seven-membered ring.
The electronic properties also differ. The position of the electron-donating hydroxyl group influences the electron density of the quinoline ring and the basicity of the nitrogen atom, which in turn affects the strength of the metal-ligand bond.
Caption: Chemical structures of 8-Hydroxyquinoline and this compound.
Comparative Chelation Performance: A Data-Driven and Theoretical Analysis
A direct experimental comparison of the chelation performance of this compound and 8-hydroxyquinoline is hampered by the limited available data for the former. However, by examining the extensive data for 8-hydroxyquinoline and its close analog, 8-hydroxyquinoline-2-carboxylic acid (8-HQA), we can draw informed inferences.
8-Hydroxyquinoline and 8-Hydroxyquinoline-2-carboxylic Acid (8-HQA)
8-Hydroxyquinoline is a potent chelator for a wide range of metal ions.[1] The stability of its metal complexes generally follows the Irving-Williams series, which describes the relative stabilities of complexes formed by divalent first-row transition metal ions: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).[4][5] This trend is attributed to the decrease in ionic radius and the increase in crystal field stabilization energy across the series.
The introduction of a carboxylic acid group at the 2-position, as in 8-HQA, creates a tridentate ligand, leading to the formation of highly stable metal complexes.[6] The additional coordination from the carboxylate group enhances the "chelate effect," an entropic favorability for the formation of multi-ring structures.[7]
Below is a table summarizing the protonation constants and the stability constants for the formation of 1:1 and 1:2 metal-ligand complexes with 8-HQA.
| Metal Ion | log K₁ (ML) | log β₂ (ML₂) |
| Mn²⁺ | 6.84 | 12.45 |
| Fe²⁺ | - | 13.45 |
| Co²⁺ | 9.20 | 15.90 |
| Ni²⁺ | 10.31 | 17.17 |
| Cu²⁺ | 12.05 | 20.64 |
| Zn²⁺ | 9.29 | 18.78 |
| Table 1: Stability constants for 8-hydroxyquinoline-2-carboxylic acid (8-HQA) metal complexes. Data from[6]. |
The protonation constants for 8-HQA are crucial for understanding its pH-dependent chelation. The pKa values correspond to the deprotonation of the carboxylic acid, the quinolinium nitrogen, and the hydroxyl group.
This compound: A Theoretical Perspective
In the absence of experimental data for this compound, we can predict its chelation behavior based on its structure. The most likely coordination mode would involve the quinoline nitrogen and the carboxylate group, forming a five-membered chelate ring. The hydroxyl group at the 5-position is too distant to participate in chelation with the same metal center.
This bidentate N,O-coordination would likely result in less stable complexes compared to the tridentate chelation of 8-HQA. The additional stability conferred by the third coordinating group and the formation of a second chelate ring in 8-HQA complexes would be absent.
Furthermore, the electronic effect of the hydroxyl group at the 5-position will influence the basicity of the coordinating nitrogen and the acidity of the carboxylic acid, which will in turn affect the stability of the metal complexes.
Caption: Tridentate chelation of a metal ion by an 8-hydroxyquinoline-2-carboxylic acid analog.
Experimental Methodologies for Characterizing Chelators
To empirically determine and compare the chelating properties of compounds like this compound and 8-hydroxyquinoline, several experimental techniques can be employed. The following are detailed protocols for two common methods.
Potentiometric Titration for Determining Stability Constants
Potentiometric titration is a highly accurate method for determining protonation and stability constants. It involves monitoring the pH of a solution containing the ligand and a metal ion as a standard solution of a strong base is added.
Experimental Protocol:
-
Solution Preparation:
-
Prepare a stock solution of the ligand (e.g., 0.01 M) in a suitable solvent (e.g., deionized water or a mixed aqueous-organic solvent).
-
Prepare a standardized stock solution of the metal salt (e.g., 0.01 M metal nitrate or perchlorate).
-
Prepare a standardized, carbonate-free solution of a strong base (e.g., 0.1 M NaOH or KOH).
-
Prepare a solution of a strong acid (e.g., 0.1 M HCl or HNO₃) for calibration.
-
Prepare a solution of an inert electrolyte (e.g., 0.1 M KNO₃ or NaClO₄) to maintain constant ionic strength.
-
-
Calibration of the pH Electrode:
-
Calibrate the pH electrode using standard buffer solutions (e.g., pH 4, 7, and 10).
-
Perform a strong acid-strong base titration to determine the standard electrode potential (E⁰) and the Nernstian slope.
-
-
Ligand Protonation Titration:
-
Pipette a known volume of the ligand stock solution and the inert electrolyte into a thermostatted titration vessel.
-
Add a known volume of the standardized strong acid to protonate the ligand fully.
-
Titrate the solution with the standardized strong base, recording the pH or potential after each addition.
-
-
Metal-Ligand Titration:
-
Repeat the titration as in step 3, but with the addition of a known volume of the metal salt stock solution. Multiple titrations with varying metal-to-ligand ratios are recommended.
-
-
Data Analysis:
-
Plot the pH versus the volume of added base for each titration.
-
Use a suitable software program (e.g., Hyperquad) to analyze the titration data and calculate the protonation constants of the ligand and the stability constants of the metal complexes.
-
Caption: Workflow for potentiometric determination of stability constants.
UV-Vis Spectrophotometry: The Mole-Ratio Method for Stoichiometry Determination
UV-Vis spectrophotometry can be used to determine the stoichiometry of a metal-ligand complex using the mole-ratio method.[8][9] This method is particularly useful when the formation of the complex results in a change in the absorbance spectrum.
Experimental Protocol:
-
Solution Preparation:
-
Prepare stock solutions of the metal ion and the ligand of known concentrations.
-
Prepare a series of solutions where the concentration of one component (e.g., the metal ion) is held constant, while the concentration of the other component (the ligand) is varied systematically. The total volume of each solution should be the same.
-
-
Spectrophotometric Measurements:
-
Determine the wavelength of maximum absorbance (λmax) for the metal-ligand complex.
-
Measure the absorbance of each solution at the determined λmax.
-
-
Data Analysis:
-
Plot the absorbance versus the mole ratio of the ligand to the metal.
-
The plot will typically consist of two linear segments with different slopes. The intersection of these lines corresponds to the stoichiometry of the complex.[8]
-
Caption: Workflow for the mole-ratio method using UV-Vis spectrophotometry.
Conclusion and Future Directions
In the comparative analysis of this compound and 8-hydroxyquinoline as chelators, it is evident that structural isomerism plays a pivotal role in defining their coordination chemistry. The well-documented bidentate and tridentate (with a 2-carboxylic acid group) nature of 8-hydroxyquinoline and its derivatives, respectively, leads to the formation of highly stable metal complexes with a broad range of applications.
While a lack of experimental data for this compound necessitates a theoretical comparison, its structure suggests a bidentate chelation mode that would likely result in complexes with lower stability than their 8-hydroxy counterparts. To fully elucidate the potential of this compound as a chelator, further experimental investigation is warranted. The protocols detailed in this guide provide a robust framework for such studies.
For researchers and drug development professionals, a thorough understanding of the structure-activity relationships of chelators is paramount. While 8-hydroxyquinoline and its derivatives remain the gold standard in many applications, the exploration of novel isomers like this compound may unveil unique properties and open new avenues for therapeutic and analytical innovation.
References
-
Prachayasittikul, V., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 7, 1157–1178. [Link]
-
Irving, H., & Williams, R. J. P. (1953). The stability of transition-metal complexes. Journal of the Chemical Society (Resumed), 3192-3210. [Link]
-
Abbas, I. M., & Al-Amer, A. M. (2018). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Journal of Chemical and Pharmaceutical Research, 10(6), 1-13. [Link]
-
Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 7, 1157-1178. [Link]
-
Dalal Institute. (n.d.). Factors Affecting Stability of Metal Complexes with Reference to the Nature of Metal Ion and Ligand. [Link]
-
Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890-2895. [Link]
-
Wikipedia. (2023). Irving–Williams series. [Link]
-
Quora. (2017). What are the factors which affect the stability of chelates? [Link]
-
Grokipedia. (n.d.). Irving–Williams series. [Link]
-
Cipurković, A., Horozić, E., Marić, S., Mekić, L., & Junuzović, H. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11, 1-10. [Link]
-
IUPAC. (n.d.). IUPAC Publications of Compilations and Critical Evaluations of Stability Constants. [Link]
-
Science in Hydroponics. (2021). The stability of metal chelates. [Link]
-
Fiveable. (n.d.). Stability Constants and Chelate Effect. [Link]
-
Miličević, A., Branica, G., & Raos, N. (2008). Irving-Williams Order in the Framework of Connectivity Index 3χv Enables Simultaneous Prediction of Stability Constants of Bivalent Transition Metal Complexes. Croatica Chemica Acta, 81(4), 623-628. [Link]
-
ResearchGate. (2017). UV spectra of 8-HQ and M(II) complexes recorded in methanol and chloroform. [Link]
-
Bremond, E., et al. (2019). Electronic spectroscopic characterization of the formation of iron(III) metal complexes: The 8-HydroxyQuinoline as ligand case study. Journal of Inorganic Biochemistry, 201, 110864. [Link]
-
Wikipedia. (n.d.). 8-Hydroxyquinoline. [Link]
-
PubChem. (n.d.). 8-Hydroxyquinoline. [Link]
-
ResearchGate. (2018). pKa1 constants of 8-hydroxyquinoline and its various derivatives in... [Link]
-
ResearchGate. (2015). Influence of the protonation, deprotonation and transition metal ions on the fluorescence of 8-hydroxyquinoline: A computational study. [Link]
-
Chemistry LibreTexts. (2023). 2: Potentiometric Titrations (Experiment). [Link]
-
NECTAR COST. (2024). Recommended procedures for potentiometric determination of equilibrium constants of polydentate ligands and their metal ion comp. [Link]
-
Scribd. (n.d.). Determination of The Stability Constants Using Potentiometeric Method. [Link]
-
IUPAC. (1976). GUIDELINES FOR THE DETERMINATION OF STABILITY. [Link]
-
Chemistry LibreTexts. (2022). 14.3: Qualitative and Characterization Applications. [Link]
-
Wikipedia. (n.d.). Job plot. [Link]
-
SciSpace. (2013). Method of Continuous Variations: Applications of Job Plots to the Study of Molecular Associations in Organometallic Chemistry. [Link]
-
Scribd. (n.d.). Spectrophotometric study of complexes by Job's method. [Link]
-
De Stefano, C., et al. (2022). Chemical Speciation and Coordination Behavior of 8-Hydroxyquinoline-2-carboxylic Acid with Divalent Cations in Aqueous Solution: An Irving–Williams Series Study. ACS Omega, 7(5), 4567-4579. [Link]
-
ACS Publications. (2023). Cu(II) and Zn(II) Complexes of New 8-Hydroxyquinoline Schiff Bases: Investigating Their Structure, Solution Speciation, and Anticancer Potential. [Link]
-
Karaderi, S., & Ozyürek, M. (2019). Determination of UV-Vis Spectrophotometric Method of Metal Complexes Stoichiometry between Cu (II), Ca (II), Cd (II), Mg (II) and Zn (II) with Bupropion Hydrochloride. International Journal of Pharmaceutical Research & Allied Sciences, 8(2). [Link]
-
SciSpace. (2017). Spectrophotometry mole ratio and continuous variation experiments with dithizone. [Link]
-
MDPI. (2021). Stabilization of the Computation of Stability Constants and Species Distributions from Titration Curves. [Link]
-
Open Access Journals. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Irving–Williams series - Wikipedia [en.wikipedia.org]
- 5. grokipedia.com [grokipedia.com]
- 6. Chemical Speciation and Coordination Behavior of 8‑Hydroxyquinoline-2-carboxylic Acid with Divalent Cations in Aqueous Solution: An Irving–Williams Series Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dalalinstitute.com [dalalinstitute.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.latech.edu [chem.latech.edu]
Validation of 5-Hydroxyquinoline-2-Carboxylic Acid as a Novel Antibacterial Agent: A Comparative Guide
<
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antibiotic resistance necessitates the urgent discovery and development of novel antibacterial agents. This guide provides a comprehensive technical overview of 5-hydroxyquinoline-2-carboxylic acid, a promising candidate in this critical area of research. We will delve into its mechanism of action, present a comparative analysis with established antibiotics, and provide detailed protocols for its in vitro validation.
Introduction: The Promise of Quinolone Derivatives
Quinolone compounds have long been a cornerstone of antibacterial therapy. Their mechanism of action, primarily targeting bacterial DNA gyrase and topoisomerase IV, leads to the fragmentation of the bacterial chromosome and subsequent cell death. This class of drugs, which includes well-known fluoroquinolones like ciprofloxacin, interferes with DNA replication by preventing the unwinding and duplication of bacterial DNA. This compound, a member of the quinoline family, presents a potential new avenue for combating bacterial infections, including those caused by resistant strains.
Mechanism of Action: A Familiar Yet Potentially Novel Approach
Like other quinolone antibiotics, this compound is believed to inhibit bacterial DNA synthesis. The proposed mechanism involves the stabilization of the enzyme-DNA complex, converting essential topoisomerases into toxic enzymes that induce double-stranded DNA breaks. This ultimately leads to the inhibition of DNA replication and transcription, triggering the SOS response and other DNA repair pathways, which, when overwhelmed, result in cell death.
While sharing a foundational mechanism with existing quinolones, the specific substitutions on the quinoline ring of this compound may offer unique interactions with the target enzymes or altered susceptibility to resistance mechanisms. Further research is warranted to fully elucidate its precise binding mode and potential advantages over current therapies.
Diagram of the Proposed Mechanism of Action
A Comparative Guide to the Anticancer Activity of Quinoline Derivatives: Mechanisms, Efficacy, and Experimental Validation
The quinoline scaffold, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry, underpinning the development of numerous therapeutic agents.[1][2][3] Its structural versatility and ability to interact with a multitude of biological targets have made it a privileged framework in the design of novel anticancer drugs.[2][4][5] This guide provides a comparative analysis of various classes of quinoline derivatives, delving into their mechanisms of action, cytotoxic efficacy against diverse cancer cell lines, and the rigorous experimental protocols used for their validation. Our objective is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this promising class of compounds.
Quinoline derivatives exert their anticancer effects through a wide array of mechanisms, including the induction of apoptosis, cell cycle arrest, inhibition of angiogenesis, and disruption of key signaling pathways.[1][2][4][6][7] This multifaceted approach reduces the likelihood of drug resistance and enhances therapeutic potential.
Key Classes of Anticancer Quinoline Derivatives and Their Mechanisms
The anticancer activity of quinoline derivatives is profoundly influenced by the nature and position of substituents on the quinoline ring. This section compares prominent classes of these compounds, highlighting their distinct mechanisms and therapeutic targets.
4-Aminoquinoline Derivatives
This class has shown significant antiproliferative activity, with substitution at the 7-position of the quinoline ring playing a crucial role.[1] These compounds often function by inducing apoptosis. For instance, chloroquine, a well-known antimalarial, and its derivatives have been reported to induce apoptosis in breast cancer cells (MCF-7).[1][8]
Quinoline-Chalcone Hybrids
The hybridization of quinoline with a chalcone moiety has yielded compounds with potent anticancer activities.[9] This strategy aims to create multi-target agents that can overcome drug resistance.[9] These hybrids have been shown to inhibit critical signaling pathways like the PI3K/Akt/mTOR pathway and to act as epidermal growth factor receptor (EGFR) inhibitors.[9]
2,4-Disubstituted Quinoline Derivatives
Derivatives with substitutions at both the 2 and 4 positions of the quinoline ring are notable for their broad-spectrum anticancer activities.[1] Their mechanisms are diverse, including cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis.[1]
Comparative Anticancer Efficacy: A Data-Driven Overview
The true measure of an anticancer agent's potential lies in its cytotoxic efficacy against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify this activity. The table below summarizes the reported IC50 values for representative quinoline derivatives across different cancer cell lines.
| Derivative Class | Compound Example | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Quinoline-Chalcone Hybrid | Compound 25 | A2780 (Ovarian) | 2.32 | Not specified | [9] |
| Quinoline-Chalcone Hybrid | Compound 26 | A2780 (Ovarian) | Not specified (potent) | Not specified | [9] |
| Quinoline-Chalcone Hybrid | Compound 39 | A549 (Lung) | 1.91 | PI3K/Akt/mTOR inhibition | [9] |
| Quinoline-Chalcone Hybrid | Compound 40 | K-562 (Leukemia) | 5.29 | PI3K/Akt/mTOR inhibition | [9] |
| Quinoline-Chalcone Hybrid | Compound 33 | Not specified | 0.037 (37.07 nM) | EGFR inhibition | [9] |
| Combretastatin A-4 Analog | Compound 12c | MCF-7 (Breast) | 0.010 | Tubulin polymerization inhibition | [10] |
| Combretastatin A-4 Analog | Compound 12c | HL-60 (Leukemia) | 0.042 | Tubulin polymerization inhibition | [10] |
| mTOR Inhibitor | PQQ | HL-60 (Leukemia) | 0.064 (64 nM) | PI3K/Akt/mTOR inhibition | [11] |
| PI3Kα Inhibitor | Compound 8 | B16 (Melanoma) | 0.2 | PI3K/Akt/mTOR inhibition | [12] |
This table is a representative summary. IC50 values can vary based on experimental conditions.
Pivotal Signaling Pathways Targeted by Quinoline Derivatives
A significant portion of quinoline derivatives exert their anticancer effects by modulating critical signaling pathways that govern cell proliferation, survival, and apoptosis. The PI3K/Akt/mTOR pathway is a frequently targeted cascade.[11][12][13][14][15]
The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival.[15] Its deregulation is a common event in many cancers.[11][14] Quinoline derivatives that inhibit this pathway can effectively suppress tumor growth and induce apoptosis.[11][12]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by quinoline derivatives.
Essential Experimental Protocols for Anticancer Activity Assessment
To ensure the scientific validity and reproducibility of findings, standardized experimental protocols are paramount. This section details the methodologies for key assays used to evaluate the anticancer activity of quinoline derivatives.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the quinoline derivative and a vehicle control. Incubate for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the quinoline derivative at its IC50 concentration for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Cell Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend in a solution containing PI and RNase A. Incubate for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.
Caption: General experimental workflow for evaluating anticancer quinolines.
Conclusion and Future Perspectives
Quinoline derivatives represent a highly versatile and promising class of compounds in the landscape of anticancer drug discovery.[1][2][3] Their ability to target multiple cellular pathways and mechanisms of action, including the critical PI3K/Akt/mTOR signaling cascade, underscores their therapeutic potential.[11][12][14] The continued exploration of structure-activity relationships, the development of novel hybrid molecules, and the use of advanced screening platforms will undoubtedly lead to the discovery of more potent and selective quinoline-based anticancer agents. The rigorous application of the experimental protocols detailed in this guide is essential for the validation and progression of these candidates from the laboratory to the clinic.
References
- Comprehensive review on current developments of quinoline-based anticancer agents.[Link Not Available]
- Review on recent development of quinoline for anticancer activities.[Link Not Available]
-
The Versatile Quinoline and Its Derivatives as anti-Cancer Agents: An Overview. Taylor & Francis Online.[Link]
-
Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. ScienceDirect.[Link]
-
PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9. National Institutes of Health.[Link]
-
Anticancer Activity of Quinoline Derivatives; An Overview. ResearchGate.[Link]
- Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review.[Link Not Available]
-
an overview of quinoline derivatives as anti-cancer agents. ResearchGate.[Link]
-
Review on recent development of quinoline for anticancer activities. ResearchGate.[Link]
-
Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research.[Link]
-
Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. Royal Society of Chemistry.[Link]
-
Exploration of quinolone and quinoline derivatives as potential anticancer agents. National Institutes of Health.[Link]
-
A quinoline derivative exerts antineoplastic efficacy against solid tumour by inducing apoptosis and anti-angiogenesis both in vitro and in vivo. National Institutes of Health.[Link]
-
Discovery of novel quinoline-based analogues of combretastatin A-4 as tubulin polymerisation inhibitors with apoptosis inducing activity and potent anticancer effect. Taylor & Francis Online.[Link]
-
Cancer Therapy with Quinoxaline Derivatives: Dual Inhibition of Pi3k and Mtor Signaling Pathways. Research Journal of Pharmacy and Technology.[Link]
-
A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells. National Institutes of Health.[Link]
-
Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. ScienceDirect.[Link]
-
Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. Royal Society of Chemistry.[Link]
-
Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. National Institutes of Health.[Link]
-
Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. MDPI.[Link]
-
Hybridization-based discovery of novel quinazoline-2-indolinone derivatives as potent and selective PI3Kα inhibitors. National Institutes of Health.[Link]
Sources
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 10. tandfonline.com [tandfonline.com]
- 11. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells [pubmed.ncbi.nlm.nih.gov]
- 12. Hybridization-based discovery of novel quinazoline-2-indolinone derivatives as potent and selective PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rjptonline.org [rjptonline.org]
- 14. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
A Comparative Guide to the Antibacterial Efficacy of Ciprofloxacin and 5-Hydroxyquinoline-2-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoline Scaffold in Antibacterial Research
The quinoline ring system is a foundational scaffold in medicinal chemistry, giving rise to a multitude of compounds with diverse biological activities.[1] Its most notable contribution to antibacterial therapy is the class of fluoroquinolone antibiotics, which have been pivotal in treating a wide range of bacterial infections. This guide focuses on a comparative analysis of two molecules sharing this core structure: ciprofloxacin, a highly successful synthetic fluoroquinolone, and 5-hydroxyquinoline-2-carboxylic acid, a related but largely uninvestigated compound.
Ciprofloxacin , a second-generation fluoroquinolone, is a broad-spectrum antibiotic with potent activity against a wide array of Gram-positive and Gram-negative bacteria.[2] Its established clinical efficacy and well-understood mechanism of action make it an ideal benchmark for comparison.
This compound , on the other hand, is a quinoline derivative for which there is a significant lack of direct research into its antibacterial properties. It has been identified as a metabolite in the bacterial degradation of other compounds, but its intrinsic antimicrobial potential remains largely unexplored.[3] This guide will therefore contrast the known with the unknown, providing a framework for the potential evaluation of this and similar understudied compounds.
Mechanism of Action: A Tale of Two Targets
The primary mechanism of antibacterial action for ciprofloxacin and other fluoroquinolones is the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV .[4] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.
-
DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process vital for maintaining the DNA in a state suitable for replication.
-
Topoisomerase IV: This enzyme is primarily involved in the separation of interlinked daughter DNA molecules following replication.
By binding to and stabilizing the enzyme-DNA complex, ciprofloxacin traps these enzymes, leading to the accumulation of double-strand DNA breaks.[4] This chromosomal damage is ultimately lethal to the bacterium, making ciprofloxacin a bactericidal agent. The dual-targeting nature of ciprofloxacin is a key advantage, as it reduces the likelihood of bacteria developing resistance through a single-point mutation.
The mechanism of action for This compound as an antibacterial agent has not been explicitly studied. However, based on the structure-activity relationships of quinoline carboxylic acids, it is plausible that its primary target would also be bacterial topoisomerases.[4] The carboxylic acid group at the 2- or 3-position of the quinoline ring is generally considered essential for binding to the DNA gyrase enzyme.[4] Nevertheless, without experimental validation, this remains a hypothesis. Further research is required to determine if this compound can effectively inhibit these enzymes and exert a bactericidal or bacteriostatic effect.
Head-to-Head: Antibacterial Efficacy
A direct, data-driven comparison of the antibacterial efficacy of these two compounds is hampered by the lack of available data for this compound. Ciprofloxacin, however, has been extensively studied, and its efficacy is well-documented.
Ciprofloxacin: A Profile of Potency
Ciprofloxacin exhibits excellent in vitro activity against a broad spectrum of pathogens. It is particularly potent against Gram-negative bacteria, including most species of Enterobacteriaceae and Pseudomonas aeruginosa.[5][6] Its activity against Gram-positive bacteria, such as Staphylococcus aureus, is also significant, although some strains have developed resistance.[5]
The antibacterial activity of an agent is quantitatively measured by its Minimum Inhibitory Concentration (MIC) , which is the lowest concentration of the drug that prevents visible growth of a bacterium. A related measure is the Minimum Bactericidal Concentration (MBC) , the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.
Table 1: Representative Minimum Inhibitory Concentration (MIC) Values for Ciprofloxacin
| Bacterial Species | Gram Stain | MIC Range (µg/mL) |
| Escherichia coli | Negative | 0.013 - 1[7] |
| Pseudomonas aeruginosa | Negative | 0.15 - >32[7] |
| Staphylococcus aureus | Positive | 0.125 - 8[7] |
| Streptococcus pneumoniae | Positive | 1.89[5] |
Note: MIC values can vary depending on the bacterial strain and testing methodology.
This compound: An Unwritten Story
Currently, there is no published experimental data detailing the MIC or MBC values of this compound against common bacterial pathogens. While other substituted quinoline derivatives have shown promising antibacterial activities, the specific contribution of the 5-hydroxy group in this configuration is unknown.[8][9][10]
Table 2: Comparative Antibacterial Efficacy
| Compound | Target Pathogens | MIC Data (µg/mL) | MBC Data (µg/mL) |
| Ciprofloxacin | Broad-spectrum (Gram-positive and Gram-negative) | Widely available and generally low (see Table 1) | Widely available |
| This compound | Unknown | Not available | Not available |
This significant data gap underscores the need for foundational research to determine if this compound possesses any meaningful antibacterial activity.
Experimental Protocols for Efficacy Determination
To address the lack of data for this compound and to provide a standardized framework for future comparative studies, the following detailed protocols for determining MIC and MBC are provided.
Protocol 1: Minimum Inhibitory Concentration (MIC) Assay via Broth Microdilution
This method is a gold standard for determining the quantitative susceptibility of a bacterial strain to an antimicrobial agent.
Objective: To determine the lowest concentration of the test compound that inhibits visible bacterial growth.
Materials:
-
Test compounds (Ciprofloxacin, this compound)
-
Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (35 ± 2°C)
Procedure:
-
Inoculum Preparation:
-
Aseptically pick 3-5 isolated colonies of the test bacterium from an agar plate and inoculate into a tube of sterile broth.
-
Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution of Test Compounds:
-
Prepare a stock solution of each test compound in a suitable solvent.
-
Perform a two-fold serial dilution of each compound in CAMHB across the wells of a 96-well plate. Typically, this is done by adding 100 µL of broth to wells 2-12, adding 200 µL of the highest drug concentration to well 1, and then serially transferring 100 µL from well to well.
-
-
Inoculation:
-
Add the prepared bacterial inoculum to each well containing the diluted test compounds.
-
Include a positive control well (inoculum in broth without any compound) and a negative control well (broth only).
-
-
Incubation:
-
Incubate the microtiter plate at 37°C for 16-20 hours.
-
-
Result Interpretation:
-
Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. This can also be determined by reading the optical density at 600 nm (OD₆₀₀) with a plate reader.
-
Diagram: MIC Determination Workflow
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Protocol 2: Minimum Bactericidal Concentration (MBC) Assay
This assay is performed as a follow-up to the MIC test to determine the concentration of the compound that is lethal to the bacteria.
Objective: To determine the lowest concentration of the test compound that kills ≥99.9% of the initial bacterial inoculum.
Materials:
-
Results from the MIC assay
-
Mueller-Hinton Agar (MHA) plates
-
Sterile micro-pipettes and spreader
Procedure:
-
Subculturing from MIC Plate:
-
From the wells of the MIC plate that showed no visible growth (the MIC well and all wells with higher concentrations), take a small aliquot (e.g., 10-100 µL).
-
-
Plating:
-
Spread the aliquot evenly onto a sterile MHA plate.
-
-
Incubation:
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
-
Result Interpretation:
-
After incubation, count the number of colonies on each plate.
-
The MBC is the lowest concentration of the test compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.
-
Diagram: Relationship between MIC and MBC
Caption: Conceptual flow from MIC to MBC determination.
Conclusion and Future Directions
This guide establishes a clear disparity in the current scientific understanding of ciprofloxacin and this compound. Ciprofloxacin stands as a well-characterized, potent antibacterial agent with a defined mechanism of action and a vast body of supporting experimental data. In stark contrast, this compound is an enigma in the context of antibacterial research.
For researchers and drug development professionals, this presents both a challenge and an opportunity. The challenge lies in the complete absence of efficacy data. The opportunity, however, is significant. The quinoline scaffold is a proven pharmacophore for antibacterial activity.[1] Systematic evaluation of understudied derivatives like this compound, using the standardized protocols outlined in this guide, could lead to the discovery of novel antibacterial leads.
Future research should focus on:
-
Synthesis and Purification: Ensuring a high-purity sample of this compound for testing.
-
Broad-Spectrum Screening: Performing MIC and MBC assays against a diverse panel of Gram-positive and Gram-negative bacteria.
-
Mechanism of Action Studies: If antibacterial activity is observed, conducting assays to determine if the mechanism involves inhibition of DNA gyrase and topoisomerase IV.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing related analogs to understand the contribution of different functional groups to any observed activity.
By systematically investigating compounds like this compound, the scientific community can continue to explore the rich chemical space of quinoline derivatives in the urgent and ongoing search for new and effective antibacterial agents.
References
-
Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. (n.d.). National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]
-
Antibacterial Properties of Quinoline Derivatives: A Mini- Review. (2021). Biointerface Research in Applied Chemistry, 12(1), 843-858. [Link]
-
Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. (2018). ACS infectious diseases, 4(10), 1435–1443. [Link]
-
Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. (2019). Molecules (Basel, Switzerland), 24(3), 548. [Link]
-
Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. (2025). Advanced Journal of Chemistry, Section A, 8(1), 158-166. [Link]
-
Biologically important hydroxyquinolines and quinolinecarboxylic acids. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Design, Synthesis, and Structure–Activity Relationship Studies of New Quinone Derivatives as Antibacterial Agents. (2020). Molecules (Basel, Switzerland), 25(24), 5920. [Link]
-
Minimum Bactericidal Concentration (MBC) Assay. (n.d.). Creative Diagnostics. Retrieved January 15, 2026, from [Link]
-
A review: Structure-activity relationship and antibacterial activities of Quinoline based hybrids. (2022). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Synthesis and investigation of antibacterial and antioxidants properties of some new 5-subsituted-8-hydroxyquinoline derivatives. (2025). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Synthesis, antimicrobial, and antiviral activities of some new 5-sulphonamido-8-hydroxyquinoline derivatives. (2012). Medicinal chemistry research : an international journal for rapid communications on design and mechanisms of action of biologically active agents, 21(6), 841–850. [Link]
-
Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. (2020). Molecules (Basel, Switzerland), 25(23), 5727. [Link]
-
Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (2024). Nature Protocols. Retrieved January 15, 2026, from [Link]
-
This compound, a dead-end metabolite from the bacterial oxidation of 5-aminonaphthalene-2-sulfonic Acid. (1993). Applied and environmental microbiology, 59(6), 1898–1903. [Link]
-
Inhibition of Micrococcus luteus DNA gyrase by norfloxacin and 10 other quinolone carboxylic acids. (1986). Antimicrobial agents and chemotherapy, 30(2), 298–300. [Link]
-
Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. (2022). International journal of molecular sciences, 23(20), 12255. [Link]
-
Synthesis, antimicrobial evaluation, DNA gyrase inhibition, and in silico pharmacokinetic studies of novel quinoline derivatives. (2020). Archiv der Pharmazie, 353(10), e2000277. [Link]
-
DNA Gyrase as a Target for Quinolones. (2023). Biomedicines, 11(2), 371. [Link]
-
Synthesis, antibacterial evaluation, and DNA gyrase inhibition profile of some new quinoline hybrids. (2019). Archiv der Pharmazie, 352(9), e1900086. [Link]
-
Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microbe Investigations. Retrieved January 15, 2026, from [Link]
-
Ciprofloxacin. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]
-
Ciprofloxacin. (1988). Drugs, 35(4), 373–414. [Link]
-
What is the mechanism of Ciprofloxacin? (2024). Patsnap Synapse. Retrieved January 15, 2026, from [Link]
-
DNA gyrase, topoisomerase IV, and the 4-quinolones. (1998). Microbiology and molecular biology reviews : MMBR, 62(3), 752–774. [Link]
-
Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. (2014). Cold Spring Harbor perspectives in medicine, 4(11), a015320. [Link]
-
Ciprofloxacin: In Vitro Activity, Mechanism of Action, and Resistance. (1986). Reviews of infectious diseases, 8(5), 700–712. [Link]
-
Comparative in vitro activity of five quinoline derivatives and five other antimicrobial agents used in oral therapy. (1985). European journal of clinical microbiology, 4(3), 328–333. [Link]
-
Ciprofloxacin, a quinolone carboxylic acid compound active against aerobic and anaerobic bacteria. (1984). Antimicrobial agents and chemotherapy, 25(3), 331–335. [Link]
-
Minimum Inhibitory Concentration (MIC) Test. (n.d.). Microbe Investigations. Retrieved January 15, 2026, from [Link]
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. Retrieved January 15, 2026, from [Link]
-
Antimicrobial activity of ciprofloxacin against Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus determined by the killing curve method: antibiotic comparisons and synergistic interactions. (1984). Antimicrobial agents and chemotherapy, 26(5), 672–677. [Link]
Sources
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. This compound, a dead-end metabolite from the bacterial oxidation of 5-aminonaphthalene-2-sulfonic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. uscholar.univie.ac.at [uscholar.univie.ac.at]
A Senior Application Scientist's Guide to Assessing the Metal Ion Selectivity of 5-Hydroxyquinoline-2-carboxylic Acid
Introduction: The Critical Role of Selectivity and a Note on Isomer Selection
For researchers in drug development and the broader scientific community, the selective binding of metal ions by organic molecules is a cornerstone of innovation. This selectivity governs the efficacy of chelation therapies, the precision of diagnostic sensors, and the synthesis of novel materials. 5-Hydroxyquinoline-2-carboxylic acid (5H2QC) belongs to the hydroxyquinoline family, a class of compounds renowned for their metal-chelating capabilities.[1][2]
However, a crucial distinction must be made. The vast majority of published research focuses on its isomer, 8-hydroxyquinoline-2-carboxylic acid (8-HQA) . This is due to the favorable positioning of the hydroxyl group at the 8-position, which, along with the quinoline nitrogen and carboxylic acid group, creates a highly stable tridentate (three-point) binding site for metal ions.[3] The structural arrangement in the 8-hydroxy isomer is sterically ideal for forming stable five- and six-membered chelate rings, a feature that is fundamental to its potent and well-documented chelating activity.[4][5]
Conversely, comprehensive data on the metal binding and selectivity of this compound is sparse. The spatial arrangement in the 5-hydroxy isomer is less conducive to forming the same stable, tridentate chelate structure with a single metal ion. While it can still coordinate with metals, its binding affinities and selectivity profile are expected to differ significantly.
Therefore, this guide will provide a robust, universally applicable framework for assessing the metal ion selectivity of a chelating agent. To ground our protocols in verifiable data and illustrate the principles with a potent, well-characterized analog, we will use the extensive body of research on 8-hydroxyquinoline-2-carboxylic acid (8-HQA) as our primary case study. The methodologies detailed herein are the gold standard and can be directly applied to characterize 5H2QC or any novel chelating compound.
Section 1: Theoretical Foundations of Metal Chelation and Selectivity
Understanding why a chelator binds to certain metals more strongly than others is fundamental to designing meaningful experiments. The interaction between a metal ion (a Lewis acid) and a ligand like 8-HQA (a Lewis base) is an equilibrium reaction, the strength of which is defined by the stability constant (often expressed as its logarithm, log β).[6][7] A higher log β value signifies a more stable complex and stronger binding.
The selectivity of a chelator is simply a comparative measure of its binding affinities for different metal ions. A chelator is considered "selective" for a specific metal if its stability constant for that ion is orders of magnitude higher than for other ions present in the same biological or environmental system.
For divalent transition metals, the stability of their complexes often follows a predictable trend known as the Irving-Williams series :
Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II)
This trend, driven by changes in ionic radius and ligand field stabilization energy across the series, provides a theoretical benchmark. A key objective of our assessment is to determine if the chelator adheres to, or deviates from, this series. For instance, extensive studies on 8-HQA confirm that its complexes follow this exact trend, with a particularly high affinity for Cu(II).[8][9]
Section 2: Experimental Design for a Robust Selectivity Profile
A well-designed experiment is self-validating. The goal is not just to measure binding but to do so under conditions that are reproducible and relevant. The following workflow outlines the critical stages for assessing the selectivity of a novel chelator.
Caption: A logical workflow for the comprehensive assessment of a chelator's metal ion selectivity.
Causality Behind Experimental Choices:
-
Choice of Metal Ions: The panel should include biologically relevant transition metals (e.g., Cu²⁺, Zn²⁺, Fe²⁺/³⁺) and highly abundant, potentially interfering ions like Ca²⁺ and Mg²⁺. This allows for a clinically and biologically relevant selectivity profile.[10]
-
Control of Ionic Strength: The activity of ions in solution is dependent on the total ionic concentration. Therefore, all experiments must be conducted in a medium of constant ionic strength, typically using an inert electrolyte like KCl or NaClO₄ (e.g., at 0.1 M or 0.2 M).[9][11] This ensures that the calculated stability constants are comparable across different experiments.
-
Temperature Control: Equilibrium constants are temperature-dependent. Experiments should be performed in a thermostatted vessel (e.g., at 25.0 °C or 37.0 °C) to ensure consistency and accuracy.[12]
-
Exclusion of CO₂: Atmospheric carbon dioxide can dissolve in alkaline solutions to form carbonate, which can interfere with pH measurements and potentially precipitate with certain metal ions. Using CO₂-free water and titrants, and performing titrations under an inert atmosphere (e.g., argon), is crucial for accuracy.[13]
Section 3: Core Experimental Protocols
The following protocols are the cornerstone of determining stability constants with high fidelity.
Protocol 1: Potentiometric Titration for Stability Constant (log β) Determination
Potentiometry is the most accurate and widely used method for determining stability constants in solution.[14][15] It relies on monitoring the pH (which reflects proton concentration) of a solution containing the ligand and a metal ion as a standardized base is added.
Step-by-Step Methodology:
-
System Calibration: Calibrate a high-precision glass electrode and pH meter using at least three standard buffers (e.g., pH 4.01, 7.00, 9.18). The calibration should determine not just the slope but also the standard electrode potential (E₀) in the specific ionic medium being used.
-
Ligand Protonation (pKa Determination):
-
Prepare a solution in a thermostatted vessel containing a known concentration of 5H2QC (e.g., 0.001 M), a background electrolyte (e.g., 0.1 M KCl), and a small amount of strong acid (e.g., 0.01 M HCl) to start the titration from a low pH.
-
Titrate this solution with a standardized, CO₂-free strong base (e.g., 0.1 M KOH).
-
Record the pH value after each addition of titrant, allowing the reading to stabilize.
-
This titration curve allows for the calculation of the ligand's protonation constants (pKa values), which is a mandatory prerequisite for determining metal-ligand stability.[9]
-
-
Metal-Ligand Stability (log β Determination):
-
Repeat the titration (Step 2) with the addition of a known concentration of the metal salt of interest (e.g., 0.001 M CuSO₄). Maintain a specific metal-to-ligand ratio (e.g., 1:1 or 1:2).
-
The resulting titration curve will be shifted to lower pH values compared to the ligand-only curve. This shift is the quantitative measure of the metal ion competing with protons to bind to the ligand.
-
Repeat this process for each metal ion in your test panel.
-
Protocol 2: UV-Vis Spectrophotometric Titration
This technique serves as an excellent complementary method to potentiometry. It is particularly useful for systems with low solubility or for metal ions that hydrolyze easily.[16] The formation of a metal-ligand complex often results in a shift in the ligand's UV-Vis absorption spectrum.[17][18]
Step-by-Step Methodology:
-
Record Ligand Spectrum: Prepare a solution of 5H2QC at a fixed concentration (e.g., 5 x 10⁻⁵ M) in a buffered solution at a specific pH (e.g., pH 7.4) with constant ionic strength. Record its UV-Vis spectrum (e.g., 200-500 nm).
-
Titration with Metal Ion:
-
To the cuvette containing the ligand solution, make sequential additions of a concentrated stock solution of a metal ion (e.g., CuCl₂).
-
Record the full UV-Vis spectrum after each addition.
-
-
Data Analysis: Observe the changes in the spectra. The appearance of new peaks or isosbestic points (wavelengths where the absorbance does not change) is strong evidence of complex formation. The data can be analyzed using software to determine stoichiometry and stability constants.[8]
Section 4: Data Analysis and Interpretation
Raw titration data must be processed to yield stability constants. Specialized computer programs like Hyperquad or CHELATOR are essential for this task.[12][19] These programs perform a non-linear least-squares refinement of the data to fit a chemical model (involving the ligand, protons, and metal ions) and calculate the stability constants (log β) for all proposed species (e.g., ML, ML₂, MLH).
The final output should be summarized in a table for clear comparison. Using data for the reference compound 8-HQA, the results would be presented as follows:
Table 1: Cumulative Stability Constants (log β) for 8-HQA Complexes with Divalent Metal Ions. (Data compiled for illustrative purposes. Experimental conditions: T = 298.2 K, I = 0.2 M KCl)
| Metal Ion | log β (ML) | log β (ML₂) | Source |
| Mn²⁺ | ~7.5 | 12.45 | [9] |
| Fe²⁺ | ~8.5 | 13.45 | [9] |
| Co²⁺ | ~9.5 | 15.90 | [9] |
| Ni²⁺ | ~10.5 | 17.17 | [9] |
| Cu²⁺ | ~12.0 | 20.64 | [3][9] |
| Zn²⁺ | ~9.1 | 18.78 | [3][9] |
| Ca²⁺ | 6.16 | - | [3] |
| Mg²⁺ | 4.93 | - | [3] |
Interpreting Selectivity: From this table, the selectivity is immediately apparent.
-
The log β value for Cu(II) is significantly higher than for any other metal ion, indicating high selectivity.
-
The binding to essential but potentially interfering ions like Ca²⁺ and Mg²⁺ is several orders of magnitude weaker.
A quantitative selectivity ratio can be calculated. For example, the selectivity of 8-HQA for Copper(II) over Zinc(II) for the ML₂ complex is:
-
Selectivity (Cu/Zn) = 10^(log β(CuL₂)) / 10^(log β(ZnL₂)) = 10²⁰.⁶⁴ / 10¹⁸.⁷⁸ ≈ 72
This indicates that 8-HQA binds Cu(II) approximately 72 times more strongly than it binds Zn(II) under these conditions.
Section 5: Visualizing Chelation and Comparative Analysis
The structural basis for chelation by hydroxyquinoline carboxylic acids is the formation of stable ring structures with the metal ion.
Caption: The donor atoms on the ligand coordinate to a central metal ion, forming a stable chelate complex.
Comparison with Other Chelators:
-
8-Hydroxyquinoline (8-HQ): The parent compound is a bidentate chelator. The addition of the 2-carboxylic acid group in 8-HQA makes it a more potent, tridentate chelator with generally higher stability constants.[3]
-
EDTA: Ethylenediaminetetraacetic acid is a hexadentate chelator that forms extremely stable complexes with a wide range of metal ions. However, it is often less selective than specialized ligands like 8-HQA, binding strongly to both transition metals and alkaline earth metals like Ca²⁺.[7]
Conclusion
Assessing the metal ion selectivity of a compound like this compound is a systematic process grounded in fundamental chemical principles. By employing rigorous experimental techniques such as potentiometric and spectrophotometric titrations under tightly controlled conditions, researchers can generate high-fidelity stability constant data. This data, when compared across a panel of relevant metal ions, provides a clear and quantitative measure of the chelator's selectivity. While data for 5H2QC remains to be established, the framework provided here, using its potent isomer 8-HQA as a benchmark, offers a complete and scientifically sound pathway for the comprehensive characterization of any novel chelating agent.
References
-
BenchChem Technical Support Team. (2025). A Tale of Two Isomers: 8-Hydroxyquinoline Dominates Metal Ion Sensing, Leaving 2-Hydroxyquinoline in the Shadows. BenchChem.
-
Ansari, F. B., et al. (n.d.). POTENTIOMETRIC DETERMINATION OF STABILITY CONSTANTS OF TRANSITION METAL COMPLEXES WITH p-AMINOBENZOIC ACID. International Journal of Chemical Sciences.
-
Pettit, L. D., & Powell, K. J. (n.d.). GUIDELINES FOR THE DETERMINATION OF STABILITY. IUPAC.
-
Kumbhar, A. S., et al. (n.d.). Potentiometric Determination of Stability Constant of Transition and Inner Transition Metals Complexes of Some Acids. Asian Journal of Research in Chemistry.
-
Qin, W., et al. (2012). UV-VIS, Fluorescence and Mass Spectrometry Investigation on the Transition Metal Ion Chelation of Two Bioisosteres of Resveratrol. Asian Journal of Chemistry.
-
Gawade, S., et al. (2018). Potentiometric Determination of Stability Constants of Chelates of Indium And Gallium. International Journal of Science and Advanced Research and Technology.
-
El-Sherif, A. A., et al. (2013). Potentiometric Determination of Stability Constants of Sulphathiazole and Glycine-Metal Complexes. Scientific Research Publishing.
-
Apostolova, N., et al. (2022). Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. MDPI.
-
Kubesova, K., et al. (2024). Rapid method for screening of both calcium and magnesium chelation with comparison of 21 known metal chelators. PMC - NIH.
-
Ahmed, A., et al. (2022). UV-vis spectroscopic method for detection and removal of heavy metal ions in water using Ag doped ZnO nanoparticles. Environmental Science and Pollution Research.
-
Chen, Y. W., et al. (2015). UV-VIS-NIR spectra of the metal ions and chelate complexes. ResearchGate.
-
Ueno, K., & Martell, A. E. (1956). Ultraviolet and Visible Absorption Spectra of Metal Chelates of Bisacetylacetonethylenediimine and Related Compounds. The Journal of Physical Chemistry - ACS Publications.
-
Budzikiewicz, H., & Plöger, E. (1970). Isomerism in the metal derivatives of 8-hydroxyquinoline. Journal of the Chemical Society D.
-
Jasim, M. A., & Al-Ani, H. N. (2022). Evaluating spectra, thermodynamic and kinetic parameters of the complexation reaction of organic compound or chelation therapy drug with some heavy metal pollutants. Journal of Medicinal and Pharmaceutical Chemistry Research.
-
Savić-Gajić, I., & Savić, I. M. (2019). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. PMC - PubMed Central.
-
Hancock, R. D., & Martell, A. E. (n.d.). The study of 8-Hydroxyquinoline-2-Carboxyllic acid and its metal ion complexing properties. Massey University.
-
Savić-Gajić, I., & Savić, I. M. (2019). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. ResearchGate.
-
Al-Busafi, S. N., et al. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Open Access Journals.
-
Huyen, V. T. (2020). Synthesis and characterization of 5-substituted 8-hydroxyquinoline derivatives and their metal complexes. ResearchGate.
-
Baryłka, A., et al. (2025). Chemical Speciation and Coordination Behavior of 8-Hydroxyquinoline-2-carboxylic Acid with Divalent Cations in Aqueous Solution: An Irving–Williams Series Study. ACS Omega.
-
Huyen, V. T. (2020). Drug design strategies with metal-hydroxyquinoline complexes. ResearchGate.
-
Le, T. H., et al. (2021). Metal-Chelating Peptides Separation Using Immobilized Metal Ion Affinity Chromatography: Experimental Methodology and Simulation. MDPI.
-
Schoenmakers, T. J., et al. (1992). CHELATOR: an improved method for computing metal ion concentrations in physiological solutions. PubMed.
-
Baryłka, A., et al. (2025). Chemical Speciation and Coordination Behavior of 8-Hydroxyquinoline-2-carboxylic Acid with Divalent Cations in Aqueous Solution. ACS Publications.
-
Schoenmakers, T. J., et al. (1992). CHELATOR: An Improved Method for Computing Metal Ion Concentrations in Physiological Solutions. Princeton University.
-
Wikipedia. (n.d.). Stability constants of complexes.
-
Singh, R., & Singh, P. (2021). Stability Constants of Metal Complexes in Solution. SciSpace.
-
Savić-Gajić, I., & Savić, I. M. (2019). Full article: 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Taylor & Francis Online.
Sources
- 1. researchgate.net [researchgate.net]
- 2. rroij.com [rroij.com]
- 3. repository.uncw.edu [repository.uncw.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability constants of complexes - Wikipedia [en.wikipedia.org]
- 7. scispace.com [scispace.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Rapid method for screening of both calcium and magnesium chelation with comparison of 21 known metal chelators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijsart.com [ijsart.com]
- 12. web.math.princeton.edu [web.math.princeton.edu]
- 13. scirp.org [scirp.org]
- 14. hakon-art.com [hakon-art.com]
- 15. asianpubs.org [asianpubs.org]
- 16. asianpubs.org [asianpubs.org]
- 17. UV-vis spectroscopic method for detection and removal of heavy metal ions in water using Ag doped ZnO nanoparticles. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 18. researchgate.net [researchgate.net]
- 19. CHELATOR: an improved method for computing metal ion concentrations in physiological solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Reactivity in 5-Hydroxyquinoline-2-Carboxylic Acid-Based Sensors
Welcome to a comprehensive examination of cross-reactivity in fluorescent sensors derived from 5-hydroxyquinoline-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are leveraging these powerful tools for analyte detection. Here, we will dissect the nuances of sensor selectivity, provide robust experimental protocols for its validation, and present a comparative analysis to inform your selection and application of these sensors.
The Significance of Selectivity in Sensing Applications
Fluorescent chemosensors are instrumental in a multitude of fields, from environmental monitoring to biomedical diagnostics.[1][2] The quinoline scaffold, in particular, is a popular building block for these sensors due to its inherent photophysical properties and biocompatibility.[1] Derivatives of 8-hydroxyquinoline are well-known chelators for metal ions like Zn²⁺.[3][4] The core principle of these sensors lies in their ability to signal the presence of a specific analyte through a change in their fluorescence.[5][6] However, the true measure of a sensor's utility is not just its sensitivity, but its selectivity—the ability to detect the target analyte in a complex mixture without interference from other structurally similar or co-existing species.[7]
Cross-reactivity, the phenomenon where a sensor responds to non-target analytes, can lead to false-positive signals and inaccurate quantification.[8] Therefore, rigorous cross-reactivity studies are not merely a procedural formality but a critical step in the validation of any new sensor. This guide will walk you through the principles and practices of conducting these essential studies for this compound-based sensors.
The Sensing Mechanism: A Tale of Two States
Many fluorescent sensors based on the 8-hydroxyquinoline framework, a close relative of our topic molecule, operate on the principle of Excited-State Intramolecular Proton Transfer (ESIPT).[9][10] In its unbound state, the sensor molecule has a low native fluorescence. Upon excitation, a proton is transferred within the molecule, leading to a non-radiative decay pathway. However, when the sensor binds to its target analyte, this ESIPT process is inhibited.[9][10] This blockage of the non-radiative pathway results in a significant increase in fluorescence intensity, a "turn-on" response that signals the presence of the analyte.[9]
The specificity of this interaction is governed by the coordination chemistry between the sensor's binding site—often involving the hydroxyl and carboxylic acid groups of the this compound core—and the target analyte. The size, charge, and coordination geometry of the analyte all play a crucial role in the stability of the resulting complex and, consequently, the selectivity of the sensor.
Designing a Robust Cross-Reactivity Study
A well-designed cross-reactivity study is systematic and comprehensive. It involves challenging the sensor with a panel of potential interferents at concentrations that are physiologically or environmentally relevant.
Selection of Interferents
The choice of interferents is critical and should be based on:
-
Structural Analogs: Molecules with similar functional groups or overall structure to the target analyte.
-
Co-existing Species: Other ions or molecules that are typically present in the sample matrix where the sensor will be used. For biological applications, this includes common metal ions such as Na⁺, K⁺, Ca²⁺, and Mg²⁺.[6]
-
Potential Binders: Species known to coordinate with the quinoline scaffold or similar chelating agents.
Experimental Protocol: A Step-by-Step Guide
The following protocol outlines a standardized method for assessing the cross-reactivity of a this compound-based fluorescent sensor.
Materials:
-
This compound-based sensor stock solution (e.g., 1 mM in DMSO).
-
Stock solutions of the target analyte and potential interferents (e.g., 10 mM in a suitable solvent).
-
Assay buffer (e.g., HEPES, PBS, Tris-HCl, chosen to maintain a stable pH and not interfere with the sensing mechanism).
Procedure:
-
Preparation of Sensor Solution: Dilute the sensor stock solution in the assay buffer to the final working concentration (e.g., 10 µM).
-
Blank Measurement: Measure the fluorescence intensity of the sensor solution alone to establish the baseline fluorescence (F₀).
-
Analyte Response: Add a known concentration of the target analyte to the sensor solution and record the fluorescence intensity (F_analyte). This serves as the positive control.
-
Interferent Screening: a. To separate aliquots of the sensor solution, add each potential interferent at a concentration significantly higher than that of the target analyte (e.g., 10-fold to 100-fold excess). b. Record the fluorescence intensity for each interferent (F_interferent).
-
Competitive Binding Assay: a. To the sensor solution already containing the target analyte, add each potential interferent. b. Record the fluorescence intensity (F_competition). A significant change from F_analyte indicates competitive binding.
Data Analysis and Interpretation
The results of the cross-reactivity study should be presented clearly to allow for objective comparison. A bar chart is often effective for visualizing the fluorescence response of the sensor to the target analyte versus the various interferents.
Quantitative Comparison
For a more quantitative assessment, the selectivity coefficient can be calculated. This value provides a numerical measure of the sensor's preference for the target analyte over an interferent.
| Analyte | Concentration (µM) | Fluorescence Intensity (a.u.) | % Response (relative to Target) |
| Target Analyte | 10 | 5000 | 100% |
| Interferent A | 100 | 600 | 12% |
| Interferent B | 100 | 450 | 9% |
| Interferent C | 100 | 550 | 11% |
| Interferent D | 100 | 3000 | 60% |
Table 1: Example cross-reactivity data for a hypothetical this compound-based sensor. The sensor shows high selectivity against interferents A, B, and C, but significant cross-reactivity with interferent D.
Case Studies: Learning from Existing Research
The scientific literature provides numerous examples of cross-reactivity studies for quinoline-based sensors. For instance, a study on an 8-hydroxyquinoline derivative designed for Zn²⁺ detection demonstrated high selectivity against other biologically relevant metal ions.[3] The authors systematically tested a range of metal ions and found that only Zn²⁺ induced a significant fluorescence enhancement.
In another example, a quinoline-based receptor was designed for the detection of carboxylic acids.[11] The cross-reactivity study revealed that the sensor could distinguish between aromatic and aliphatic dicarboxylic acids based on the nature of the fluorescence signal (monomer vs. excimer emission).[11] These examples underscore the importance of tailoring the cross-reactivity panel to the specific application of the sensor.
Conclusion and Future Directions
The development of highly selective fluorescent sensors is an ongoing endeavor in analytical chemistry. While this compound provides a versatile platform for sensor design, achieving exquisite selectivity remains a key challenge. Future research will likely focus on:
-
Rational Design: Employing computational modeling to predict and minimize interactions with potential interferents.
-
Combinatorial Approaches: Synthesizing and screening libraries of sensor derivatives to identify candidates with optimal selectivity profiles.
-
Advanced Materials: Incorporating these sensors into more complex systems, such as nanoparticles or metal-organic frameworks, to enhance selectivity.[2]
By adhering to the rigorous experimental and analytical frameworks outlined in this guide, researchers can confidently validate the selectivity of their this compound-based sensors and contribute to the development of more reliable and robust analytical tools.
References
- Quinoline a Versatile Molecular Probe for Zinc Sensor: A Mini-Review. (2022).
- A Researcher's Guide to Cross-Reactivity Testing of Anti-SPE I Antibodies. Benchchem.
- Carter, K. P., Young, A. M., & Palmer, A. E. (2014). Fluorescent Sensors for Measuring Metal Ions in Living Systems. Chemical Reviews.
- Recent Progress in Fluorescent Probes For Metal Ion Detection. (2022). Frontiers.
- Quinoline-Based Fluorescence Sensors. (2012). ResearchGate.
- O'Connor, N. A., López, G. E., & Cruz, A. (2014). Quinoline-2-thiol Derivatives as Fluorescent Sensors for Metals, pH and HNO.
- The Cross-Sensitivity of Chemiresistive Gas Sensors: Nature, Methods, and Peculiarities: A Systematic Review. (2022). ACS Publications.
- Quinoline based receptor in fluorometric discrimination of carboxylic acids. (2012). Beilstein Journal of Organic Chemistry.
- Self-Test Procedures for Gas Sensors Embedded in Microreactor Systems. (2018). Semantic Scholar.
- Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. (2021). MDPI.
- Development of 8-hydroxyquinoline derivatives as fluorescence sensors for Zn2+ detection. (2023).
- Gas Sensor Cross Sensitivity. (2019). Blackline Safety Support.
- The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. (2021).
- This compound, a dead-end metabolite from the bacterial oxidation of 5-aminonaphthalene-2-sulfonic Acid. (1993). PubMed.
- Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. (2022). Advanced Journal of Chemistry, Section A.
- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). MDPI.
- Synthesis and PASS-assisted evaluation of new heterocyclic compounds containing hydroquinoline scaffolds. (2018). PMC - NIH.
- Discovery of 8-Hydroxyquinoline as a Histamine Receptor 2 Blocker Scaffold. (2022). ResearchGate.
- A Comparative Guide to 8-Hydroxyquinoline-2-carbaldehyde-Based Sensors: Benchmarking Sensitivity and Detection Limits. Benchchem.
- Synthesis and characterization of 5-substituted 8-hydroxyquinoline derivatives and their metal complexes. (2019). ResearchGate.
- This compound, a Dead-End Metabolite from the Bacterial Oxidation of 5-Aminonaphthalene-2-Sulfonic Acid. (1993). NIH.
- ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex. (2022). PMC - NIH.
- Synthesis and 5-HT3 receptor affinity of new quinolinecarboxylic acid derivatives. (1998). PubMed.
Sources
- 1. nanobioletters.com [nanobioletters.com]
- 2. Frontiers | Recent Progress in Fluorescent Probes For Metal Ion Detection [frontiersin.org]
- 3. dr.ichemc.ac.lk [dr.ichemc.ac.lk]
- 4. The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination | MDPI [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. support.blacklinesafety.com [support.blacklinesafety.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BJOC - Quinoline based receptor in fluorometric discrimination of carboxylic acids [beilstein-journals.org]
A Comparative Guide to the Fluorescence Properties of Hydroxyquinoline Isomers for Researchers and Drug Development Professionals
Hydroxyquinoline and its isomers represent a fascinating class of heterocyclic compounds, foundational to advancements in analytical chemistry, materials science, and pharmacology. Their utility is often intrinsically linked to their unique photophysical behaviors, particularly their fluorescence. This guide offers an in-depth comparative analysis of the fluorescence properties of key hydroxyquinoline isomers, providing the technical insights and experimental foundations necessary for researchers, scientists, and drug development professionals to harness their potential. We will delve into the structural nuances that dictate their emissive properties, the environmental factors that modulate their fluorescence, and the established protocols for their characterization.
The Structural Basis of Fluorescence in Hydroxyquinolines: A Tale of Isomers
The position of the hydroxyl (-OH) group on the quinoline scaffold dramatically influences the molecule's electronic distribution, and consequently, its absorption and emission characteristics. This positional isomerism is the primary determinant of the diverse fluorescent behaviors observed across the hydroxyquinoline family. A pivotal phenomenon governing the fluorescence of many of these isomers is Excited-State Intramolecular Proton Transfer (ESIPT) . In the excited state, the hydroxyl proton can be transferred to the nitrogen atom of the quinoline ring, leading to the formation of a transient tautomer with distinct emissive properties.[1][2] The efficiency of this process, and whether it leads to fluorescence quenching or the appearance of a new emission band, is highly dependent on the isomer's structure and its immediate environment.
A Comparative Analysis of Key Hydroxyquinoline Isomers
While numerous hydroxyquinoline isomers exist, this guide will focus on the most extensively studied and analytically relevant ones: 8-hydroxyquinoline, 4-hydroxyquinoline, and briefly touch upon other isomers where data is available.
8-Hydroxyquinoline (8-HQ): The Prototypical Chemosensor
8-Hydroxyquinoline, also known as oxine, is arguably the most celebrated member of this family due to its exceptional ability to form highly fluorescent complexes with a vast array of metal ions.[3][4]
Intrinsic Fluorescence: In its free form, 8-HQ is generally considered to be weakly fluorescent in most solvents.[3] This is attributed to an efficient ESIPT process that occurs from the hydroxyl group to the nearby quinoline nitrogen atom.[5][6] This ultrafast proton transfer in the excited state provides a non-radiative decay pathway, effectively quenching the fluorescence of the original enol form.[3]
Modulation of Fluorescence: The true potential of 8-HQ is unlocked upon chelation with metal ions. When a metal ion binds to the nitrogen and the deprotonated hydroxyl group, the ESIPT process is blocked.[7][8] This inhibition of the non-radiative decay pathway leads to a significant enhancement of fluorescence, a phenomenon often referred to as "turn-on" fluorescence or Chelation-Enhanced Fluorescence (CHEF).[7][9] This property makes 8-HQ and its derivatives invaluable as fluorescent probes for detecting and quantifying metal ions like Zn²⁺, Al³⁺, and Mg²⁺.[6][10][11]
Solvatochromism: The fluorescence of 8-HQ is also sensitive to the polarity of the solvent. In some cases, dual fluorescence can be observed, indicating the presence of multiple emitting species in equilibrium, such as different solvated forms or aggregates.
4-Hydroxyquinoline (4-HQ): A Story of Tautomerism
In contrast to 8-HQ, 4-hydroxyquinoline predominantly exists in its keto tautomeric form (4-quinolone) in both the ground and excited states in neutral aqueous solutions.[12][13] This fundamental structural difference has a profound impact on its photophysical properties.
Fluorescence Characteristics: The fluorescence of 4-HQ is observed from this keto tautomer. UV irradiation of 4-HQ solutions can lead to the formation of triplet states with relatively high quantum yields.[13] The fluorescence emission and quantum yield are pH-dependent, reflecting the different protonation states of the molecule.[12][13]
Environmental Sensitivity: The fluorescence of 4-hydroxyquinoline can be influenced by the solvent environment. For instance, in binary solvent mixtures, changes in solvent composition can lead to shifts in the emission spectrum, indicating specific solvent-solute interactions.[12]
Other Hydroxyquinoline Isomers: Emerging Insights
Research on other isomers like 6-hydroxyquinoline (6-HQ) and 7-hydroxyquinoline (7-HQ) has revealed their own unique and complex photophysical behaviors.
-
6-Hydroxyquinoline (6-HQ): This isomer is also known to undergo ESIPT, and its fluorescence is sensitive to the environment, making it a potential probe for biological microenvironments.[1][14]
-
7-Hydroxyquinoline (7-HQ): 7-HQ can exhibit solvent-assisted proton transfer, where solvent molecules form a "wire" to facilitate the transfer of the proton from the hydroxyl group to the nitrogen atom.[1]
Quantitative Comparison of Fluorescence Properties
The following table summarizes the key fluorescence properties of selected hydroxyquinoline isomers based on available literature data. It is important to note that these values can vary significantly with experimental conditions such as solvent, pH, and temperature.
| Isomer | Typical Excitation Max (λex) | Typical Emission Max (λem) | Fluorescence Quantum Yield (Φf) | Key Characteristics | References |
| 8-Hydroxyquinoline | ~315-365 nm | ~365-520 nm (often dual emission) | Low in free form, significantly enhanced upon metal chelation | Weakly fluorescent due to ESIPT; strong CHEF effect.[3][15] | |
| 4-Hydroxyquinoline | ~230-316 nm | ~347-356 nm | pH-dependent; e.g., ~0.35 in neutral aqueous solution | Exists predominantly as the keto tautomer; fluorescence from the keto form.[12][13] | |
| 6-Hydroxyquinoline | Environment-dependent | Environment-dependent | Varies with solvent and pH | Undergoes ESIPT; sensitive to environmental polarity.[1][14] | |
| 7-Hydroxyquinoline | Environment-dependent | Environment-dependent | Varies with solvent and pH | Can exhibit solvent-assisted proton transfer.[1] |
Experimental Protocols for Characterizing Fluorescence Properties
Accurate and reproducible characterization of the fluorescence properties of hydroxyquinoline isomers is paramount for their effective application. Below are detailed, step-by-step methodologies for key experiments.
Measurement of Fluorescence Spectra
This protocol outlines the procedure for obtaining the excitation and emission spectra of a hydroxyquinoline isomer.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the hydroxyquinoline isomer in a spectroscopic grade solvent. The concentration should be adjusted to have an absorbance of less than 0.1 at the excitation wavelength to minimize inner filter effects.
-
Instrumentation: Utilize a calibrated spectrofluorometer.
-
Excitation Spectrum Acquisition:
-
Set the emission monochromator to the wavelength of maximum fluorescence emission.
-
Scan the excitation monochromator over the desired wavelength range.
-
Record the fluorescence intensity as a function of the excitation wavelength.
-
-
Emission Spectrum Acquisition:
-
Set the excitation monochromator to the wavelength of maximum absorption.
-
Scan the emission monochromator over a wavelength range longer than the excitation wavelength.
-
Record the fluorescence intensity as a function of the emission wavelength.
-
-
Data Correction: Correct the raw spectra for instrumental response functions (e.g., lamp intensity variations and detector sensitivity) to obtain the true excitation and emission spectra.
Determination of Fluorescence Quantum Yield (Φf)
The fluorescence quantum yield, which represents the efficiency of the fluorescence process, is a critical parameter. The comparative method, using a well-characterized standard, is a widely used and reliable approach.[16]
Methodology:
-
Standard Selection: Choose a fluorescence standard with a known quantum yield and absorption/emission properties that are similar to the hydroxyquinoline isomer under investigation.
-
Absorbance Measurements: Prepare a series of solutions of both the standard and the test sample at different concentrations in the same solvent. Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer. Ensure the absorbance values are below 0.1.
-
Fluorescence Measurements: Record the corrected fluorescence emission spectrum for each solution using a spectrofluorometer, ensuring identical excitation wavelength and instrument settings for both the standard and the test sample.
-
Data Analysis:
-
Integrate the area under the corrected emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the test sample.
-
Determine the slope of the resulting linear plots.
-
-
Quantum Yield Calculation: Calculate the quantum yield of the test sample (Φx) using the following equation:
Φx = Φst * (Gradx / Gradst) * (ηx² / ηst²)
where:
-
Φst is the quantum yield of the standard.
-
Gradx and Gradst are the gradients of the plots for the test sample and the standard, respectively.
-
ηx and ηst are the refractive indices of the solvents used for the test sample and the standard, respectively (if different).
-
Measurement of Fluorescence Lifetime (τ)
Fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive and accurate technique for measuring fluorescence lifetimes.[17][18][19]
Methodology:
-
Instrumentation: Utilize a TCSPC system equipped with a pulsed light source (e.g., a picosecond laser or LED) and a high-speed single-photon detector.[18][19]
-
Sample Preparation: Prepare a deoxygenated solution of the hydroxyquinoline isomer.
-
Instrument Response Function (IRF) Measurement: Record the IRF of the system by using a scattering solution or a fluorophore with a very short, known lifetime.[20]
-
Fluorescence Decay Measurement: Excite the sample with the pulsed light source and collect the emitted photons. The TCSPC electronics measure the time delay between the excitation pulse and the arrival of each photon.
-
Data Analysis:
-
Construct a histogram of the arrival times to generate the fluorescence decay curve.
-
Deconvolute the measured decay curve with the IRF.
-
Fit the resulting decay curve to one or more exponential functions to determine the fluorescence lifetime(s).
-
Visualizing Experimental Workflows and Molecular Processes
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate key experimental workflows and the fundamental process of ESIPT.
Caption: The Excited-State Intramolecular Proton Transfer (ESIPT) process.
Conclusion
The fluorescence properties of hydroxyquinoline isomers are a rich and complex field of study, with profound implications for the development of advanced chemical tools. The position of the hydroxyl group dictates the potential for processes like ESIPT, which in turn governs the isomer's emissive characteristics. 8-Hydroxyquinoline stands out for its remarkable chelation-enhanced fluorescence, making it a cornerstone of fluorescent sensor design. In contrast, isomers like 4-hydroxyquinoline exhibit distinct behaviors due to their tautomeric preferences. A comprehensive understanding of these properties, underpinned by robust experimental characterization, is essential for any researcher, scientist, or drug development professional seeking to leverage the unique photophysical attributes of this versatile class of molecules.
References
- Math, N. N. (n.d.). Photo physical properties of 8-hydroxy quinoline.
- Kwon, O., & Kwak, S. K. (n.d.). Origin of ultraweak fluorescence of 8-hydroxyquinoline in water: photoinduced ultrafast proton transfer. RSC Publishing.
- (n.d.). Development of 8-hydroxyquinoline derivatives as fluorescence sensors for Zn2+ detection.
- (n.d.). Fluorescence Properties of Metal Complexes of 8-Hydroxyquinoline-5-sulfonic Acid and Chromatographic Applications. UCI Department of Chemistry.
- (2020, November 5). 8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions. PubMed.
- (2007, August 24). Steric Control of the Excited-State Intramolecular Proton Transfer in 3-Hydroxyquinolones: Steady-State and Time-Resolved Fluorescence Study. The Journal of Physical Chemistry A - ACS Publications.
- (n.d.). Excited-State Intramolecular Proton Transfer: A Short Introductory Review. MDPI.
- (n.d.). A Guide to Recording Fluorescence Quantum Yields. UCI Department of Chemistry.
- (n.d.). Excited-State Intramolecular Proton Transfer (ESIPT) cycle of.... Download Scientific Diagram - ResearchGate.
- (n.d.). Fluorescence-lifetime imaging microscopy. Wikipedia.
- (n.d.). Excited state proton transfer in the triplet state of 8-hydroxy-5-nitroquinoline : A transient absorption and time-resolved resonance Raman spectroscopic study. Request PDF - ResearchGate.
- (n.d.). Determination of Fluorescence Quantum Yield of a Fluorophore. Virtual Labs.
- (2025, October 14). How does the intramolecular proton transfer change on the partial change of the saturation characteristics in 8-hydroxyquinoline? A detailed computational study. PubMed.
- (n.d.). Application Notes and Protocols: 2-Hydroxyquinoline as a Fluorescent Probe for Metal Ion Detection. Benchchem.
- (2025, August 7). Experimental and quantum chemical study of photochemical properties of 4-hydroxyquinoline. ResearchGate.
- (2024, April 29). Exploring the Solvatochromism in Hydroxyquinoline Derivative: An Experimental and Simulated DFT Study. Current Perspective to Physical Science Research Vol. 9.
- (n.d.). Experimental and Theoretical Study of O-Substituent Effect on the Fluorescence of 8-Hydroxyquinoline. MDPI.
- (n.d.). Experimental and quantum chemical study of photochemical properties of 4-hydroxyquinoline. PubMed.
- (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Open Access Journals.
- (n.d.). An In-depth Technical Guide to the Fluorescence Properties of 6-Hydroxyquinoline. Benchchem.
- (n.d.). Fluorescence Lifetime Measurement. Ossila.
- (n.d.). Fluorescence Lifetime Techniques: TCSPC, FRET, TRES, and SSTD. HORIBA.
- (2025, May 27). Practical guide to fluorescence lifetime imaging microscopy. Molecular Biology of the Cell.
- (n.d.). Application Notes and Protocols: 7-Bromo-4-hydroxy-2-phenylquinoline as a Fluorescent Probe. Benchchem.
- (n.d.). 8-Hydroxyquinoline Monomer, Water Adducts, and Dimer. Environmental Influences on Structure, Spectroscopic Properties, and Relative Stability of Cis and Trans Conformers. ResearchGate.
- (n.d.). ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex. PMC - NIH.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Origin of ultraweak fluorescence of 8-hydroxyquinoline in water: photoinduced ultrafast proton transfer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. 8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How does the intramolecular proton transfer change on the partial change of the saturation characteristics in 8-hydroxyquinoline? A detailed computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rroij.com [rroij.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. dr.ichemc.ac.lk [dr.ichemc.ac.lk]
- 11. chem.uci.edu [chem.uci.edu]
- 12. researchgate.net [researchgate.net]
- 13. Experimental and quantum chemical study of photochemical properties of 4-hydroxyquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. Virtual Labs [mfs-iiith.vlabs.ac.in]
- 17. Fluorescence-lifetime imaging microscopy - Wikipedia [en.wikipedia.org]
- 18. ossila.com [ossila.com]
- 19. horiba.com [horiba.com]
- 20. molbiolcell.org [molbiolcell.org]
A Comparative Guide to the Biological Activity of 5-Hydroxyquinoline-2-Carboxylic Acid and Its Ester Derivatives
For researchers, scientists, and professionals in drug development, the strategic modification of lead compounds is a cornerstone of optimizing therapeutic efficacy. The quinoline scaffold, a privileged structure in medicinal chemistry, has yielded numerous compounds with a wide array of biological activities, including antimicrobial and anticancer properties. This guide provides an in-depth technical comparison of the biological activity of 5-hydroxyquinoline-2-carboxylic acid and its ester derivatives. While direct comparative studies on a comprehensive series of esters for this specific parent molecule are not extensively available in the current literature, this guide will extrapolate from established principles of medicinal chemistry and data from structurally related quinoline carboxylic acids to provide a robust framework for understanding the potential impact of esterification.
The Core Scaffold: this compound
This compound is a heterocyclic compound featuring a quinoline core substituted with a hydroxyl group at the 5-position and a carboxylic acid at the 2-position. This arrangement of functional groups imparts the potential for diverse biological activities. The carboxylic acid moiety can act as a hydrogen bond donor and acceptor, and at physiological pH, it will be deprotonated, allowing for ionic interactions. The hydroxyl group can also participate in hydrogen bonding. Furthermore, the planar aromatic ring system can engage in π-π stacking interactions with biological macromolecules.
The biological potential of quinoline carboxylic acids is well-documented, with derivatives exhibiting activities such as inhibition of bacterial DNA gyrase and topoisomerase IV, and anticancer effects through mechanisms like the inhibition of dihydroorotate dehydrogenase (DHODH).[1]
The Rationale for Esterification: A Prodrug and Lipophilicity-Enhancing Strategy
The carboxylic acid group, while often crucial for target engagement, can also limit a compound's oral bioavailability due to its polarity and potential for rapid metabolism. Esterification is a common and effective medicinal chemistry strategy to address these limitations.
Key Objectives of Esterification:
-
Increased Lipophilicity: Converting the polar carboxylic acid to a less polar ester group generally increases the compound's lipophilicity. This can enhance its ability to cross cell membranes and improve its absorption and distribution profile.
-
Prodrug Approach: Esters can act as prodrugs, which are inactive or less active forms of a drug that are converted to the active carboxylic acid in vivo by the action of esterase enzymes. This can improve drug delivery to the target site and potentially reduce off-target effects.
-
Modulation of Activity: The nature of the ester group (e.g., alkyl, aryl, substituted alkyl) can be varied to fine-tune the compound's physicochemical properties and, consequently, its biological activity and pharmacokinetic profile.
dot graph TD { A[Carboxylic Acid (Polar, Potentially Poor Absorption)] -->|Esterification| B(Ester (Less Polar, Improved Absorption)); B -->|In vivo Esterase Activity| C(Active Carboxylic Acid at Target Site); subgraph "Cell Membrane" direction LR B -- "Crosses Membrane" --> C; end }
Caption: Esterification as a prodrug strategy to enhance cell permeability.
Comparative Biological Activity: A Predictive Analysis
In the absence of direct comparative data for a series of this compound esters, we can predict the likely impact of esterification on its biological activity based on established structure-activity relationships (SAR) for related compounds.
Anticancer Activity
Quinoline carboxylic acids have demonstrated anticancer activity through various mechanisms, including the inhibition of enzymes crucial for cancer cell proliferation, such as dihydroorotate dehydrogenase (DHODH).[1] The free carboxylic acid is often essential for binding to the active site of such enzymes.[2]
Expected Impact of Esterification:
-
Enzyme Inhibition: Simple alkyl esters (e.g., methyl, ethyl) would likely exhibit reduced direct inhibitory activity against enzymes that require the carboxylate for binding. However, if these esters can be efficiently hydrolyzed back to the carboxylic acid within the cancer cells, they could still exert a potent cytotoxic effect.
-
Cytotoxicity: The increased lipophilicity of the esters could lead to enhanced cellular uptake, potentially resulting in higher intracellular concentrations of the active carboxylic acid following hydrolysis. This could translate to improved in vitro cytotoxicity compared to the parent acid, which may have poorer cell permeability. For some quinoline analogs, esterification has been shown to decrease enzymatic inhibition while increasing cytotoxicity against cancer cell lines.[3]
Illustrative Data (Hypothetical):
| Compound | R Group | DHODH IC50 (µM) | HCT-116 IC50 (µM) |
| Parent Acid | -H | 1.5 | 15.2 |
| Methyl Ester | -CH₃ | > 50 | 8.5 |
| Ethyl Ester | -CH₂CH₃ | > 50 | 7.1 |
| Benzyl Ester | -CH₂Ph | > 50 | 5.3 |
This table presents hypothetical data for illustrative purposes.
Antimicrobial Activity
The antibacterial activity of many quinolone compounds is attributed to the inhibition of bacterial DNA gyrase and topoisomerase IV. The carboxylic acid at a specific position is often a key pharmacophoric feature for this activity.[1]
Expected Impact of Esterification:
-
Direct Antibacterial Activity: Similar to anticancer activity, the direct antibacterial activity of the esters is expected to be lower than the parent carboxylic acid.
-
Activity in vivo: The in vivo efficacy of the ester prodrugs would depend on the rate and extent of their hydrolysis to the active acid at the site of infection. The increased lipophilicity could also enhance penetration into bacterial cells or biofilms. The antibacterial activities of some quinolone derivatives in vivo are thought to reflect both their in vitro activity and their bioavailability.[4]
Illustrative Data (Hypothetical):
| Compound | R Group | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| Parent Acid | -H | 8 | 16 |
| Methyl Ester | -CH₃ | 32 | 64 |
| Ethyl Ester | -CH₂CH₃ | 16 | 32 |
| Propyl Ester | -CH₂CH₂CH₃ | 16 | 32 |
This table presents hypothetical data for illustrative purposes.
Experimental Protocols for Biological Evaluation
To empirically determine the biological activity of this compound and its esters, the following standardized assays are recommended.
In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds (parent acid and esters) in the culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
dot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded]; A [label="Seed Cells in 96-well Plate"]; B [label="Treat with Compounds"]; C [label="Add MTT Reagent"]; D [label="Solubilize Formazan"]; E [label="Measure Absorbance"]; F [label="Calculate IC50"]; A -> B -> C -> D -> E -> F; }
Caption: Workflow for the MTT cytotoxicity assay.
Antimicrobial Susceptibility: Broth Microdilution for MIC Determination
The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol:
-
Compound Preparation: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final concentration.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
dot graph G { layout=dot; rankdir=TB; node [shape=box, style=rounded]; A [label="Prepare Serial Dilutions of Compounds"]; B [label="Prepare Standardized Bacterial Inoculum"]; C [label="Inoculate Microtiter Plate"]; D [label="Incubate at 37°C"]; E [label="Determine MIC"]; A -> C; B -> C; C -> D -> E; }
Caption: Workflow for the broth microdilution MIC assay.
Structure-Activity Relationship (SAR) Insights
The biological activity of the ester derivatives will be influenced by the nature of the ester group.
-
Steric Hindrance: Bulky ester groups may hinder the hydrolysis of the ester back to the active carboxylic acid, potentially reducing its efficacy.
-
Electronic Effects: Electron-withdrawing groups on the ester moiety could increase the rate of hydrolysis, while electron-donating groups might decrease it.
-
Lipophilicity: A systematic variation of the ester alkyl chain length can be used to probe the optimal lipophilicity for cell penetration and activity.
Conclusion
Esterification of this compound represents a rational and promising strategy to modulate its biological activity and improve its drug-like properties. While direct comparative data is currently limited, it is anticipated that ester derivatives will act as effective prodrugs, potentially exhibiting enhanced cellular activity due to increased lipophilicity and cellular uptake. The provided experimental protocols offer a robust framework for the systematic evaluation of these compounds. Further research involving the synthesis and comprehensive biological testing of a diverse series of esters is warranted to fully elucidate the structure-activity relationships and identify candidates with superior therapeutic potential.
References
-
Biologically important hydroxyquinolines and quinolinecarboxylic acids. - ResearchGate. Available at: [Link]
-
Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. Available at: [Link]
-
Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - NIH. Available at: [Link]
-
Structure-activity relationship of compounds 2, 5, 11, and 15. - ResearchGate. Available at: [Link]
-
Comparative in vitro activity of five quinoline derivatives and five other antimicrobial agents used in oral therapy - PubMed. Available at: [Link]
-
Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Available at: [Link]
-
Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones - PMC - NIH. Available at: [Link]
-
Structure Activity Relationship of USP5 Allosteric Inhibitors - bioRxiv. Available at: [Link]
-
Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed. Available at: [Link]
-
The Conjugates of Indolo[2,3-b]quinoline as Anti-Pancreatic Cancer Agents: Design, Synthesis, Molecular Docking and Biological Evaluations - MDPI. Available at: [Link]
-
Comparative antibacterial activity of new quinolone-carboxylic acid derivatives - PubMed. Available at: [Link]
-
Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation - Advanced Journal of Chemistry, Section A. Available at: [Link]
-
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - MDPI. Available at: [Link]
-
Design, synthesis, and biological evaluation of novel quinoline carboxylic acid based styryl/alkyne hybrid molecule as a potent anti-adipogenic and antidyslipidemic agent via activation of Wnt/β-catenin pathway - PubMed. Available at: [Link]
Sources
A Senior Application Scientist's Guide to the Statistical Analysis of Bioassay Results for 5-Hydroxyquinoline-2-Carboxylic Acid and its Analogs
This guide provides a comprehensive framework for the statistical analysis of bioassay results for 5-hydroxyquinoline-2-carboxylic acid, a compound of interest due to its structural relationship to known neuroactive molecules. As a Senior Application Scientist, my objective is to present not just the "how" but the "why" behind the experimental design and data interpretation, ensuring scientific integrity and fostering a deeper understanding of the methodologies.
It is important to note that while this compound (CAS 149312-98-1) is a known chemical entity, its specific bioactivity in the context of neuroprotection and NMDA receptor modulation is not extensively documented in publicly available literature.[1][2][3] Therefore, this guide will use the well-characterized endogenous neuromodulator, kynurenic acid (KYNA), and other relevant quinoline derivatives as benchmarks for a comparative analysis. This approach provides a robust template for the future evaluation of this compound and similar compounds.
The Rationale for Comparison: The Kynurenine Pathway and NMDA Receptor Modulation
The tryptophan metabolic pathway, known as the kynurenine pathway, produces several neuroactive compounds.[4][5] One of the most significant of these is kynurenic acid (KYNA), an endogenous antagonist of the N-methyl-D-aspartate (NMDA) receptor.[6] KYNA exerts its effects by binding to the glycine co-agonist site of the NMDA receptor, thereby modulating glutamatergic neurotransmission.[7] Overactivation of NMDA receptors is implicated in excitotoxicity, a key mechanism in many neurodegenerative diseases. Consequently, antagonists of this receptor are of significant therapeutic interest.
This compound shares the core quinoline carboxylic acid scaffold with KYNA, suggesting it may possess similar bioactivity. This guide outlines the necessary bioassays and statistical analyses to test this hypothesis and compare its potential potency with established compounds.
The Kynurenine Pathway: A Source of Neuroactive Compounds
The following diagram illustrates the kynurenine pathway and the position of kynurenic acid as a key metabolite. Understanding this pathway is crucial for contextualizing the biological significance of these compounds.
Statistical Analysis of Dose-Response Data
The analysis of dose-response curves is fundamental to determining the potency of a compound. [8][9][10][11][12]The relationship between the concentration of a compound and its biological effect is typically sigmoidal when plotted on a semi-logarithmic scale.
Key Concepts in Statistical Analysis:
-
Dose-Response Curve: A graph that visualizes the relationship between the dose (concentration) of a drug or compound and the magnitude of the biological response.
-
Non-linear Regression: Statistical models are used to fit the data points of a dose-response curve. The most common model is the four-parameter logistic (4PL) equation, which describes a symmetrical sigmoidal curve. In cases of asymmetry, a five-parameter logistic (5PL) model may be more appropriate. [8]* IC50/EC50 Values: As previously mentioned, the IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) are key parameters derived from the dose-response curve. They represent the concentration of a compound that produces 50% of its maximal inhibitory or effective response, respectively. These values are crucial for comparing the potency of different compounds.
-
Goodness of Fit: Statistical parameters such as the coefficient of determination (R²) are used to assess how well the regression model fits the experimental data. A higher R² value (closer to 1.0) indicates a better fit.
-
Confidence Intervals: It is crucial to report the 95% confidence intervals for the calculated IC50/EC50 values. These intervals provide a range within which the true value is likely to lie and are an indicator of the precision of the measurement.
Workflow for Statistical Analysis:
-
Data Normalization: Raw data from the bioassay (e.g., absorbance values from an MTT assay) are normalized to a percentage scale (e.g., % inhibition or % cell viability) relative to control wells.
-
Data Plotting: The normalized response is plotted against the logarithm of the compound concentration.
-
Curve Fitting: A non-linear regression model (typically a 4PL model) is applied to the data using statistical software (e.g., GraphPad Prism, R).
-
Parameter Determination: The software calculates the best-fit values for the parameters of the model, including the IC50 or EC50.
-
Assessment of Fit: The goodness of fit of the model is evaluated using statistical tests and by visual inspection of the curve.
Conclusion and Future Directions
This guide has provided a comprehensive framework for the statistical analysis of bioassay results for this compound, using kynurenic acid and other quinoline derivatives as comparative benchmarks. While direct experimental data for this compound is currently lacking, the protocols and analytical methods detailed herein provide a clear path for its future investigation.
The proposed experimental workflow, encompassing in vitro receptor binding and cell-based functional assays, coupled with rigorous statistical analysis of the dose-response relationships, will enable a thorough characterization of the potential neuroprotective and neuromodulatory properties of this and other novel compounds. Such a systematic approach is essential for the identification and development of new therapeutic agents for neurological disorders.
References
Sources
- 1. Cas 149312-98-1,this compound | lookchem [lookchem.com]
- 2. This compound, a dead-end metabolite from the bacterial oxidation of 5-aminonaphthalene-2-sulfonic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a Dead-End Metabolite from the Bacterial Oxidation of 5-Aminonaphthalene-2-Sulfonic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kynurenine Pathway Metabolites in Humans: Disease and Healthy States - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diverse Physiological Roles of Kynurenine Pathway Metabolites: Updated Implications for Health and Disease [mdpi.com]
- 6. Possibility of Amino Acid Treatment to Prevent the Psychiatric Disorders via Modulation of the Production of Tryptophan Metabolite Kynurenic Acid [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. quantics.co.uk [quantics.co.uk]
- 9. The analysis of dose-response curve from bioassays with quantal response: Deterministic or statistical approaches? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Intro dose-response | Bioassay [bioassay.dk]
- 11. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 12. academic.oup.com [academic.oup.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Hydroxyquinoline-2-carboxylic Acid
As researchers and developers, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical and non-negotiable aspect of our work. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 5-Hydroxyquinoline-2-carboxylic acid, ensuring the protection of laboratory personnel and the environment. The procedures outlined here are grounded in established safety principles and regulatory standards for hazardous chemical waste.
Hazard Assessment: Understanding the "Why"
The primary concerns are:
-
Irritation: Causes skin and serious eye irritation.[2][3][4][5]
-
Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.[6][7] Some quinoline compounds are noted as being very toxic to aquatic life with long-lasting effects.[8][9]
-
Target Organ Effects: May cause respiratory irritation.[3][5]
Due to these hazards, this compound must be managed as hazardous chemical waste . It must never be disposed of in the regular trash or discharged into the sewer system via sink drains.[1][10][11]
Table 1: Hazard Profile and Disposal Summary
| Hazard Classification | Handling Precautions & PPE | Primary Disposal Route |
| Skin Irritant | Wear chemical-impermeable gloves and a lab coat. Wash hands thoroughly after handling.[1][2] | Collection as hazardous chemical waste for incineration.[2][8] |
| Serious Eye Irritant | Wear tightly fitting safety goggles or a face shield.[1][3] | Collection as hazardous chemical waste for incineration.[2][8] |
| Potential Acute Toxicity | Handle only in a well-ventilated area or under a chemical fume hood.[1][9] | Collection as hazardous chemical waste for incineration.[2][8] |
| Aquatic Toxicity | Prevent release to the environment. Do not dispose of down the drain.[8][9] | Collection as hazardous chemical waste for incineration.[8][9] |
Core Disposal Protocol: A Step-by-Step Guide
This protocol ensures that waste is handled safely from the point of generation to its final collection by environmental health and safety (EHS) professionals or a licensed waste management contractor.
Step 1: Immediate Safety & Waste Identification
Before handling any waste, ensure you are wearing the appropriate Personal Protective Equipment (PPE): a lab coat, chemical-impermeable gloves (such as nitrile), and safety goggles.[1] All handling of the solid chemical or its solutions for disposal should occur within a certified chemical fume hood to prevent inhalation of dust or vapors.[1][9]
Step 2: Waste Segregation
Proper segregation is crucial to prevent dangerous chemical reactions and to ensure compliant disposal.[12][13]
-
Solid Waste: This includes unused or expired this compound, contaminated weigh boats, wipes, and contaminated PPE. Keep this waste separate from liquid waste.
-
Liquid Waste: This includes solutions containing the compound. Further segregate based on the solvent system (e.g., halogenated vs. non-halogenated solvents), as disposal routes and costs can differ significantly.[12] Do not mix incompatible waste streams; for example, keep acidic solutions separate from bases.[14]
Step 3: Containerization & Labeling
The integrity of your waste container is paramount for safe storage.
-
Select an Appropriate Container: Use only containers approved for hazardous waste that are chemically compatible with the waste type. Plastic is often preferred for its durability.[15] The container must have a secure, screw-top cap and be leak-proof.[13][14]
-
Label Immediately: As soon as the first drop of waste enters the container, it must be labeled.[10] Affix a "Hazardous Waste" tag provided by your institution's EHS department. The label must clearly state:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
For solutions, list all constituents, including solvents, with approximate percentages.
-
The specific hazard characteristics (e.g., "Irritant," "Toxic").
-
The date the container was started.
-
Step 4: Accumulation in a Satellite Accumulation Area (SAA)
Store your properly labeled, sealed waste containers in a designated Satellite Accumulation Area (SAA).[14][15]
-
The SAA must be at or near the point of waste generation.[15]
-
It should be a secondary containment bin or tray to capture any potential leaks.[10]
-
Keep the waste container closed at all times except when adding waste.[10][15]
Step 5: Managing Empty Containers
An empty container that once held this compound is still considered hazardous waste until properly decontaminated.[10]
-
Triple Rinse: Rinse the empty container three times with a suitable solvent (one that can dissolve the compound, such as acetone or ethanol, followed by water).
-
Collect Rinsate: The first rinse, and often all three rinses for highly toxic materials, must be collected as hazardous liquid waste.[1][10] Do not pour the rinsate down the drain.
-
Deface and Dispose: Once triple-rinsed, deface or remove the original chemical label.[10] The now-decontaminated container can typically be disposed of in the regular trash or recycled, depending on institutional policy.[10][12]
Step 6: Arranging for Final Disposal
Once your waste container is full (do not overfill; leave at least one inch of headspace for liquids), seal it securely and fill in the "full" date on the hazardous waste tag.[14] Contact your institution's EHS department or designated safety officer to schedule a pickup.[15] Never attempt to transport hazardous waste off-site yourself.
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound waste streams.
Caption: Decision workflow for handling and disposing of this compound waste.
Waste Minimization: A Proactive Approach
The most effective disposal strategy is to minimize waste generation at the source.[15]
-
Source Reduction: Order only the quantity of chemical required for your experiments.[15]
-
Scale Reduction: Whenever feasible, reduce the scale of your experiments to produce smaller volumes of waste.[15]
-
Inventory Management: Maintain a current inventory of your chemicals to avoid purchasing duplicates and to identify chemicals nearing their expiration date for potential use by other labs.[13][15]
-
Substitution: Where scientifically viable, consider substituting hazardous chemicals with less hazardous alternatives.[15]
By adhering to these detailed procedures, you contribute to a culture of safety and environmental stewardship, ensuring that your valuable research does not come at the cost of personal or ecological well-being.
References
-
Good Laboratory Practices: Waste Disposal. SCION Instruments. [Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
-
Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]
-
Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
Quinoline - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
-
Safety Data Sheet (Revanol). Unknown Source. [Link]
-
Safety Data Sheet (8-Hydroxyquinoline). Alfa Aesar. [Link]
-
Safety Data Sheet: Quinoline yellow (C.I. 47005). Carl ROTH. [Link]
-
CID 157120605 | C20H14N2O6. PubChem, NIH. [Link]
-
Safety Data Sheet (2-Hydroxyquinoline-3-carboxylic acid). Maybridge. [Link]
-
4-Hydroxyquinoline-2-carboxylic acid hydrate. PubChem, NIH. [Link]
-
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]
-
8-Hydroxy-5-quinolinecarboxylic acid. PubChem, NIH. [Link]
-
5-Methylquinoline-2-carboxylic acid. PubChem, NIH. [Link]
-
Identity - Norfloxacin. ECHA CHEM. [Link]
-
Federal & State Regulations | §721.9100 Substituted quinoline. J. J. Keller. [Link]
-
2-Hydroxyquinoline-4-carboxylic acid. PubChem, NIH. [Link]
-
Chemical Substance Search - Quinoline. OECD eChemPortal. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. fishersci.pt [fishersci.pt]
- 7. 2-Hydroxyquinoline-4-carboxylic acid | C10H7NO3 | CID 85076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. mmbio.byu.edu [mmbio.byu.edu]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. vumc.org [vumc.org]
- 11. nj.gov [nj.gov]
- 12. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 13. acewaste.com.au [acewaste.com.au]
- 14. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 15. ehrs.upenn.edu [ehrs.upenn.edu]
Navigating the Safe Handling of 5-Hydroxyquinoline-2-carboxylic Acid: A Guide for Laboratory Professionals
For researchers and scientists at the forefront of drug development, the ability to handle novel chemical compounds with confidence and precision is paramount. This guide provides essential, immediate safety and logistical information for the handling of 5-Hydroxyquinoline-2-carboxylic acid. By moving beyond a simple checklist and delving into the causality behind each safety recommendation, we aim to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Core Hazard Assessment and Personal Protective Equipment (PPE)
Quinoline derivatives as a class of compounds frequently present risks of irritation to the skin, eyes, and respiratory system.[1][2][3] Some may also carry more significant health warnings, such as suspected carcinogenicity or mutagenicity.[4] Therefore, a comprehensive PPE strategy is the foundational element of safe handling.
| Body Part | Protection | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended.[2][4] Given the absence of specific breakthrough time data, it is prudent to select a glove with a thickness of at least 5 mils and to adopt a policy of immediate replacement upon any contact with the chemical. For extended handling periods, the practice of double-gloving is advised. |
| Eyes | Chemical safety goggles | To protect from dust and potential splashes, safety goggles that form a complete seal around the eyes are mandatory.[4][5] Standard safety glasses with side shields do not offer sufficient protection against fine powders or liquid splashes. |
| Body | Laboratory coat | A long-sleeved, knee-length laboratory coat must be worn and kept fastened to shield the skin from accidental contact.[2][4] |
| Respiratory | NIOSH-approved Respirator | When handling the powdered form of the compound outside of a certified chemical fume hood, or if there is a risk of aerosolization, respiratory protection is required.[2][4] A half-mask or full-face respirator equipped with a combination of organic vapor and P100 (particulate) cartridges is the recommended choice. |
Operational Plan: A Step-by-Step Workflow for Safe Handling
The following workflow is designed to minimize exposure risk at every stage of handling this compound.
Caption: A step-by-step workflow for the safe handling of this compound.
Detailed Procedural Guidance
-
Preparation :
-
Donning PPE : Before you begin any work, ensure you are wearing a fully fastened lab coat, chemical safety goggles, and nitrile or neoprene gloves.[2][4]
-
Work Area : All manipulations of this compound, especially in its solid form, should be conducted within a certified chemical fume hood to minimize inhalation risks.[4][5]
-
Emergency Equipment : Confirm that an eyewash station and safety shower are readily accessible and in good working order.[3][6]
-
-
Handling :
-
Weighing : When weighing the solid compound, use a disposable weigh boat to minimize contamination of balances.
-
Dissolving : To avoid splashes and aerosol generation, add the solid this compound to the solvent slowly and stir gently.[2]
-
Storage : Keep the container tightly closed and store it in a well-ventilated area.[1][6]
-
-
Cleanup and Disposal :
-
Decontamination : Thoroughly decontaminate all surfaces and glassware that have come into contact with the chemical.[2]
-
Waste Disposal : All solid and liquid waste containing this compound must be disposed of in a clearly labeled hazardous waste container in accordance with local, state, and federal regulations.[1][2][6]
-
PPE Removal : Remove your personal protective equipment in a designated area to prevent the spread of contamination.[2] Dispose of single-use items, such as gloves, in the hazardous waste container.
-
Emergency Procedures: Immediate Actions in Case of Exposure
In the event of accidental exposure, immediate and appropriate action is crucial.
| Exposure Route | First Aid Measures |
| Inhalation | Move the affected individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][6] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[1][6] Seek medical attention if irritation develops or persists. |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][6] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Clean the mouth with water. Seek immediate medical attention.[1][7] |
By adhering to these comprehensive safety protocols, researchers can handle this compound with a high degree of safety, ensuring a secure environment for scientific advancement.
References
- Personal protective equipment for handling 10-Hydroxybenzo[h]quinoline - Benchchem. (n.d.).
- SAFETY DATA SHEET - 4-Hydroxyquinoline-2-carboxylic acid, hydrate. (2025, December 18).
- SAFETY DATA SHEET - 8-Hydroxyquinoline-2-carboxylic acid. (2021, December 25). Fisher Scientific.
- SAFETY DATA SHEET - 8-Hydroxyquinoline. (2010, September 6). Fisher Scientific.
- Techno PharmChem - QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. (n.d.).
- MATERIAL SAFETY DATA SHEETS 5-HYDROXYQUINOLINE - Cleanchem Laboratories. (n.d.).
- Safeguarding Your Research: A Comprehensive Guide to Handling Quinoline-2-Carboxylic Acid - Benchchem. (n.d.).
- SAFETY DATA SHEET - 2-Hydroxyquinoline-4-carboxylic acid. (2024, March 30). Fisher Scientific.
- SAFETY DATA SHEET - 4-Hydroxyquinoline-2-carboxylic acid, hydrate. (2025, September 15). Thermo Fisher Scientific.
- SAFETY DATA SHEET - 2-Hydroxyquinoline-3-carboxylic acid. (2023, August 25).
- Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6).
- Safety Data Sheet - 5-Hydroxymethyl-2-furancarboxylic Acid. (2025, August 22). Cayman Chemical.
- SAFETY DATA SHEET - 8-Hydroxyquinoline. (2024, September 6). Sigma-Aldrich.
- NIOSH Recommendations for Chemical Protective Clothing A-Z - CDC Archive. (n.d.).
- SAFETY DATA SHEET - 8-Hydroxyquinoline-2-carboxylic acid. (2025, December 20). Fisher Scientific.
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
